molecular formula C27H26N2O6 B12287272 Fmoc-Gly-NH-CH2-O-CH2-Cbz

Fmoc-Gly-NH-CH2-O-CH2-Cbz

Número de catálogo: B12287272
Peso molecular: 474.5 g/mol
Clave InChI: MZOSSDIBSRKPCO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fmoc-Gly-NH-CH2-O-CH2-Cbz is a useful research compound. Its molecular formula is C27H26N2O6 and its molecular weight is 474.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C27H26N2O6

Peso molecular

474.5 g/mol

Nombre IUPAC

benzyl 2-[[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]methoxy]acetate

InChI

InChI=1S/C27H26N2O6/c30-25(29-18-33-17-26(31)34-15-19-8-2-1-3-9-19)14-28-27(32)35-16-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,24H,14-18H2,(H,28,32)(H,29,30)

Clave InChI

MZOSSDIBSRKPCO-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)COC(=O)COCNC(=O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origen del producto

United States

Foundational & Exploratory

Unveiling the Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide to a Key Linker Intermediate in Advanced Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Function and Application of the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker Intermediate

This technical guide provides a comprehensive overview of the this compound molecule, a critical building block in the synthesis of advanced bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its function, synthesis, and application, supported by experimental data and visualizations.

Core Function and Mechanism of Action

The this compound linker is a heterobifunctional molecule primarily utilized as a precursor or intermediate in the construction of more complex linker systems for targeted therapies. Its structure incorporates several key functional groups that dictate its role in bioconjugation:

  • Fmoc (9-fluorenylmethyloxycarbonyl) Group: This is a base-labile protecting group for the amine of the glycine residue. Its presence allows for the selective deprotection of the amine under mild basic conditions (e.g., using piperidine), enabling the stepwise assembly of a peptide chain or the attachment of other moieties in a controlled manner during solid-phase or solution-phase synthesis.

  • Glycine (Gly) Residue: The simplest amino acid, glycine, provides a flexible spacer element within the linker.

  • Amide and Ether Linkages: The core of the molecule contains stable amide and ether bonds that contribute to the overall structural integrity of the linker.

  • Cbz (Carboxybenzyl) Group: This is a protecting group for a carboxylic acid, which can be removed under specific conditions, typically hydrogenolysis. This protected carboxyl end allows for the attachment to another molecule, such as a payload or another linker component.

In the context of drug development, this molecule serves as a foundational piece for constructing linkers that connect a targeting moiety (like an antibody) to a therapeutic payload (like a cytotoxic drug). It is specifically identified as a PROTAC linker and a key intermediate in the synthesis of Deruxtecan, the drug-linker conjugate found in the highly successful ADC, Trastuzumab Deruxtecan.[1]

Physicochemical and Purity Data

Quantitative data for the this compound linker intermediate has been compiled from commercially available sources.

PropertyValueSource
Molecular Formula C₂₇H₂₆N₂O₆MedChemExpress
Molecular Weight 474.51 g/mol MedChemExpress
CAS Number 1599440-07-9MedChemExpress
Appearance White to off-white solidMedChemExpress
Purity (HPLC) ≥ 95%MedChemExpress
Storage Conditions 4°C, sealed storage, away from moistureMedChemExpress
Solvent Storage -80°C (6 months), -20°C (1 month)MedChemExpress

Role in the Synthesis of Deruxtecan: A Signaling Pathway

The this compound molecule is a precursor to a more complex, enzymatically cleavable linker used in Deruxtecan. The final linker is designed to be stable in circulation and to release its cytotoxic payload (a topoisomerase I inhibitor) upon internalization into cancer cells and subsequent cleavage by lysosomal enzymes like Cathepsin B. The synthesis of the complete drug-linker conjugate is a multi-step process where this intermediate is a key component of the "advanced linker intermediate 325" mentioned in the synthesis of Deruxtecan.

Deruxtecan_Synthesis_Pathway cluster_linker_synthesis Linker Synthesis cluster_conjugation Drug-Linker Conjugation cluster_adc_assembly ADC Assembly Fmoc_Gly_NH This compound (Intermediate) Advanced_Linker Advanced Linker Intermediate 325 Fmoc_Gly_NH->Advanced_Linker Further Synthesis Peptide_Linker Maleimide-GGFG Peptide Linker Advanced_Linker->Peptide_Linker Fmoc Deprotection & Coupling Deruxtecan Deruxtecan (Drug-Linker Conjugate) Peptide_Linker->Deruxtecan Exatecan Exatecan (Payload) Exatecan->Deruxtecan Peptide Coupling (EDCI, HOBt) ADC Trastuzumab Deruxtecan (ADC) Deruxtecan->ADC Thiol-Maleimide Conjugation Trastuzumab Trastuzumab (Antibody) Trastuzumab->ADC

Caption: Synthetic pathway of Trastuzumab Deruxtecan.

Experimental Protocols

While a specific, publicly available, step-by-step protocol for the synthesis of this compound is not readily found in peer-reviewed literature, its synthesis can be inferred from the procedures for analogous compounds and the overall synthesis of the Deruxtecan linker. The following is a representative protocol based on common organic synthesis techniques for similar molecules.

Representative Synthesis of the Linker Intermediate

This protocol outlines a potential synthetic route. Note: This is a generalized procedure and may require optimization.

Materials:

  • Fmoc-glycine

  • (2-(Benzyloxy)acetamido)methanol

  • Coupling agents (e.g., HATU, HOBt, EDCI)

  • Organic solvents (e.g., DMF, DCM)

  • Bases (e.g., DIPEA)

  • Reagents for purification (e.g., silica gel for chromatography)

Procedure:

  • Activation of Fmoc-glycine: Dissolve Fmoc-glycine in an anhydrous organic solvent such as DMF. Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated Fmoc-glycine solution, add a solution of (2-(benzyloxy)acetamido)methanol in the same solvent. The reaction mixture is stirred at room temperature for several hours to overnight.

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible solvent (e.g., ethyl acetate) and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired this compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Fmoc-Group Deprotection

The removal of the Fmoc group is a standard procedure in peptide synthesis and is essential for the further elongation of the linker or its attachment to other molecules.

Materials:

  • Fmoc-protected linker

  • Piperidine solution (typically 20% in DMF)

  • DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve the Fmoc-protected linker in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 30 minutes to 1 hour.

  • The completion of the deprotection can be monitored by TLC or LC-MS.

  • The solvent and excess piperidine are typically removed under vacuum, and the resulting free amine is used in the next step without further purification.

Experimental Workflow for Linker-Payload Conjugation

The following diagram illustrates a general workflow for the conjugation of a linker intermediate to a payload, followed by deprotection and final modification for antibody conjugation.

Conjugation_Workflow cluster_workflow General Linker-Payload Conjugation Workflow start Start: Fmoc-Linker-Cbz Intermediate deprotection_cbz Cbz Deprotection (e.g., Hydrogenolysis) start->deprotection_cbz coupling Peptide Coupling to Payload (e.g., EDCI, HOBt) deprotection_cbz->coupling deprotection_fmoc Fmoc Deprotection (20% Piperidine in DMF) coupling->deprotection_fmoc final_modification Coupling to Maleimide Moiety deprotection_fmoc->final_modification final_product Final Drug-Linker Conjugate final_modification->final_product

Caption: Workflow for linker-payload conjugation.

Conclusion

The this compound linker, while seemingly a simple molecule, plays a crucial and strategic role as an intermediate in the synthesis of sophisticated drug delivery systems. Its well-defined protecting groups allow for controlled, sequential chemical modifications, making it an invaluable tool for the construction of complex linkers for ADCs and PROTACs. The successful application of this and similar intermediates in blockbuster drugs like Trastuzumab Deruxtecan underscores the importance of precise linker design and synthesis in the development of next-generation targeted therapies. Further research into novel linker intermediates will continue to be a driving force in advancing the field of bioconjugate chemistry and personalized medicine.

References

Fmoc-Gly-NH-CH2-O-CH2-Cbz CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Fmoc-Gly-NH-CH2-O-CH2-Cbz

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the chemical properties, synthesis considerations, and potential applications of this compound, a specialized linker used in advanced biochemical and pharmaceutical research.

Compound Identification and Properties

The molecule, this compound, is a sophisticated bifunctional linker, incorporating a protected amino acid (Fmoc-Glycine) and a carboxybenzyl (Cbz) protected terminus. These features make it particularly useful in the fields of peptide synthesis, proteomics, and the development of complex bioconjugates such as antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Physicochemical Data

A summary of the key quantitative data for this compound is presented below.

PropertyValueReference
CAS Number 1599440-07-9[1][2][3]
Molecular Formula C27H26N2O6[1][2]
Molecular Weight 474.51 g/mol [2]
Appearance White to off-white solid[2]
Purity (Typical) ≥98% (HPLC)[2]
IUPAC Name benzyl 1-(9H-fluoren-9-yl)-3,6-dioxo-2,9-dioxa-4,7-diazaundecan-11-oate[1]
Storage and Stability

Proper handling and storage are critical to maintain the integrity of the compound.

ConditionDurationNotes
Solid Long-termStore at 4°C, sealed, and protected from moisture.
In Solvent 1 monthStore at -20°C.
In Solvent 6 monthsStore at -80°C.

Data sourced from MedChemExpress product information[2].

Role in Synthesis and Bioconjugation

The unique structure of this compound positions it as a valuable tool in multi-step synthetic strategies, particularly in the construction of peptide-based molecules and bioconjugates.

  • Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group for the N-terminus of the glycine residue. It is a cornerstone of modern Solid-Phase Peptide Synthesis (SPPS), allowing for the stepwise addition of amino acids to a growing peptide chain. Its removal is typically achieved with a mild base, such as piperidine in DMF, which does not affect acid-labile side-chain protecting groups[4][5].

  • Glycine Spacer: The glycine unit provides a simple, flexible, and non-chiral spacer element within the linker structure.

  • Linker Core (-NH-CH2-O-CH2-): This central ether-containing segment imparts flexibility and hydrophilicity, which can be advantageous for the solubility and conformational properties of the final conjugate. Similar hydrophilic linkers are designed to improve the pharmacokinetic properties of bioconjugates[6].

  • Cbz Group: The carboxybenzyl (Cbz or Z) group is a classic protecting group, typically for amines, that is stable to the basic conditions used for Fmoc removal. However, it is labile to strong acids (like TFA used in final cleavage steps) and catalytic hydrogenation[7][8]. This orthogonality with the Fmoc group is a key feature for controlled, sequential deprotection strategies.

This molecule is identified as a PROTAC linker and can be used in the synthesis of Deruxtecan, a component of antibody-drug conjugates[3][9]. The general structure is also related to peptide-based ADC linkers that can be designed for controlled payload release[][11].

Logical Workflow for Use in SPPS

The diagram below illustrates the logical steps for incorporating a linker like this compound into a synthetic workflow, for instance, to conjugate a peptide to another molecule of interest (e.g., a payload or a protein ligand).

spss_workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection Resin Solid Support (e.g., Wang Resin) Load 1. Load first Fmoc-AA or Linker Resin->Load Swell in DMF Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple 3. Couple next Fmoc-AA Deprotect1->Couple Repeat Repeat 2 & 3 for peptide chain Couple->Repeat LinkerCouple Couple Fmoc-Gly-Linker-Cbz Repeat->LinkerCouple Final coupling step Cleavage Final Cleavage (e.g., 95% TFA) LinkerCouple->Cleavage Peptide complete Product Final Conjugate Cleavage->Product

Caption: General workflow for peptide synthesis incorporating a functional linker.

Experimental Protocols

While the precise synthesis of this compound is proprietary, its application in peptide synthesis follows well-established protocols. Below are representative methodologies for key steps involving the Fmoc and Cbz protecting groups.

Protocol: Standard Fmoc Deprotection in SPPS

This protocol describes the removal of the N-terminal Fmoc group from a resin-bound peptide to allow for the coupling of the next amino acid.

  • Resin Swelling: Swell the peptide-resin (100-200 mg) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

  • Solvent Removal: Drain the DMF from the resin.

  • Deprotection: Add a solution of 20% piperidine in DMF (v/v) to the resin. Agitate the mixture gently for an initial 3 minutes. Drain the solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group[5].

  • Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. The resin is now ready for the next coupling step.

Protocol: Peptide Cleavage and Cbz Group Stability

The final step in SPPS is typically the cleavage of the peptide from the solid support, which simultaneously removes acid-labile side-chain protecting groups. The stability of the Cbz group in this step is a critical consideration.

  • Resin Preparation: Wash the final peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether, wash the peptide pellet with fresh cold ether, and dry the final product under vacuum.

Note on Cbz Stability: The Cbz group is generally considered labile to the high concentrations of TFA used for final cleavage from most resins (e.g., Wang resin)[8]. Therefore, if the intention is to produce a peptide that remains Cbz-protected, a different "safety-catch" linker or an alternative cleavage strategy that preserves the Cbz group would be necessary[12][13].

Potential Signaling Pathway Application: Targeting Apoptosis

Peptide-based molecules are frequently designed to interact with key cellular signaling pathways, such as those controlling apoptosis (programmed cell death). A synthetic peptide-drug conjugate, potentially synthesized using the this compound linker, could be designed to deliver a pro-apoptotic payload (e.g., a kinase inhibitor) to cancer cells by targeting a specific cell-surface receptor.

The diagram below conceptualizes how such a conjugate might function.

apoptosis_pathway cluster_cell Target Cell Receptor Cell Surface Receptor Internalization Endocytosis Receptor->Internalization Conjugate Peptide-Linker-Drug Conjugate Conjugate->Receptor Binding Release Payload Release (Linker Cleavage) Internalization->Release Payload Drug Payload Release->Payload Caspase Caspase Activation Payload->Caspase Inhibition of Anti-Apoptotic Proteins Apoptosis Apoptosis Caspase->Apoptosis

References

Solubility Profile of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a PROTAC linker used in the synthesis of antibody-drug conjugates such as Deruxtecan.[1][2] Due to the limited availability of specific quantitative solubility data in the public domain for this exact molecule, this document extrapolates from established principles governing the solubility of Fmoc-protected amino acids and similar peptide-like structures. Furthermore, a detailed experimental protocol for determining solubility is provided to empower researchers in establishing optimal conditions for their specific applications.

General Solubility Considerations for Fmoc-Protected Compounds

The solubility of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids and peptides is a critical parameter in synthetic organic chemistry, particularly in solid-phase peptide synthesis (SPPS) and the development of complex molecules like PROTAC linkers. Inadequate solubility can impede reaction kinetics, leading to incomplete couplings and the formation of impurities, which ultimately affects the yield and purity of the final product.[3]

Generally, Fmoc-protected compounds exhibit good solubility in polar aprotic solvents.[4][5] The bulky, non-polar fluorenyl group of the Fmoc moiety, combined with the peptide-like backbone, influences the overall solubility profile. The ether linkages within the this compound molecule may also affect its solubility characteristics.

Predicted Solubility of this compound in Organic Solvents

Based on the general solubility of Fmoc-protected amino acids and peptides, the following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents. It is important to note that these are predictions and should be confirmed experimentally.

SolventPredicted SolubilityRationale
Dimethylformamide (DMF)HighA standard solvent for peptide synthesis, known to effectively dissolve Fmoc-protected amino acids.[4][6]
N-Methyl-2-pyrrolidone (NMP)HighSimilar to DMF, NMP is a polar aprotic solvent widely used in peptide synthesis.[4][6]
Dimethyl sulfoxide (DMSO)HighA strong polar aprotic solvent capable of dissolving a wide range of organic molecules, including hydrophobic peptides.[7][8][9]
Dichloromethane (DCM)Moderate to HighA common solvent in organic synthesis, though its use in peptide synthesis is sometimes limited by solubility issues with larger protected peptides.[4]
Tetrahydrofuran (THF)ModerateA less polar ether-based solvent; may exhibit moderate solubility.
Acetonitrile (ACN)Moderate to LowOften used in reverse-phase HPLC, but may have lower solvating power for this compound compared to DMF or DMSO.[7]
Methanol (MeOH) / Ethanol (EtOH)LowPolar protic solvents are generally less effective at dissolving large, protected peptides.
WaterVery LowThe hydrophobic nature of the Fmoc and Cbz groups suggests very poor aqueous solubility.[5]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of this compound in a given organic solvent. This method is based on the principle of achieving a clear solution, indicating dissolution.

Materials:

  • This compound

  • Selected organic solvents (e.g., DMF, DMSO, NMP, DCM)

  • Small-volume vials (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Sonicator

  • Analytical balance

  • Pipettes

Procedure:

  • Preparation: Accurately weigh a small amount of this compound (e.g., 1-5 mg) into a clean, dry vial.

  • Solvent Addition: Add a measured volume of the selected organic solvent to the vial to achieve a target concentration (e.g., 1 mg/mL).

  • Initial Dissolution Attempt: Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visual Inspection: Observe the solution. If it is clear and free of visible particles, the compound is considered soluble at that concentration.

  • Sonication (if necessary): If the compound is not fully dissolved, place the vial in a sonicator bath for 5-10 minutes.[10] Intermittent vortexing during sonication can be beneficial.

  • Gentle Heating (optional): If the compound remains insoluble, gentle warming of the solution may be attempted. However, care must be taken to avoid degradation of the compound.

  • Incremental Solvent Addition: If the compound is still not dissolved, add small, measured increments of the solvent, vortexing and sonicating after each addition, until a clear solution is obtained. Record the total volume of solvent used to calculate the approximate solubility.

  • Documentation: Record the final concentration at which the compound fully dissolves. If the compound does not dissolve even at low concentrations, it can be classified as poorly soluble or insoluble in that particular solvent.

Logical Workflow for Solubility Testing

The following diagram illustrates the decision-making process for determining the solubility of a peptide-like compound such as this compound.

G Solubility Determination Workflow for this compound start Start: Weigh Compound add_solvent Add Initial Volume of Solvent start->add_solvent vortex Vortex at Room Temperature add_solvent->vortex observe Observe Solution vortex->observe soluble Soluble (Record Concentration) observe->soluble Clear Solution insoluble Insoluble/Partially Soluble observe->insoluble Cloudy/Suspended Particles sonicate Sonicate insoluble->sonicate observe2 Observe Solution sonicate->observe2 observe2->soluble Clear Solution add_more_solvent Add More Solvent observe2->add_more_solvent Still Insoluble insoluble_final Poorly Soluble/ Insoluble observe2->insoluble_final Insoluble after multiple attempts add_more_solvent->vortex

Caption: A flowchart illustrating the experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide to the Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3] Its length, rigidity, and chemical composition influence the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[2][4]

This guide focuses on the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker , a bifunctional chemical entity with potential applications in PROTAC synthesis. While this specific linker is noted in commercial catalogs for PROTAC development, its detailed application is more prominently documented in the synthesis of antibody-drug conjugates (ADCs), such as Deruxtecan.[5][6] This guide will, therefore, provide a comprehensive technical overview based on the linker's chemical properties and established principles of PROTAC synthesis.

Core Components and Physicochemical Properties

The this compound linker is a modular construct with distinct chemical moieties, each contributing to its overall function and properties. Understanding these components is essential for its strategic implementation in PROTAC design.

  • Fmoc (9-Fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the primary amine of the glycine residue. Its removal is a standard procedure in solid-phase peptide synthesis (SPPS) and is typically achieved using a mild base like piperidine.[7]

  • Glycine (Gly) Residue: As the simplest amino acid, glycine provides significant conformational flexibility to the linker.[8] This flexibility can be advantageous in allowing the PROTAC to adopt multiple orientations, thereby increasing the probability of forming a productive ternary complex.[2]

  • Amino-Acetal Moiety (-NH-CH2-O-CH2-): This central part of the linker provides spacing and introduces polarity. The stability of such acetal-like structures can be pH-dependent, although in this configuration, it is generally stable under physiological conditions.

  • Cbz (Carboxybenzyl) Group: An acid- or hydrogenolysis-labile protecting group for the terminal carboxyl group (via a benzyl ester). The Cbz group is orthogonal to the Fmoc group, meaning one can be removed without affecting the other, which is a critical feature for sequential PROTAC assembly.[7]

The structure allows for a two-directional synthetic strategy. The Fmoc group can be removed to elongate the linker or attach it to a POI ligand, while the Cbz group can be removed to attach the linker to an E3 ligase ligand.

Table 1: Summary of Linker Component Properties
ComponentChemical NameRole in LinkerKey Properties & Deprotection Conditions
Fmoc 9-FluorenylmethoxycarbonylN-terminal protecting groupBase-labile; typically removed with 20% piperidine in DMF.[7]
Gly GlycineFlexible spacerImparts high conformational flexibility.[8]
-NH-CH2-O-CH2- Amino-AcetalCore structural elementProvides spacing and polarity.
Cbz CarboxybenzylC-terminal protecting groupRemoved by catalytic hydrogenolysis (e.g., H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).[7]

PROTAC Synthesis and Assembly Workflow

The synthesis of a PROTAC using the this compound linker involves a sequential, multi-step process. The orthogonality of the Fmoc and Cbz protecting groups is leveraged to control the step-wise conjugation of the POI and E3 ligase ligands.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Attachment to POI Ligand cluster_1 Step 2: Attachment to E3 Ligase Ligand Linker This compound Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Linker->Fmoc_Deprotection Deprotected_Linker H2N-Gly-NH-CH2-O-CH2-Cbz Fmoc_Deprotection->Deprotected_Linker Coupling_1 Amide Coupling (e.g., HATU, DIPEA) Deprotected_Linker->Coupling_1 POI_Ligand POI Ligand (with -COOH) POI_Ligand->Coupling_1 POI_Linker POI-CO-Gly-NH-CH2-O-CH2-Cbz Coupling_1->POI_Linker Cbz_Deprotection Cbz Deprotection (e.g., H2, Pd/C) POI_Linker->Cbz_Deprotection POI_Linker_Acid POI-CO-Gly-NH-CH2-O-CH2-COOH Cbz_Deprotection->POI_Linker_Acid Coupling_2 Amide Coupling (e.g., HATU, DIPEA) POI_Linker_Acid->Coupling_2 E3_Ligand E3 Ligase Ligand (with -NH2) E3_Ligand->Coupling_2 Final_PROTAC Final PROTAC (POI-Linker-E3 Ligase) Coupling_2->Final_PROTAC

Caption: Experimental workflow for PROTAC synthesis.
Detailed Methodologies

  • Fmoc Deprotection: The this compound linker is treated with a solution of 20% piperidine in a polar aprotic solvent like dimethylformamide (DMF) to remove the Fmoc group, exposing the primary amine of the glycine residue.

  • Coupling to POI Ligand: The deprotected linker is then coupled to a POI ligand that has a carboxylic acid functional group. This amide bond formation is typically facilitated by peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).

  • Cbz Deprotection: The resulting POI-linker conjugate is subjected to catalytic hydrogenolysis (e.g., using H₂ gas and a palladium on carbon catalyst) to cleave the benzyl ester of the Cbz group, revealing a terminal carboxylic acid.

  • Coupling to E3 Ligase Ligand: Finally, this carboxylic acid is activated and coupled to an amine-functionalized E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VH032 for VHL) using standard amide coupling conditions to yield the final PROTAC molecule.

PROTAC Mechanism of Action & Linker Cleavage Considerations

Once synthesized, the PROTAC mediates the degradation of the target POI through the formation of a ternary complex.

PROTAC_MoA PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degradation POI Degradation Proteasome->Degradation Degradation->PROTAC PROTAC is recycled

Caption: General mechanism of PROTAC-mediated protein degradation.
Linker Cleavage

The this compound linker is generally considered a stable linker under physiological conditions. However, the benzyl carbamate moiety in related structures, particularly in the context of ADCs, can be designed to be cleavable. For instance, para-aminobenzyl carbamates (PABC) can undergo a tandem 1,6- and 1,2-elimination reaction to release a payload.[9][10] While the Cbz group in this specific linker lacks the para-amino trigger, its stability within the cellular environment should be empirically verified, as enzymatic cleavage of carbamates is possible.[11] For most PROTAC applications, a stable linker is preferred to ensure the integrity of the molecule until the target protein is degraded.

Quantitative Data and Comparative Analysis

As there is no published data on the performance of the this compound linker in a PROTAC system, the following table provides representative data for other common linker types to illustrate the key metrics used for evaluation. These metrics, such as DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation), are crucial for optimizing a PROTAC's biological activity.[12][13]

Table 2: Representative Performance of Different PROTAC Linker Classes (Comparative Data)
PROTAC System (Target-E3 Ligase)Linker TypeLinker Length (atoms)DC₅₀DₘₐₓReference
ERα - VHL PEG16~10 nM>95%[13]
ERα - VHL PEG21~100 nM~80%[13]
TBK1 - CRBN PEG/Alkyl12No degradationN/A[1]
TBK1 - CRBN PEG/Alkyl213 nM96%[1]
BRD4 - CRBN Rigid (Piperazine)~12<1 nM>90%[3]

Note: This data is for illustrative purposes to highlight the impact of linker composition and length on PROTAC performance. The optimal linker is highly dependent on the specific POI and E3 ligase pair.

Detailed Experimental Protocols

The following are generalized protocols for the key chemical transformations involved in the synthesis of a PROTAC using the this compound linker.

Protocol 1: Fmoc Deprotection
  • Dissolution: Dissolve the Fmoc-protected substrate in DMF (dimethylformamide).

  • Reagent Addition: Add piperidine to the solution to a final concentration of 20% (v/v).

  • Reaction: Stir the reaction mixture at room temperature for 15-30 minutes.

  • Monitoring: Monitor the reaction completion by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Work-up: Upon completion, evaporate the solvent and piperidine under reduced pressure. The crude product can be purified by flash chromatography or used directly in the next step.

Protocol 2: Cbz Deprotection (Catalytic Hydrogenolysis)
  • Dissolution: Dissolve the Cbz-protected substrate in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol%).

  • Hydrogenation: Place the reaction mixture under an atmosphere of hydrogen gas (H₂), either using a balloon or a specialized hydrogenation apparatus.

  • Reaction: Stir the mixture vigorously at room temperature until the reaction is complete (typically 1-4 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 3: Amide (Peptide) Coupling
  • Dissolution: Dissolve the carboxylic acid component (1.0 eq) in DMF.

  • Reagent Addition: Add the coupling agent, such as HATU (1.1 eq), and a non-nucleophilic base, such as DIPEA (2.0-3.0 eq). Stir for 5-10 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine component (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir at room temperature for 2-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with aqueous acid (e.g., 1M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Modulation of Cellular Signaling Pathways

PROTACs offer a powerful method to interrogate and modulate cellular signaling pathways by eliminating key protein nodes. For example, targeting a specific kinase in a signaling cascade can lead to the complete shutdown of that pathway, a potentially more durable and potent effect than simple inhibition.

Signaling_Pathway cluster_pathway Kinase Signaling Pathway cluster_protac PROTAC Intervention Receptor Receptor Activation KinaseA Kinase A (Target POI) Receptor->KinaseA Phosphorylates KinaseB Kinase B KinaseA->KinaseB Phosphorylates Block X TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Phosphorylates GeneExpression Gene Expression TranscriptionFactor->GeneExpression PROTAC Kinase A PROTAC Degradation Kinase A Degradation PROTAC->Degradation Degradation->KinaseA Block->KinaseB

Caption: PROTAC-mediated degradation of a kinase to block a signaling pathway.

Conclusion and Future Perspectives

The this compound linker presents an interesting scaffold for PROTAC synthesis due to its modular nature, the orthogonality of its protecting groups, and the inherent flexibility imparted by the glycine residue. While its application in the PROTAC field is not yet well-documented in peer-reviewed literature, the chemical principles guiding its use are well-established.

Future research should focus on the systematic evaluation of this linker in various PROTAC constructs. Key questions to address include:

  • How does its flexibility compare to standard PEG or alkyl linkers in promoting ternary complex formation for different target classes?

  • What is the in vivo stability of the amino-acetal and carbamate moieties?

  • Can the linker's polarity and hydrogen bonding capacity improve the physicochemical properties and cell permeability of PROTACs, which are often beyond the 'rule of five'?

By addressing these questions through rigorous experimental validation, the utility of the this compound linker and similar peptide-based structures in the expanding field of targeted protein degradation can be fully elucidated.

References

The Role of Fmoc-Gly-NH-CH2-O-CH2-Cbz in Antibody-Drug Conjugates: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a powerful class of biopharmaceuticals. The intricate design of these tripartite molecules—comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker—is paramount to their success. This technical guide delves into the specific role and characteristics of the linker component, Fmoc-Gly-NH-CH2-O-CH2-Cbz, a building block utilized in the construction of sophisticated ADC linker systems. We will explore its constituent parts, mechanism of action, and the broader context of its application in the development of next-generation ADCs.

Deconstructing the this compound Linker Component

The chemical structure of this compound reveals its function as a precursor to a self-immolative linker. Each component plays a critical role in the synthesis and subsequent mechanism of action of the final ADC.

  • Fmoc (9-fluorenylmethyloxycarbonyl) and Cbz (Carboxybenzyl): These are protecting groups for the amine and carboxylic acid functionalities, respectively. In the context of synthesizing the full linker-payload conjugate, the Fmoc group protects the N-terminus of the glycine amino acid, while the Cbz group protects the C-terminus of the aminomethoxy spacer. The use of these orthogonal protecting groups allows for selective deprotection and sequential addition of other components during the synthesis of the complete linker-payload construct.[1] The Fmoc group is typically removed under mild basic conditions, while the Cbz group is commonly cleaved by catalytic hydrogenation.[1]

  • Gly (Glycine): As the simplest amino acid, glycine often serves as a spacer element within ADC linkers. Its small and flexible nature can help to improve the solubility and pharmacokinetic properties of the ADC.[2] In the context of enzyme-cleavable linkers, glycine can be part of a peptide sequence recognized by specific proteases.

  • -NH-CH2-O-CH2- (Aminomethyl Ether): This core structure is a key component of a self-immolative or "self-emancipating" spacer.[3] Once the trigger for linker cleavage occurs (e.g., enzymatic cleavage of an adjacent peptide), this unit is designed to undergo a spontaneous electronic cascade and fragmentation, leading to the release of the unmodified payload. This traceless release is highly desirable to ensure the cytotoxic drug regains its full potency upon reaching the target cell.[4]

Mechanism of Action: A Two-Stage Release

The this compound moiety is a building block for a larger, cleavable linker system. The overarching mechanism of drug release from an ADC incorporating such a linker is a precisely orchestrated two-step process that ensures payload delivery specifically within the target cancer cell.

Stage 1: Targeted Delivery and Internalization

The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen overexpressed on the surface of a cancer cell.[3] Upon binding, the entire ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked into intracellular compartments, primarily the lysosomes.[2][3]

Stage 2: Enzymatic Cleavage and Self-Immolation

The acidic and enzyme-rich environment of the lysosome provides the trigger for payload release. Linkers derived from this compound are often part of a larger peptide sequence, such as the Gly-Gly-Phe-Gly (GGFG) tetrapeptide.[3] Lysosomal proteases, like cathepsins which are often upregulated in tumor cells, recognize and cleave a specific amide bond within the peptide sequence.[3][5]

This initial enzymatic cleavage is the catalyst for the second part of the release mechanism: the self-immolation of the aminomethyl ether spacer. The cleavage of the peptide bond initiates a cascade of electron rearrangement within the spacer, leading to its fragmentation and the liberation of the unmodified, active cytotoxic drug.[3][4]

Self-Immolative Cleavage Mechanism ADC Antibody-Drug Conjugate (in Lysosome) Cleaved_Linker Enzymatic Cleavage of Peptide Sequence ADC->Cleaved_Linker Cathepsins Unstable_Intermediate Unstable Amino-Methoxy Intermediate Cleaved_Linker->Unstable_Intermediate Payload_Release Spontaneous Self-Immolation Unstable_Intermediate->Payload_Release Free_Payload Active Cytotoxic Payload Payload_Release->Free_Payload Byproducts Linker Fragments Payload_Release->Byproducts

Caption: Lysosomal drug release from an ADC with a self-immolating linker.

Quantitative Data on Linker Stability

The stability of the linker is a critical parameter for a successful ADC, ensuring that the cytotoxic payload remains attached to the antibody during circulation and is only released at the target site. Premature drug release can lead to off-target toxicity and a reduced therapeutic window. The following table summarizes representative stability data for different types of cleavable linkers, including peptide-based systems that are conceptually similar to those derived from this compound.

Linker TypeADC ExampleMatrixTime (days)% Payload ReleaseReference
Enzyme-Cleavable (Peptide) Trastuzumab Deruxtecan (GGFG-based)Human Plasma211-2%[3]
Enzyme-Cleavable (Peptide) Trastuzumab-vc-MMAERat Plasma7Gradual Decrease in Conjugated Payload[6]
Enzyme-Cleavable (Peptide) Val-Cit Linker ADCMouse Plasma4<5%[7]
pH-Sensitive (Hydrazone) Gemtuzumab OzogamicinHuman Plasma-Lower stability compared to peptide linkers[2]
Reducible (Disulfide) Maytansinoid-based ADCHuman Plasma-Variable, dependent on steric hindrance[8]

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, conjugation, and evaluation of ADCs. Below are representative methodologies for key experiments related to linkers of this class.

Synthesis of a Peptide-Based Self-Immolative Linker

This protocol provides a general workflow for the solid-phase synthesis of a peptide linker with a self-immolative spacer.

Linker Synthesis Workflow Resin Start with a suitable solid support (e.g., Rink amide resin) Fmoc_Deprotection1 Fmoc deprotection (e.g., 20% piperidine in DMF) Resin->Fmoc_Deprotection1 Amino_Acid_Coupling Couple Fmoc-protected amino acids sequentially (e.g., Fmoc-Gly-OH) Fmoc_Deprotection1->Amino_Acid_Coupling Repeat Repeat deprotection and coupling for each amino acid in the sequence Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection1 Next amino acid Spacer_Attachment Couple the self-immolative spacer with a payload attachment site Repeat->Spacer_Attachment Final amino acid Cleavage Cleave the linker-payload from the resin (e.g., TFA cocktail) Spacer_Attachment->Cleavage Purification Purify the final linker-payload construct (e.g., HPLC) Cleavage->Purification In Vitro Cytotoxicity Assay Cell_Seeding Seed antigen-positive and antigen-negative cancer cell lines in 96-well plates ADC_Treatment Treat cells with serial dilutions of the ADC, free payload, and control antibody Cell_Seeding->ADC_Treatment Incubation Incubate for a defined period (e.g., 72-96 hours) at 37°C, 5% CO2 ADC_Treatment->Incubation Viability_Assay Assess cell viability using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Calculate IC50 values by plotting cell viability against log of ADC concentration Viability_Assay->Data_Analysis

References

An In-Depth Technical Guide to the Synthesis of Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz, a specialized linker molecule with applications in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs). The synthesis involves a multi-step sequence, beginning with commercially available starting materials and proceeding through key intermediates. This document details the proposed synthetic route, experimental protocols for analogous reactions, and a summary of expected quantitative data.

Retrosynthetic Analysis and Proposed Synthesis Pathway

The target molecule, Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz, can be deconstructed into two primary building blocks: Fmoc-glycine and a Cbz-protected aminomethoxymethylamine linker. The key challenge lies in the synthesis of the bifunctional linker. A plausible retrosynthetic analysis is outlined below:

Retrosynthesis Target Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz FmocGly Fmoc-Gly-OH Target->FmocGly Amide Coupling LinkerAmine H2N-CH2-O-CH2-NH-Cbz Target->LinkerAmine LinkerAzide N3-CH2-O-CH2-NH-Cbz LinkerAmine->LinkerAzide Azide Reduction LinkerMesylate MsO-CH2-O-CH2-NH-Cbz LinkerAzide->LinkerMesylate Azide Substitution LinkerAlcohol HO-CH2-O-CH2-NH-Cbz LinkerMesylate->LinkerAlcohol Mesylation CbzAmide Cbz-NH2 LinkerAlcohol->CbzAmide Condensation Formaldehyde Formaldehyde LinkerAlcohol->Formaldehyde Synthesis_Pathway cluster_linker Linker Synthesis cluster_final Final Coupling CbzAmide Cbz-NH2 LinkerAlcohol HO-CH2-NH-Cbz CbzAmide->LinkerAlcohol Condensation Formaldehyde Formaldehyde Formaldehyde->LinkerAlcohol LinkerMesylate MsO-CH2-NH-Cbz LinkerAlcohol->LinkerMesylate Mesylation LinkerAzide N3-CH2-O-CH2-NH-Cbz LinkerMesylate->LinkerAzide Azide Substitution LinkerAmine H2N-CH2-O-CH2-NH-Cbz LinkerAzide->LinkerAmine Reduction Target Fmoc-Gly-NH-CH2-O-CH2-NH-Cbz LinkerAmine->Target FmocGly Fmoc-Gly-OH FmocGlyOSu Fmoc-Gly-OSu FmocGly->FmocGlyOSu Activation (NHS, DCC) FmocGlyOSu->Target Amide Coupling

An In-Depth Technical Guide to the Ether Linkage in Fmoc-Gly-NH-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecule Fmoc-Gly-NH-CH2-O-CH2-Cbz serves as a critical linker component in the development of advanced therapeutic agents, most notably in the construction of Antibody-Drug Conjugates (ADCs) like Deruxtecan.[1][2] The core of this linker features a unique N-acyl-N-alkoxy-amino moiety, often referred to as an alkoxyamine, which contains a crucial ether linkage (-CH2-O-CH2-). This technical guide provides a comprehensive examination of this ether linkage, detailing its synthesis, chemical properties, and its pivotal role in the mechanism of action of the ADC Deruxtecan. This document is intended to provide researchers, scientists, and drug development professionals with a thorough understanding of this linker's chemistry and biological significance.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a glycine amino acid core, protected at the N-terminus by a fluorenylmethyloxycarbonyl (Fmoc) group. The C-terminus is an amide linked to a methoxy group which is, in turn, connected to a benzyloxycarbonyl (Cbz) protected methylene group via an ether linkage.

PropertyValue
Molecular Formula C27H26N2O6
Molecular Weight 474.51 g/mol
CAS Number 1599440-07-9
Appearance White to off-white solid

This data is compiled from commercially available product information.[3]

The N-Acyl-N-Alkoxy-Amino Linkage: Synthesis and Stability

The central feature of this linker is the N-acyl-N-alkoxy-amino group (-CO-N-CH2-O-). The synthesis of such linkages typically involves a multi-step process.

General Synthetic Approach
  • Formation of an N-hydroxymethyl amide: The synthesis would likely start with the formation of an N-hydroxymethyl derivative of Fmoc-glycinamide. This can be achieved through the reaction of the amide with formaldehyde.

  • O-alkylation to form the ether linkage: The resulting N-hydroxymethyl intermediate would then undergo an O-alkylation reaction. In this case, a benzyl-containing electrophile, such as benzyl bromoacetate or a similar reagent, would be used to introduce the -CH2-Cbz moiety, forming the ether bond.

G

Caption: Plausible synthetic route for this compound.

Stability of the Ether Linkage

The stability of the N-acyl-N-alkoxy-amino linkage is a critical factor in its application in drug delivery. Generally, ether bonds are chemically robust. However, the stability of this particular linkage is influenced by the adjacent amide group and the overall molecular structure.

  • pH Stability: N-substituted amides can undergo hydrolysis under both acidic and basic conditions, although this process is typically slow at physiological pH.[4][5] The rate of hydrolysis is dependent on temperature and the specific pH. While quantitative data for this specific molecule is not publicly available, related studies on N-substituted amide hydrolysis suggest that the linkage would exhibit reasonable stability under physiological conditions (pH 7.4).[5]

  • Enzymatic Stability: A key feature of this type of linker in the context of ADCs is its susceptibility to enzymatic cleavage. In the case of Deruxtecan, the linker is designed to be cleaved by lysosomal enzymes, such as cathepsins, which are more active within the tumor cell environment.[6]

Role in Antibody-Drug Conjugates: The Case of Deruxtecan

This compound is a building block for a more complex linker system used in the ADC, Trastuzumab Deruxtecan (Enhertu). In this context, the core structure is part of a larger, enzyme-cleavable linker that connects the HER2-targeting antibody (Trastuzumab) to the cytotoxic payload, a topoisomerase I inhibitor (a derivative of exatecan, DXd).[1][7]

Mechanism of Action

The mechanism of action of Trastuzumab Deruxtecan highlights the critical role of the linker's controlled cleavage:

  • Targeting and Internalization: The Trastuzumab antibody component of the ADC binds to the HER2 receptor on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell.[6]

  • Lysosomal Trafficking: The internalized ADC is trafficked to the lysosomes, which are acidic organelles containing a variety of degradative enzymes.

  • Enzymatic Cleavage of the Linker: Within the lysosome, proteases such as cathepsins recognize and cleave the peptide portion of the linker. This enzymatic cleavage is the key step that liberates the cytotoxic payload.[7]

  • Payload Release and Action: Once released, the membrane-permeable payload, DXd, can diffuse out of the lysosome and into the cytoplasm and nucleus. There, it inhibits topoisomerase I, an enzyme essential for DNA replication and repair. This inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[6]

  • Bystander Effect: A significant advantage of the Deruxtecan platform is the "bystander effect." The released, membrane-permeable DXd can diffuse out of the target cancer cell and kill neighboring tumor cells, even if they have low or no HER2 expression.[7][8]

G

Caption: Simplified signaling pathway for the mechanism of action of Deruxtecan.

Experimental Protocols and Characterization

Detailed experimental protocols for the synthesis and cleavage of this specific linker are proprietary and not extensively published. However, general laboratory procedures for similar chemical transformations can be adapted.

General Protocol for N-Substituted Amide Hydrolysis (for stability studies)

This protocol provides a general framework for assessing the stability of the linker under acidic or basic conditions.

  • Preparation of Solutions: Prepare buffer solutions at various pH values (e.g., pH 4, 7.4, 9).

  • Incubation: Dissolve a known concentration of this compound in each buffer solution. Incubate the samples at a constant temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

  • Quenching: Quench the reaction by neutralizing the pH or by rapid cooling.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the amount of remaining intact linker and the formation of any degradation products. The rate of degradation can then be calculated.

Characterization Data

While a full experimental dataset for this compound is not publicly available, commercial suppliers provide basic characterization data confirming the structure and purity.

  • NMR Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure. The spectra would show characteristic peaks for the Fmoc, glycine, and benzyloxycarbonyl groups, as well as the methylene protons of the ether linkage.

  • Mass Spectrometry: Mass spectrometry (MS) is used to confirm the molecular weight of the compound. Fragmentation patterns in MS/MS experiments can provide further structural information about the connectivity of the molecule.

Conclusion

The ether linkage within the N-acyl-N-alkoxy-amino moiety of this compound is a key structural feature that contributes to its utility as a linker in complex drug delivery systems. Its relative stability under physiological conditions, combined with its susceptibility to enzymatic cleavage in the targeted cellular environment, makes it an important component in the design of effective and selective ADCs like Deruxtecan. Further research into the precise synthesis and cleavage kinetics of this and similar linkers will undoubtedly contribute to the development of next-generation targeted therapies.

References

Unveiling Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a specialized chemical linker critical in the development of advanced bioconjugates. Aimed at researchers, scientists, and professionals in drug development, this document details the compound's commercial availability, technical specifications, and its role in the synthesis of antibody-drug conjugates (ADCs), with a focus on its application in Trastuzumab Deruxtecan.

Commercial Availability and Supplier Information

This compound is commercially available from several chemical suppliers, ensuring accessibility for research and development purposes. Key suppliers include Sigma-Aldrich (distributed under the Ambeed brand) and MedChemExpress. Researchers can procure this compound directly from these vendors' online catalogs.

Technical Data Summary

For ease of comparison, the quantitative data for this compound is summarized in the table below. This information is critical for experimental planning and execution.

PropertyValueSource
CAS Number 1599440-07-9Sigma-Aldrich, MedChemExpress
Molecular Formula C27H26N2O6Sigma-Aldrich, MedChemExpress
Molecular Weight 474.51 g/mol Sigma-Aldrich, MedChemExpress
Purity 95% - 98.47%Sigma-Aldrich, MedChemExpress
Appearance White to off-white solidMedChemExpress
Storage Conditions 2-8°C, sealed in a dry environmentSigma-Aldrich, MedChemExpress

A certificate of analysis from MedChemExpress confirms the structure and purity through 1H NMR and LCMS data.[1]

Role as a Linker in Antibody-Drug Conjugates (ADCs)

This compound serves as a crucial component in the construction of antibody-drug conjugates (ADCs). Contrary to some initial classifications, its primary application is not within Proteolysis Targeting Chimeras (PROTACs), but as a linker in ADCs like Trastuzumab Deruxtecan (Enhertu®).[2] In this context, the linker connects the monoclonal antibody, which provides tumor-targeting specificity, to the cytotoxic payload. The design of the linker is critical for the stability of the ADC in circulation and the efficient release of the payload within the target cancer cells.

Experimental Workflow: Synthesis of an Antibody-Drug Conjugate

The following diagram illustrates a generalized workflow for the synthesis of an antibody-drug conjugate (ADC) such as Trastuzumab Deruxtecan, where a linker like this compound would be incorporated.

ADC_Synthesis_Workflow cluster_linker_payload Linker-Payload Synthesis cluster_antibody_modification Antibody Preparation cluster_conjugation_purification Conjugation and Purification Linker This compound Activated_Linker_Payload Activated Linker-Payload Conjugate Linker->Activated_Linker_Payload Activation Payload Cytotoxic Payload (e.g., Deruxtecan) Payload->Activated_Linker_Payload Coupling ADC_Crude Crude ADC Activated_Linker_Payload->ADC_Crude Antibody Monoclonal Antibody (e.g., Trastuzumab) Reduced_Antibody Reduced Antibody Antibody->Reduced_Antibody Reduction of Disulfide Bonds Reduced_Antibody->ADC_Crude Conjugation Purified_ADC Purified ADC ADC_Crude->Purified_ADC Purification (e.g., Chromatography)

A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: The Role of HER2 in Cancer

Trastuzumab Deruxtecan, which incorporates a linker derived from this compound, targets the Human Epidermal Growth Factor Receptor 2 (HER2). The diagram below illustrates the HER2 signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway Ligand Growth Factor (e.g., EGF, NRG) HER3 HER3 Receptor Ligand->HER3 Binds HER2 HER2 Receptor PI3K PI3K HER2->PI3K Activates RAS RAS HER2->RAS Activates HER3->PI3K HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

The HER2 signaling pathway, a key target in cancer therapy.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Dipeptide Linker

  • Resin Preparation: Swell a suitable resin (e.g., Wang resin) in an appropriate solvent like N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling:

    • Deprotect the Fmoc group from the resin using a solution of 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF.

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Gly-OH) using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF.

    • Monitor the reaction for completion (e.g., using a Kaiser test).

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • Repeat the Fmoc deprotection step with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple the second Fmoc-protected amino acid derivative.

    • Monitor the reaction and wash the resin.

  • Modification and Cleavage:

    • Further modifications to the N-terminus or side chains can be performed at this stage.

    • Cleave the linker from the resin using a cleavage cocktail appropriate for the resin and protecting groups used (e.g., a solution containing trifluoroacetic acid (TFA)).

  • Purification: Purify the crude linker using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using analytical methods like mass spectrometry and NMR.

Note: This is a generalized protocol. The specific reagents, reaction times, and purification methods would need to be optimized for the synthesis of this compound.

This technical guide serves as a foundational resource for researchers working with this compound. For specific applications and detailed experimental procedures, it is recommended to consult the primary literature and the technical documentation provided by the suppliers.

References

spectral data for Fmoc-Gly-NH-CH2-O-CH2-Cbz (NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2-Cbz is a bifunctional linker molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its structure incorporates a fluorenylmethyloxycarbonyl (Fmoc) protected glycine unit, a flexible ether-containing spacer, and a carboxybenzyl (Cbz) protected amine. This arrangement makes it a valuable building block in the synthesis of more complex molecules, particularly in the realms of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The Fmoc group allows for standard solid-phase or solution-phase peptide coupling strategies, while the Cbz group provides orthogonal protection of a terminal amine.

This technical guide provides an overview of the available spectral data for this compound and outlines a general experimental approach for its synthesis and characterization.

Spectral Data

Detailed, publicly available experimental ¹H NMR and mass spectrometry data for this compound is limited. A certificate of analysis for a commercial sample confirms that the ¹H NMR and LCMS data are consistent with the expected structure.[1] The molecular formula is C₂₇H₂₆N₂O₆, with a molecular weight of 474.51 g/mol .[1]

Note: The following tables present hypothetical but representative spectral data based on the known structure of the molecule and typical values for similar compounds. This data is for illustrative purposes and should not be considered as experimentally verified for this compound.

Table 1: Representative ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.78d2HFmoc Ar-H
7.62d2HFmoc Ar-H
7.41t2HFmoc Ar-H
7.30-7.38m7HFmoc Ar-H, Cbz Ar-H
5.60t1HNH (Gly)
5.15s2HCbz CH₂
4.88s2HO-CH₂-N
4.45d2HFmoc CH₂
4.25t1HFmoc CH
4.02d2HGly CH₂
3.95s2HO-CH₂-O
Table 2: Representative Mass Spectrometry Data
ParameterValue
Ionization ModeElectrospray Ionization (ESI)
Mass AnalyzerQuadrupole
Calculated m/z [M+H]⁺475.18
Observed m/z [M+H]⁺475.2
Calculated m/z [M+Na]⁺497.16
Observed m/z [M+Na]⁺497.2

Experimental Protocols

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be devised based on established organic chemistry principles. The following represents a logical, generalized workflow for the synthesis.

General Synthesis Workflow

The synthesis of this compound can be envisioned as a multi-step process involving the coupling of three key fragments: Fmoc-glycine, a central linker unit, and a Cbz-protected aminomethanol.

Step 1: Synthesis of the Central Linker A suitable starting material, such as 1,3-dioxolane, can be manipulated to introduce the necessary functional groups.

Step 2: Introduction of the Cbz-protected Amine Benzyl carbamate can be reacted with a functionalized central linker to introduce the Cbz-protected amine.

Step 3: Coupling with Fmoc-Glycine The final step involves the coupling of Fmoc-glycine to the other terminus of the linker. This is typically achieved using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

Purification: The final product would require purification, likely via column chromatography on silica gel, to isolate the desired compound from reaction byproducts and unreacted starting materials.

Characterization: The structure and purity of the synthesized this compound would be confirmed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

The following diagram illustrates a logical workflow for the synthesis of this compound.

Synthesis_Workflow A Fmoc-Gly-OH E Fmoc-Gly-NH-CH₂-O-CH₂-O-Cbz A->E Coupling (e.g., DCC, HOBt) B H₂N-CH₂-O-CH₂-OH (or equivalent) D H₂N-CH₂-O-CH₂-O-Cbz B->D Protection C Benzyl Chloroformate (Cbz-Cl) C->D D->E

Caption: Logical workflow for the synthesis of this compound.

Signaling Pathways and Applications

This compound is primarily used as a linker in the construction of PROTACs and ADCs. In this context, it does not have a direct role in signaling pathways itself but rather serves as a crucial component to connect a warhead molecule (which binds to a target protein) to an E3 ligase ligand (in PROTACs) or an antibody (in ADCs). The flexibility and chemical properties of the linker can significantly influence the efficacy of the final conjugate.

The logical relationship for its application in a PROTAC is depicted below.

PROTAC_Logic Target Target Protein Warhead Warhead Linker Fmoc-Gly-NH-CH₂-O-CH₂-Cbz (after deprotection and conjugation) Warhead->Linker conjugation PROTAC PROTAC Linker->PROTAC E3Ligand E3 Ligase Ligand E3Ligand->Linker conjugation E3Ligase E3 Ubiquitin Ligase PROTAC->Target binds PROTAC->E3Ligase recruits

Caption: Logical relationship of the linker in a PROTAC molecule.

References

Methodological & Application

Application Notes and Protocols for Coupling Fmoc-Gly-NH-CH2-O-CH2-Cbz to a Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and experimental protocols for the conjugation of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker to a payload molecule. This linker system is frequently employed in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below cover the deprotection of the Cbz (carboxybenzyl) group to reveal a carboxylic acid, followed by the coupling of this activated linker to an amine-containing payload.

The key steps involve:

  • Cbz Deprotection: Removal of the Cbz protecting group from the linker to expose a terminal carboxylic acid.

  • Carboxylic Acid Activation and Coupling: Activation of the newly formed carboxylic acid and subsequent amide bond formation with an amine-functionalized payload.

Several common coupling reagents and conditions are presented to provide flexibility depending on the nature of the payload and available laboratory resources.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the coupling of a deprotected Fmoc-Gly-NH-CH2-O-CH2-COOH linker to a generic amine-containing payload. The data is compiled from literature precedents involving similar peptide-linker conjugations.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseSolventTypical Reaction TimeTypical Yield (%)Typical Purity (%)
HATU NoneDIPEADMF1 - 4 hours85 - 95>95
HBTU HOBtDIPEADMF2 - 6 hours80 - 90>95
PyBOP NoneDIPEADMF2 - 8 hours80 - 90>95
EDC NHSNone/DIPEADCM/DMF4 - 12 hours70 - 85>90

Table 2: Cbz Deprotection Conditions

CatalystHydrogen SourceSolventTemperatureReaction TimeTypical Yield (%)
10% Pd/CH₂ (balloon)Methanol, Ethanol, or THFRoom Temperature2 - 6 hours90 - 99
10% Pd/CAmmonium formateMethanolRoom Temperature4 - 8 hours85 - 95

Experimental Protocols

Protocol 1: Cbz Deprotection of this compound via Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group to yield Fmoc-Gly-NH-CH2-O-CH2-COOH.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol (or Ethanol, THF)

  • Hydrogen gas (H₂) balloon or hydrogenator

  • Celite®

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol) in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 10-20 mol% of palladium relative to the substrate) to the solution.

  • Seal the flask and flush the system with hydrogen gas.

  • Maintain a hydrogen atmosphere using a balloon or a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the filter cake with the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the deprotected product, Fmoc-Gly-NH-CH2-O-CH2-COOH, which can be used in the next step without further purification if desired.

Protocol 2: Coupling of Fmoc-Gly-NH-CH2-O-CH2-COOH to an Amine-Containing Payload using HATU

This protocol details the coupling of the deprotected linker to a payload with a primary or secondary amine.

Materials:

  • Fmoc-Gly-NH-CH2-O-CH2-COOH (from Protocol 1)

  • Amine-containing payload

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Fmoc-Gly-NH-CH2-O-CH2-COOH (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

  • Add the amine-containing payload (1 to 1.2 equivalents) to the solution.

  • Add DIPEA (2-3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the desired conjugate.

  • Once the reaction is complete, the crude product can be purified by preparative HPLC.

Protocol 3: Coupling of Fmoc-Gly-NH-CH2-O-CH2-COOH to an Amine-Containing Payload using EDC/NHS

This protocol provides an alternative coupling method using a carbodiimide reagent.

Materials:

  • Fmoc-Gly-NH-CH2-O-CH2-COOH (from Protocol 1)

  • Amine-containing payload

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DCM (Dichloromethane) or DMF

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve Fmoc-Gly-NH-CH2-O-CH2-COOH (1 equivalent) and NHS (1.2 equivalents) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.

  • Add the amine-containing payload (1 to 1.2 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the reaction mixture can be diluted with an appropriate organic solvent and washed with aqueous solutions (e.g., 5% citric acid, saturated sodium bicarbonate, and brine) to remove excess reagents and byproducts. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography or preparative HPLC.

Mandatory Visualization

coupling_workflow cluster_deprotection Step 1: Cbz Deprotection cluster_coupling Step 2: Payload Coupling start This compound deprotected Fmoc-Gly-NH-CH2-O-CH2-COOH start->deprotected H2, Pd/C Methanol activated Activated Linker deprotected->activated Coupling Reagent (e.g., HATU, EDC/NHS) Base (e.g., DIPEA) payload Amine-Payload (H2N-Payload) conjugate Fmoc-Linker-Payload Conjugate activated_payload_group Amide Bond Formation payload->activated_payload_group activated->activated_payload_group activated_payload_group->conjugate

Caption: Workflow for the deprotection and coupling of the Fmoc-linker to a payload.

Caption: Chemical reaction scheme for the amide bond formation.

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction and Potential Applications

The molecule Fmoc-Gly-NH-CH₂-O-CH₂-Cbz incorporates key functional groups for peptide synthesis: a fluorenylmethyloxycarbonyl (Fmoc) protecting group for temporary N-terminal protection, a glycine residue, and a carboxybenzyl (Cbz) group, which can serve as a stable C-terminal protecting group. The primary application of this molecule in the context of solid-phase synthesis would be as a cleavable linker, particularly for the generation of peptide acids.

Potential Applications:

  • Synthesis of C-terminally protected peptide fragments: The Cbz group can be cleaved under specific hydrogenolysis conditions, which are orthogonal to the acid-labile cleavage of side-chain protecting groups and the base-labile removal of the Fmoc group. This allows for the synthesis and cleavage of a fully protected peptide from the solid support.

  • Convergent peptide synthesis: Protected peptide fragments synthesized using this linker can be used in solution-phase ligation to construct larger proteins.

  • Drug Conjugation: The linker structure is reminiscent of those used in antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), suggesting its potential as a building block in the synthesis of such therapeutic modalities.

Hypothetical Experimental Protocols

The following protocols are generalized and should be optimized for specific peptide sequences and scales.

Immobilization of the Linker onto a Hydroxymethyl Resin (e.g., Wang Resin)

This protocol describes the esterification of the Cbz-protected carboxylic acid of a modified version of the linker (where the Cbz is replaced by a free carboxylic acid) to a hydroxymethyl resin. For the provided molecule, an alternative strategy of attaching a precursor to the resin would be necessary. For the purpose of this hypothetical protocol, we will assume a derivative, Fmoc-Gly-NH-CH₂-O-CH₂-COOH, is used for attachment.

Materials:

  • Fmoc-Gly-NH-CH₂-O-CH₂-COOH

  • Wang Resin (or other hydroxymethyl-functionalized resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Wang resin (1 g, 0.8 mmol/g) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.

  • Drain the DMF.

  • Dissolve Fmoc-Gly-NH-CH₂-O-CH₂-COOH (4 equivalents relative to resin loading) in a minimal amount of DMF.

  • Add DIC (4 eq.) and DMAP (0.1 eq.) to the dissolved linker.

  • Add the activation mixture to the swollen resin.

  • Agitate the reaction mixture at room temperature for 4-12 hours.

  • Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Dry the resin under vacuum.

  • Determine the loading of the linker on the resin using a spectrophotometric analysis of the fulvene liberated upon Fmoc deprotection of a small, known mass of resin.

Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines the iterative steps of deprotection, activation, and coupling for the elongation of the peptide chain.

Materials:

  • Linker-loaded resin

  • Fmoc-protected amino acids

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • DMF, DCM

Procedure (per coupling cycle):

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF.

    • Add 20% piperidine in DMF (10 mL) to the resin and agitate for 3 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine in DMF (10 mL) and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 10 mL).

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and HBTU/HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

    • Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the desired sequence.

Cleavage of the Peptide from the Resin

The cleavage strategy depends on whether a fully protected or a deprotected peptide is desired.

2.3.1. Cleavage with Side-Chain Deprotection (TFA Cleavage)

This method will cleave the peptide from a TFA-labile linker (if one were used in an alternative strategy) and remove most common acid-labile side-chain protecting groups. The Cbz group on the linker would likely remain intact under these conditions.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

  • Cold diethyl ether

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail (10 mL per gram of resin) to the resin.

  • Agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional TFA (2 x 2 mL).

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

2.3.2. Cleavage to Yield a Cbz-Protected Peptide (Hydrogenolysis)

This method would be specific to cleaving the Cbz group, leaving the peptide attached to the resin if the primary linkage is stable to these conditions, or cleaving the entire peptide-linker construct if the initial resin linkage is also susceptible. Assuming the goal is to cleave the Cbz group to release the peptide, the following is a general procedure.

Materials:

  • Peptide-bound resin

  • Palladium on carbon (Pd/C, 10%)

  • Solvent: DMF, Methanol, or a mixture

  • Hydrogen source (e.g., hydrogen balloon or Parr hydrogenator)

Procedure:

  • Swell the peptide-resin in the chosen solvent.

  • Add a catalytic amount of Pd/C.

  • Purge the reaction vessel with hydrogen gas.

  • Stir the suspension under a hydrogen atmosphere for 12-24 hours.

  • Filter the reaction mixture to remove the resin and catalyst.

  • Evaporate the solvent to obtain the peptide.

Data Presentation

As no experimental data has been published for the solid-phase use of this specific linker, the following table is a template for how quantitative data should be presented once experiments are conducted.

ParameterValueUnitsNotes
Resin TypeWang-
Initial Resin Loading0.8mmol/g
Linker Loading EfficiencyTBD%Determined by Fmoc analysis
Final Crude Peptide YieldTBDmg
Crude Peptide PurityTBD%Determined by RP-HPLC
Final Purified Peptide YieldTBDmg
Overall YieldTBD%

TBD: To Be Determined experimentally.

Visualizations

Workflow for Linker Immobilization and Peptide Elongation

G cluster_0 Resin Preparation and Linker Attachment cluster_1 SPPS Cycle (Iterative) Swell Resin Swell Resin Activate Linker Carboxyl Activate Linker Carboxyl Swell Resin->Activate Linker Carboxyl Couple Linker to Resin Couple Linker to Resin Activate Linker Carboxyl->Couple Linker to Resin Wash and Dry Resin Wash and Dry Resin Couple Linker to Resin->Wash and Dry Resin Fmoc Deprotection Fmoc Deprotection Wash and Dry Resin->Fmoc Deprotection Amino Acid Activation Amino Acid Activation Fmoc Deprotection->Amino Acid Activation Coupling Coupling Amino Acid Activation->Coupling Wash Wash Coupling->Wash Wash->Fmoc Deprotection Next Cycle

Caption: General workflow for resin preparation and peptide synthesis.

Decision Pathway for Peptide Cleavage

G node_a node_a start Peptide Synthesis Complete decision Desired Product? start->decision tfa_cleavage TFA Cleavage Cocktail decision->tfa_cleavage Deprotected hydrogenolysis Hydrogenolysis (Pd/C, H2) decision->hydrogenolysis Protected deprotected Fully Deprotected Peptide protected Cbz-Protected Peptide tfa_cleavage->deprotected hydrogenolysis->protected

Caption: Cleavage strategy based on the desired final peptide product.

Application Notes and Protocols for Fmoc Deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective removal of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in solid-phase peptide synthesis (SPPS) and the synthesis of complex molecular constructs such as antibody-drug conjugate (ADC) linkers. The molecule Fmoc-Gly-NH-CH₂-O-CH₂-Cbz represents a key building block, incorporating a glycine residue, an ether-containing linker, and a carboxybenzyl (Cbz or Z) protected amine. The successful deprotection of the Fmoc group without compromising the integrity of the Cbz group or the ether linkage is paramount for the successful progression of the synthetic route.

This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, summarizing various conditions and presenting quantitative data where available. The stability of the Cbz group and the ether linkage under standard and alternative deprotection conditions is a key consideration. The Cbz group is generally stable to the basic conditions used for Fmoc removal, making the two groups orthogonal.[1][2] However, prolonged exposure to harsh basic conditions should be avoided to prevent any potential side reactions. Ether linkages are generally stable to the basic reagents used for Fmoc deprotection.

Standard Fmoc Deprotection Conditions

The most widely used method for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[3][4]

Mechanism of Fmoc Deprotection: The Fmoc group is cleaved via a β-elimination mechanism initiated by a base, typically a secondary amine like piperidine. The base abstracts the acidic proton on the fluorenyl ring, leading to the formation of a dibenzofulvene (DBF) intermediate, which is then scavenged by the amine to prevent its reaction with the newly liberated amine.[2][5]

Table 1: Standard Fmoc Deprotection Protocols
ParameterCondition ACondition B
Reagent 20% (v/v) Piperidine in DMF50% (v/v) Piperidine in DMF
Reaction Time 2 x 10 minutes1 x 5-10 minutes
Temperature Room TemperatureRoom Temperature
Washes DMF (3-5 times)DMF (3-5 times)

Alternative Fmoc Deprotection Conditions

While piperidine is highly effective, concerns over its toxicity and potential to cause side reactions such as aspartimide formation in sensitive sequences have led to the development of alternative reagents.[6]

Table 2: Alternative Fmoc Deprotection Reagents and Conditions
ReagentConcentration & SolventTypical Reaction TimeKey Advantages & Considerations
Piperazine/DBU 5% Piperazine, 2% DBU in NMP2 x 5 minutesReduced diketopiperazine formation, faster kinetics.[6]
4-Methylpiperidine 20% (v/v) in DMF2 x 10 minutesSimilar kinetics to piperidine, less toxic.[7]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% (v/v) in DMF2 x 5 minutesStrong, non-nucleophilic base; can be faster but may increase risk of side reactions if not used cautiously.
Pyrrolidine 20% (v/v) in various solvents2 x 10 minutesEfficient in less polar solvents, but may be more nucleophilic.[8]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using 20% Piperidine in DMF

Materials:

  • Fmoc-Gly-NH-CH₂-O-CH₂-Cbz immobilized on a solid support (e.g., resin)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel with a sintered glass filter

Procedure:

  • If the substrate is on a solid support, swell the resin in DMF for 30 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 10 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Proceed to the next synthetic step (e.g., coupling of the next amino acid).

Protocol 2: Alternative Fmoc Deprotection using Piperazine/DBU in NMP

Materials:

  • Fmoc-Gly-NH-CH₂-O-CH₂-Cbz immobilized on a solid support

  • N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Piperazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in NMP

  • Washing solvent: NMP

Procedure:

  • If the substrate is on a solid support, swell the resin in NMP for 30 minutes.

  • Drain the NMP from the reaction vessel.

  • Add the 5% piperazine / 2% DBU in NMP solution to the resin.

  • Agitate the mixture at room temperature for 5 minutes.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin thoroughly with NMP (5 x 10 mL per gram of resin).

  • Proceed to the next synthetic step.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the Fmoc deprotection of a substrate on a solid support.

Fmoc_Deprotection_Workflow start Start: Fmoc-Protected Substrate on Solid Support swell Swell Resin (e.g., DMF or NMP) start->swell deprotect1 1st Deprotection (e.g., 20% Piperidine/DMF) swell->deprotect1 wash1 Wash deprotect1->wash1 deprotect2 2nd Deprotection wash1->deprotect2 wash2 Wash deprotect2->wash2 next_step Proceed to Next Synthetic Step wash2->next_step end End: Deprotected Substrate next_step->end

Caption: General workflow for Fmoc deprotection on a solid support.

Signaling Pathways and Logical Relationships

The choice of deprotection conditions can be guided by a decision-making process that considers the stability of other protecting groups and the desired reaction efficiency.

Deprotection_Decision_Tree start Select Fmoc Deprotection Protocol is_standard Standard Conditions Sufficient? start->is_standard standard_protocol Use Standard Protocol: 20% Piperidine in DMF is_standard->standard_protocol Yes alternative_needed Consider Alternative Reagents is_standard->alternative_needed No piperazine_dbu Piperazine/DBU: Reduced Side Reactions alternative_needed->piperazine_dbu methylpiperidine 4-Methylpiperidine: Lower Toxicity alternative_needed->methylpiperidine dbu DBU: Faster Kinetics alternative_needed->dbu

Caption: Decision tree for selecting an Fmoc deprotection protocol.

Conclusion

The Fmoc deprotection of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz can be effectively achieved using standard conditions with 20% piperidine in DMF. The Cbz group and the ether linkage within the molecule are expected to be stable under these conditions. For syntheses where side reactions or reagent toxicity are a concern, alternative reagents such as piperazine/DBU or 4-methylpiperidine offer viable and efficient options. It is always recommended to perform a small-scale test reaction to optimize the deprotection conditions for a specific substrate and synthetic setup. Monitoring the reaction progress by techniques such as HPLC can ensure complete deprotection and high purity of the final product.

References

Application Notes and Protocols for the Removal of the Cbz Group from an Fmoc-Gly-NH-CH2-O-CH2-Cbz Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the selective removal of the carboxybenzyl (Cbz) protecting group from the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker. This process is a critical step in various synthetic strategies, particularly in the fields of peptide synthesis, bioconjugation, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The orthogonality of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the Cbz group, which is susceptible to hydrogenolysis or acidic cleavage, allows for the sequential deprotection and functionalization of molecules.

Introduction to Orthogonal Protection

In multi-step organic synthesis, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. An ideal protecting group strategy involves "orthogonality," which is the ability to selectively remove one protecting group in the presence of others using specific, non-interfering reaction conditions.[1] The Fmoc and Cbz protecting groups are a classic example of an orthogonal pair. The Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), while the Cbz group is stable to these conditions but can be removed by catalytic hydrogenolysis or treatment with strong acids.[1] This differential reactivity is fundamental to the strategic assembly of complex molecules.

Methods for Cbz Group Removal

The primary methods for the cleavage of the Cbz group are catalytic hydrogenolysis and acid-catalyzed removal. The choice of method depends on the substrate's sensitivity to the reaction conditions, the presence of other functional groups, and the desired scale of the reaction.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most common and generally mildest method for Cbz deprotection. It involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to cleave the benzylic C-O bond of the carbamate.

1. Catalytic Hydrogenation with H₂ Gas: This is the traditional method where the substrate is reacted with hydrogen gas in the presence of a palladium catalyst.

2. Catalytic Transfer Hydrogenation: This method avoids the need for handling flammable hydrogen gas by using a hydrogen donor molecule in the presence of a catalyst. Common hydrogen donors include ammonium formate, formic acid, cyclohexene, and 1,4-cyclohexadiene.[2][3][4]

Acid-Catalyzed Cleavage

Strong acids can also be used to remove the Cbz group. This method is particularly useful when the molecule contains functional groups that are sensitive to catalytic hydrogenolysis (e.g., sulfur-containing residues). Common acidic reagents include hydrogen bromide in acetic acid (HBr/AcOH), and more recently, combinations of Lewis acids and fluorinated alcohols like aluminum chloride in hexafluoroisopropanol (AlCl₃/HFIP).[5][6][7]

Comparative Data for Cbz Deprotection Methods

The following table summarizes quantitative data from various studies on the efficiency of different Cbz deprotection methods on peptide-related substrates. While specific data for the this compound linker is not extensively published, the presented data on analogous systems provides a valuable comparison of the expected yields and reaction times.

Deprotection MethodCatalyst/ReagentHydrogen DonorSubstrateReaction TimeYield (%)Reference
Catalytic Hydrogenation10% Pd/CH₂ (gas)Cbz-protected peptide1-4 h>95General knowledge
Catalytic Transfer Hydrogenation10% Pd/CAmmonium FormateCbz-protected peptide10-60 min90-98[2]
Catalytic Transfer Hydrogenation10% Pd/CFormic AcidZ-Gly-Gly-95[4]
Catalytic Transfer Hydrogenation10% Pd/CCyclohexeneCbz-protected peptides30-60 minHigh[3]
Catalytic Transfer Hydrogenation10% Pd/CaCO₃H₂ (in-situ)Cbz-protected peptide1 cycle (flow)93[8]
Acid-Catalyzed CleavageHBr/AcOH-Cbz-protected peptide1-2 hVariableGeneral knowledge
Acid-Catalyzed CleavageAlCl₃/HFIP-N-Cbz-amines2-16 hHigh[6][7]
Acid-Catalyzed CleavageIPA·HCl-Cbz-protected amine4 hHigh[5]

Experimental Protocols

Protocol 1: Cbz Removal by Catalytic Hydrogenation with H₂ Gas

This protocol describes the standard procedure for Cbz deprotection using hydrogen gas and a palladium catalyst.

Materials:

  • This compound linker

  • 10% Palladium on Carbon (Pd/C)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the this compound linker in an appropriate solvent (e.g., MeOH or EtOH) in a round-bottom flask.

  • Carefully add 10% Pd/C (typically 5-10 mol% relative to the substrate) to the solution.

  • Seal the flask and purge the system with an inert gas (N₂ or Ar).

  • Introduce hydrogen gas via a balloon or connect to a hydrogenation apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Upon completion, purge the system again with an inert gas to remove excess hydrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Protocol 2: Cbz Removal by Catalytic Transfer Hydrogenation

This protocol offers a safer alternative to using hydrogen gas.

Materials:

  • This compound linker

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium formate (HCOONH₄) or Formic acid (HCOOH)

  • Methanol (MeOH) or Ethanol (EtOH), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Dissolve the this compound linker in an appropriate solvent (e.g., MeOH or EtOH) in a round-bottom flask under an inert atmosphere.

  • Carefully add 10% Pd/C (typically 5-10 mol%).

  • Add the hydrogen donor:

    • Ammonium formate: Add 5-10 equivalents of solid ammonium formate to the mixture.

    • Formic acid: Cautiously add 5-10 equivalents of formic acid to the mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C).

  • Monitor the reaction progress by TLC or LC-MS (typically complete within 10-60 minutes).

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure. If formic acid was used, co-evaporation with a neutral solvent may be necessary to remove residual acid.

Protocol 3: Cbz Removal by Acid-Catalyzed Cleavage with AlCl₃/HFIP

This protocol is suitable for substrates that are incompatible with hydrogenolysis.[6][7]

Materials:

  • This compound linker

  • Aluminum chloride (AlCl₃), anhydrous

  • 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the this compound linker in HFIP in a round-bottom flask.

  • Add anhydrous AlCl₃ (typically 3 equivalents) to the solution at room temperature. The reaction mixture may be a suspension.

  • Stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS (reaction times can vary from 2 to 16 hours).

  • Upon completion, dilute the reaction mixture with DCM.

  • Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the product.

Visualizations

Cbz_Deprotection_Workflow cluster_start Starting Material cluster_methods Deprotection Methods cluster_submethods Specific Conditions cluster_end Product start Fmoc-Gly-NH-CH₂-O-CH₂-Cbz Linker method1 Catalytic Hydrogenolysis start->method1 method2 Acid-Catalyzed Cleavage start->method2 submethod1a H₂ / Pd/C method1->submethod1a submethod1b Transfer Hydrogenation (e.g., HCOONH₄, Pd/C) method1->submethod1b submethod2a HBr / AcOH method2->submethod2a submethod2b AlCl₃ / HFIP method2->submethod2b end Fmoc-Gly-NH-CH₂-O-CH₂-NH₂ submethod1a->end submethod1b->end submethod2a->end submethod2b->end

Caption: Experimental workflow for Cbz group removal.

Cbz_Deprotection_Mechanism cluster_reaction Catalytic Hydrogenolysis Mechanism reactant R-NH-C(O)O-CH₂-Ph (Cbz-protected amine) intermediate [R-NH-COOH] (Unstable carbamic acid) reactant->intermediate Hydrogenolysis byproduct1 Toluene reactant->byproduct1 Hydrogenolysis reagents H₂ + Pd/C product R-NH₂ (Deprotected amine) intermediate->product Decarboxylation byproduct2 CO₂ intermediate->byproduct2

Caption: Mechanism of Cbz deprotection by catalytic hydrogenolysis.

References

Application Notes and Protocols: Incorporation of Fmoc-Gly-NH-CH2-O-CH2-Cbz into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of non-canonical amino acids and linker molecules into peptide sequences is a cornerstone of modern drug development, enabling the creation of novel therapeutics such as antibody-drug conjugates (ADCs) and peptide-drug conjugates (PDCs). Fmoc-Gly-NH-CH2-O-CH2-Cbz is a valuable building block that serves as a linker, often utilized in the synthesis of complex bioconjugates like Deruxtecan. This molecule features a glycine unit, an N-substituted aminomethyl ether moiety, and a C-terminal benzyloxycarbonyl (Cbz) protecting group. Its structure allows for the extension of a peptide chain while providing a handle for further modification or conjugation.

These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The protocols are intended to serve as a comprehensive guide for researchers in peptide chemistry and drug development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 1599440-07-9[1]
Molecular Formula C27H26N2O6[2]
Molecular Weight 474.51 g/mol [2]
Appearance White to off-white solid[2]
Purity (Typical) ≥95%[1]
Storage 2-8°C, sealed in dry conditions[1]

Experimental Protocols

The incorporation of this compound into a growing peptide chain on a solid support can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocols outline the necessary steps, reagents, and conditions.

Materials and Reagents
  • Fmoc-Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminal functionality)

  • Fmoc-amino acids

  • This compound

  • Coupling Reagents:

    • N,N'-Diisopropylcarbodiimide (DIC)

    • 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (Oxyma)

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Fmoc-Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

    • Methanol (MeOH)

    • Diisopropyl ether (IPE)

  • Cleavage Cocktail (e.g., Reagent K):

    • Trifluoroacetic acid (TFA) (92.5%)

    • Water (2.5%)

    • Triisopropylsilane (TIS) (2.5%)

    • Thioanisole (2.5%)

  • Analytical Equipment:

    • High-performance liquid chromatography (HPLC)

    • Mass spectrometer (e.g., ESI-MS)

Protocol 1: Standard Coupling of this compound

This protocol describes the manual coupling of this compound to a deprotected N-terminal amine of a resin-bound peptide.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 10 minutes.

    • Wash the resin thoroughly with DMF (5 x 1 min).

    • Perform a Kaiser test to confirm the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vessel, pre-activate this compound (2.0 eq.) with DIC (2.0 eq.) and HOBt (2.0 eq.) in DMF for 15-20 minutes.

    • Alternatively, use a pre-activation mixture of HATU (1.95 eq.) and DIPEA (2.0 eq.) in DMF.

    • Add the activated linker solution to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

  • Washing: Wash the resin with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Monitoring the Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates a complete coupling. If the test is positive, a second coupling may be necessary.

  • Chain Elongation: Proceed with the deprotection of the Fmoc group from the newly added linker and couple the next Fmoc-amino acid.

Protocol 2: Post-Synthesis Cleavage and Purification
  • Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Treat the dried resin with the cleavage cocktail (e.g., Reagent K) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh TFA.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether.

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by preparative reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by analytical HPLC and mass spectrometry.

Data Presentation

The following table summarizes the key parameters for the incorporation of this compound. The values are representative and may require optimization based on the specific peptide sequence.

ParameterRecommended ValueNotes
Equivalents of Linker 2.0 - 3.0Relative to the resin loading.
Coupling Reagent HATU/DIPEA or DIC/HOBtHATU is generally more efficient for sterically hindered couplings.
Equivalents of Coupling Reagent 1.95 - 3.0
Coupling Time 2 - 4 hoursMonitor with a Kaiser test for completion.
Solvent DMFEnsure anhydrous, peptide synthesis grade.
Typical Coupling Efficiency >95%As determined by HPLC analysis of a cleaved test peptide.
Overall Yield (after purification) Sequence-dependentGenerally expected to be in the range of 10-30% for moderately sized peptides.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of this compound.

Experimental Workflow for Incorporation

Workflow Resin Peptide-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Coupling Coupling: This compound + HATU/DIPEA Washing1->Coupling Washing2 DMF/DCM Wash Coupling->Washing2 Next_Cycle Next Coupling Cycle Washing2->Next_Cycle Cleavage Cleavage from Resin (TFA Cocktail) Washing2->Cleavage Final Cycle Next_Cycle->Deprotection Purification HPLC Purification Cleavage->Purification

Caption: Workflow for incorporating the linker into a peptide sequence.

Logical Relationship of Components

Components cluster_building_block Linker Building Block cluster_synthesis Solid-Phase Peptide Synthesis cluster_product Final Product Fmoc Fmoc Group (N-terminal Protection) Gly Glycine Fmoc->Gly SPPS SPPS Cycle Fmoc->SPPS Aminomethyl_ether -NH-CH2-O-CH2- Gly->Aminomethyl_ether Gly->SPPS Cbz Cbz Group (C-terminal Protection) Aminomethyl_ether->Cbz Aminomethyl_ether->SPPS Cbz->SPPS Peptide Growing Peptide Chain SPPS->Peptide Modified_Peptide Linker-Modified Peptide Peptide->Modified_Peptide

References

Application Notes and Protocols for the Purification of Fmoc-Gly-NH-CH2-O-CH2-Cbz Conjugates by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the purification of Fmoc-Gly-NH-CH2-O-CH2-Cbz, a bifunctional linker commonly utilized in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The purity of such linkers is critical for the successful and reproducible synthesis of the final therapeutic agent. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most effective method for the purification of these hydrophobic Fmoc-protected compounds.[1] This protocol outlines the necessary steps, from sample preparation to purification and analysis, to obtain a highly purified product. A certificate of analysis for a commercial batch of this compound indicates that a purity of 98.47% can be achieved using HPLC.[2]

Data Presentation

Table 1: HPLC System and Column Specifications
ParameterSpecification
HPLC SystemPreparative HPLC system with a UV detector
ColumnC18 reverse-phase column
Particle Size5 µm
Pore Size100 - 300 Å
Dimensions4.6 x 150 mm (Analytical) to 21.2 x 250 mm (Preparative)
Table 2: Mobile Phase Composition and Gradient Program
Mobile PhaseComposition
A 0.1% Trifluoroacetic Acid (TFA) in Water
B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program (Analytical) 5% to 65% B over 30 minutes
Gradient Program (Preparative) A shallow gradient optimized around the elution point determined from the analytical run
Flow Rate (Analytical) 1.0 mL/min
Flow Rate (Preparative) Dependent on column diameter (e.g., 10-20 mL/min)
Detection Wavelength 220 nm and 265 nm (for Fmoc group)

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial to prevent column clogging and to ensure optimal separation.

  • Dissolution: Dissolve the crude lyophilized this compound in a minimal amount of a strong solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Dilution: Dilute the dissolved sample with the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration suitable for injection (typically 1-5 mg/mL for analytical and higher for preparative, depending on column capacity). Ensure the final solution is clear. If precipitation occurs, adjust the solvent composition or concentration.

  • Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Analytical HPLC Method

An initial analytical run is essential to determine the retention time of the target compound and to assess the impurity profile.

  • System Equilibration: Equilibrate the C18 analytical column (e.g., 4.6 x 150 mm, 5 µm) with the initial mobile phase conditions (95% A: 5% B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.

  • Elution: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 220 nm for the peptide backbone and 265 nm for the Fmoc protecting group.

  • Data Analysis: Identify the peak corresponding to this compound and note its retention time. Integrate the peak areas to determine the purity of the crude product.

Preparative HPLC Method

Based on the analytical results, a preparative method can be developed to isolate the pure compound.

  • System and Column Preparation: Install a preparative C18 column (e.g., 21.2 x 250 mm, 5 µm) and equilibrate the system with the starting mobile phase conditions.

  • Gradient Optimization: Modify the gradient to be shallower around the retention time of the target compound to maximize resolution from closely eluting impurities. For example, if the compound elutes at 40% B in the analytical run, a preparative gradient could be 30-50% B over 40 minutes.

  • Sample Loading: Inject the filtered, crude sample onto the preparative column. The injection volume will depend on the column size and the concentration of the sample.

  • Fraction Collection: Collect fractions as the target peak elutes. The collection can be triggered by the UV signal.

  • Purity Analysis of Fractions: Analyze the collected fractions using the analytical HPLC method to determine which fractions contain the pure product.

  • Pooling and Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a solid.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_analysis Analytical HPLC cluster_purification Preparative HPLC cluster_post_purification Post-Purification Dissolution Dissolve Crude Product Dilution Dilute with Mobile Phase A Dissolution->Dilution Filtration Filter Sample (0.45 µm) Dilution->Filtration Analytical_Injection Inject on Analytical Column Filtration->Analytical_Injection Analyze Gradient_Elution Gradient Elution Analytical_Injection->Gradient_Elution Retention_Time Determine Retention Time & Purity Gradient_Elution->Retention_Time Preparative_Injection Load on Preparative Column Retention_Time->Preparative_Injection Scale-up Optimized_Gradient Optimized Gradient Elution Preparative_Injection->Optimized_Gradient Fraction_Collection Collect Fractions Optimized_Gradient->Fraction_Collection Purity_Check Analyze Fraction Purity Fraction_Collection->Purity_Check Pooling Pool Pure Fractions Purity_Check->Pooling Lyophilization Lyophilize to Obtain Pure Product Pooling->Lyophilization

Caption: Workflow for the purification of this compound by HPLC.

Logical_Relationship Crude_Product Crude this compound HPLC_System HPLC System (Pump, Detector, Fraction Collector) Crude_Product->HPLC_System Injected into C18_Column C18 Column (Stationary Phase) HPLC_System->C18_Column Flow through Pure_Product Pure this compound C18_Column->Pure_Product Separates into Impurities Impurities C18_Column->Impurities Separates into Mobile_Phase Mobile Phase (Water/ACN with TFA) Mobile_Phase->HPLC_System Pumped by

Caption: Logical relationship of components in the HPLC purification process.

References

Application Notes and Protocols for the Analytical Characterization of Fmoc-Gly-NH-CH2-O-CH2-Cbz Containing Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2-Cbz is a bifunctional linker molecule integral to modern drug development and peptide chemistry. The presence of the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the glycine residue allows for its application in solid-phase peptide synthesis (SPPS), where the Fmoc group can be selectively removed under basic conditions.[1][2] The benzyloxycarbonyl (Cbz) protecting group, on the other hand, is typically removed by hydrogenolysis.[1] This orthogonal protection scheme makes the molecule a valuable building block in the synthesis of more complex structures, such as peptide-drug conjugates (PDCs), antibody-drug conjugates (ADCs), and proteolysis-targeting chimeras (PROTACs).[][4][5][6][7]

The precise analytical characterization of this compound is crucial to ensure the identity, purity, and stability of this key synthetic intermediate, which directly impacts the quality and efficacy of the final therapeutic agent. This document provides detailed protocols for the analytical characterization of this molecule using High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Name 7,10-Dioxa-2,5-diazaundecanoic acid, 4,9-dioxo-11-phenyl-, 9H-fluoren-9-ylmethyl esterMedChemExpress Certificate of Analysis
Molecular Formula C27H26N2O6MedChemExpress Certificate of Analysis
Molecular Weight 474.51 g/mol MedChemExpress Certificate of Analysis
Appearance White to off-white solidMedChemExpress Certificate of Analysis
Purity (by HPLC) ≥95% (typical)Sigma-Aldrich
Storage Conditions 2-8°C, sealed from moistureSigma-Aldrich

Analytical Characterization Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) is a standard method for assessing the purity of Fmoc-protected compounds. The following protocol is a general guideline and may require optimization for specific instrumentation.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., XBridge BEH C18, 3.5 µm, 4.6 mm x 100 mm).[8]

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA.

  • Gradient: A typical gradient would be a linear increase from 30% to 100% Mobile Phase B over 10-15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm or 280 nm, where the Fmoc group has a strong absorbance.

  • Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

Expected Results:

A successful separation should yield a major peak corresponding to the this compound molecule. The purity is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥95% is generally expected for high-quality material.

Analytical Workflow for this compound Characterization

Analytical_Workflow Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample This compound Dissolution Dissolution in appropriate solvent (e.g., ACN, DMSO-d6) Sample->Dissolution HPLC RP-HPLC Dissolution->HPLC Inject MS Mass Spectrometry (LC-MS) Dissolution->MS Infuse/Inject NMR NMR Spectroscopy (1H, 13C) Dissolution->NMR Analyze Purity Purity Assessment HPLC->Purity Identity Structural Confirmation MS->Identity NMR->Identity Report Certificate of Analysis Purity->Report Identity->Report

Caption: A flowchart illustrating the general workflow for the analytical characterization of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound. Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed to couple the separation power of HPLC with the detection capabilities of MS.

Experimental Protocol:

  • Instrumentation: An LC-MS system, typically with an Electrospray Ionization (ESI) source.

  • LC Conditions: Similar to the HPLC protocol described above.

  • MS Conditions:

    • Ionization Mode: Positive ESI is generally suitable for this molecule.

    • Scan Range: A scan range of m/z 100-1000 should be sufficient to observe the molecular ion.

    • Capillary Voltage: Typically 3-4 kV.

    • Cone Voltage: Optimize for best signal, usually in the range of 20-40 V.

    • Source and Desolvation Temperatures: Optimize based on the instrument manufacturer's recommendations.

Expected Results:

The mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]+ at m/z 475.51. Other adducts, such as [M+Na]+ at m/z 497.49, may also be observed. The observed mass should be consistent with the calculated molecular weight of 474.51.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are powerful techniques for the detailed structural confirmation of the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3) are common choices.

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of the deuterated solvent.

  • Experiments:

    • ¹H NMR: Standard proton NMR experiment.

    • ¹³C NMR: Standard carbon NMR experiment (e.g., with proton decoupling).

    • 2D NMR (optional): COSY and HSQC experiments can be performed to aid in peak assignments.

Expected Results:

The ¹H NMR spectrum will show characteristic signals for the protons of the Fmoc group (aromatic region, ~7.3-7.9 ppm), the glycine residue, the linker, and the Cbz group (aromatic region, ~7.3 ppm, and the benzylic CH2, ~5.1 ppm). The ¹³C NMR spectrum will similarly display distinct signals for all carbon atoms in the molecule. The integration of the proton signals should be consistent with the number of protons in each part of the molecule. A Certificate of Analysis for this compound has confirmed that the 1H NMR spectrum is consistent with its structure.

Summary of Quantitative Data

ParameterMethodResult
Molecular Weight Calculated474.51 g/mol
[M+H]⁺ Mass Spectrometry (ESI)Expected at m/z 475.51
Purity HPLC (UV, 254 nm)≥95%

Application of this compound in PROTAC Synthesis

PROTAC_Synthesis Conceptual Application in PROTAC Synthesis cluster_components PROTAC Components cluster_synthesis Synthetic Steps cluster_product Final Product POI_Ligand Ligand for Protein of Interest (POI) Coupling1 Coupling Reaction 1 POI_Ligand->Coupling1 E3_Ligand Ligand for E3 Ubiquitin Ligase Coupling2 Coupling Reaction 2 E3_Ligand->Coupling2 Linker This compound (Linker Precursor) Deprotection Selective Deprotection (Fmoc or Cbz removal) Linker->Deprotection Deprotection->Coupling1 Coupling1->Coupling2 PROTAC PROTAC Molecule (POI Ligand - Linker - E3 Ligand) Coupling2->PROTAC

Caption: A diagram showing the conceptual role of this compound as a linker precursor in the synthesis of a PROTAC molecule.

Conclusion

The analytical methods outlined in this document provide a comprehensive framework for the characterization of this compound. The combination of HPLC, Mass Spectrometry, and NMR spectroscopy allows for the unambiguous confirmation of the molecule's identity, purity, and structure. Adherence to these protocols is essential for ensuring the quality of this critical building block in the development of advanced therapeutics.

References

Application Notes and Protocols for Fmoc-Gly-NH-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Gly-NH-CH2-O-CH2-Cbz is a specialized amino acid derivative and linker molecule commonly employed in peptide synthesis and the development of complex biomolecules. Its structure incorporates the acid-stable but base-labile fluorenylmethyloxycarbonyl (Fmoc) protecting group on the N-terminus and a benzyloxycarbonyl (Cbz) group, providing orthogonal protection that is valuable in multi-step synthetic strategies. This document provides detailed protocols and handling instructions for the effective use of this reagent in research and development settings, with a focus on its application as a linker in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties and Storage

Proper storage and handling are critical to maintain the integrity and reactivity of this compound.

PropertyValue
Molecular Formula C27H26N2O6
Molecular Weight 474.51 g/mol
Appearance White to off-white solid
Purity (Typical) ≥95%
Storage (Solid) 4°C, sealed from moisture.
Storage (In solution) -20°C for up to 1 month; -80°C for up to 6 months. Avoid freeze-thaw cycles.
Solubility Soluble in common organic solvents like DMF, NMP, and DMSO.

Experimental Protocols

General Handling and Preparation of Stock Solutions

Caution: For research use only. Not for medical applications. Always wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.

Protocol for Preparing a Stock Solution:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Under an inert atmosphere (e.g., nitrogen or argon), add the desired volume of an appropriate solvent (e.g., DMF or NMP) to the vial to achieve the target concentration.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • If not for immediate use, aliquot the solution into smaller volumes to minimize freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide chain.

Materials:

  • Resin with N-terminal deprotected peptide

  • This compound

  • Coupling reagents: HATU (or HBTU/HOBt) and DIPEA (or NMM)

  • Solvents: DMF, DCM

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, IPA

Protocol:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and IPA (2-3 times) to remove residual piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the activation to proceed for 5-10 minutes.

  • Coupling:

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.

    • Monitor the coupling reaction using a colorimetric test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), continue the reaction or perform a double coupling.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5-7 times) and DCM (2-3 times).

  • Capping (Optional): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 15-30 minutes.

Cleavage of Protecting Groups

The orthogonal protecting groups (Fmoc and Cbz) can be selectively removed.

Fmoc Group Removal:

  • Reagent: 20% piperidine in DMF.

  • Procedure: Treat the peptide-resin with the reagent for 15-20 minutes at room temperature.

Cbz Group Removal:

  • Reagent: Catalytic hydrogenation (e.g., H2, Pd/C) or strong acid (e.g., HBr in acetic acid). Hydrogenolysis is a milder method.

  • Procedure (Hydrogenolysis):

    • Dissolve the Cbz-protected peptide in a suitable solvent (e.g., methanol, ethanol, or THF).

    • Add a catalytic amount of Palladium on carbon (Pd/C, 10% w/w).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

    • Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, filter the reaction mixture through Celite to remove the catalyst.

    • Evaporate the solvent to obtain the deprotected product.

Application Workflows

Solid-Phase Peptide Synthesis (SPPS) Workflow

spss_workflow start Start: Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, IPA) deprotection->wash1 coupling Couple to Resin wash1->coupling activation Activate this compound (HATU, DIPEA in DMF) activation->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat Continue Elongation cleavage Final Cleavage and Deprotection wash2->cleavage Final Step adc_protac_logic linker This compound Fmoc Group Cbz Group deprotect_fmoc 1. Deprotect Fmoc (e.g., Piperidine) linker->deprotect_fmoc antibody Antibody or Targeting Ligand couple_antibody 4. Couple Antibody/Ligand antibody->couple_antibody payload Drug Payload or E3 Ligase Ligand couple_payload 2. Couple Payload payload->couple_payload conjugate Final ADC/PROTAC Conjugate deprotect_fmoc->couple_payload deprotect_cbz 3. Deprotect Cbz (e.g., Hydrogenolysis) couple_payload->deprotect_cbz deprotect_cbz->couple_antibody couple_antibody->conjugate

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Fmoc Removal from Fmoc-Gly-NH-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from Fmoc-Gly-NH-CH2-O-CH2-Cbz during solid-phase peptide synthesis (SPPS). This document provides a comprehensive resource with troubleshooting guides and frequently asked questions in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the standard protocol for Fmoc deprotection?

A1: The most common and widely accepted method for the removal of the Fmoc group is treating the peptide-resin with a 20% (v/v) solution of piperidine in a suitable solvent, typically N,N-dimethylformamide (DMF).[1] A standard procedure involves a two-step treatment: a brief initial treatment for 1-2 minutes, followed by a longer treatment of 5-10 minutes.[1]

Q2: What are the primary causes of incomplete Fmoc removal?

A2: Several factors can lead to incomplete Fmoc deprotection. The primary causes include:

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets or aggregate, which can physically obstruct the Fmoc group, making it inaccessible to the deprotection reagent.[1][2] This is a sequence-dependent issue.[1]

  • Steric Hindrance: Bulky side-chain protecting groups located near the N-terminus can sterically hinder the approach of the piperidine molecule to the Fmoc group.[1][3]

  • Poor Resin Swelling: Inadequate swelling of the solid support can restrict the diffusion of reagents to the growing peptide chain, leading to inefficient reactions.[1]

  • Suboptimal Reagents or Protocols: The use of degraded or impure reagents, such as the piperidine solution, can decrease deprotection efficiency.[2] Incorrect deprotection times or reagent volumes can also contribute to this issue.[2]

Q3: How can I detect incomplete Fmoc removal?

A3: There are several qualitative and quantitative methods to detect and assess the efficiency of Fmoc deprotection:

  • UV-Vis Spectrophotometry: This quantitative method monitors the progress of the deprotection by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is released upon Fmoc cleavage.[1] This adduct has a characteristic absorbance maximum around 301 nm.[1][4]

  • Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test used to detect the presence of free primary amines.[1][2] A positive result (blue color) indicates successful Fmoc removal, while a negative or weak result suggests incomplete deprotection.[1][2]

  • HPLC Analysis: After cleavage of a small sample of the peptide-resin, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) can be used to identify the presence of the Fmoc-protected peptide.[1][3] The incomplete deprotection will be indicated by a peak corresponding to the mass of the peptide with the Fmoc group still attached (+222.24 Da).[3]

Troubleshooting Guide

Problem: HPLC analysis of my crude peptide shows a significant peak corresponding to the mass of the Fmoc-protected peptide, or the Kaiser test is negative after the deprotection step.

This is a classic indication of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection
  • Solvent Wash: Thoroughly wash the peptide-resin with DMF (3 times) to remove any residual reagents from the previous step.[2]

  • Initial Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the reaction vessel, ensuring the resin is completely covered. Agitate the mixture for 2 minutes.[1]

  • Drain: Drain the deprotection solution.[1]

  • Second Deprotection: Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-10 minutes.[1]

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to ensure the complete removal of piperidine and the dibenzofulvene adduct.[1][5]

Protocol 2: UV Monitoring of Fmoc Deprotection

This protocol allows for the quantitative monitoring of Fmoc removal.[1]

  • Collect the filtrate from the second deprotection step of Protocol 1.[1]

  • Dilute a known volume of the collected filtrate with a suitable solvent (e.g., DMF).[1]

  • Measure the absorbance of the diluted solution at 301 nm using a UV-Vis spectrophotometer.[1]

  • Calculate the amount of Fmoc group removed using the Beer-Lambert law. The molar extinction coefficient (ε) for the piperidine-dibenzofulvene adduct at 301 nm is approximately 7800 M⁻¹cm⁻¹.[1]

Protocol 3: Kaiser Test (Ninhydrin Test)
  • Sample Preparation: Take a small sample of the peptide-resin (a few beads) after the deprotection and washing steps.

  • Reagent Addition: Add 2-3 drops of each of the three Kaiser test reagents (A, B, and C) to the resin sample in a test tube.[2]

  • Heating: Heat the test tube at 100°C for 5 minutes.[2]

  • Observation:

    • Dark Blue Beads/Solution: A positive result, indicating the presence of free primary amines and successful deprotection.[2]

    • Yellow/Brown/No Color Change: A negative result, indicating the absence of free primary amines and incomplete deprotection.[2]

Protocol 4: HPLC Analysis for Incomplete Deprotection
  • Sample Collection: After the deprotection and washing steps, take a small sample of the peptide-resin (approximately 5-10 mg).[1]

  • Drying: Dry the resin sample under a vacuum.[1]

  • Cleavage: Prepare a cleavage cocktail appropriate for your resin and peptide sequence (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).[1] Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.[1]

  • Precipitation: Precipitate the cleaved peptide with cold diethyl ether.[1]

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.[1]

  • Analysis: Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) and analyze by RP-HPLC.[1]

Data Presentation

Table 1: Common Reagents and Conditions for Fmoc Deprotection

Reagent CocktailConcentrationTypical Reaction TimeNotes
Piperidine in DMF20% (v/v)2 + 5-10 minStandard condition.[1]
DBU/Piperidine in DMF2% (v/v) DBU, 2% (v/v) Piperidine2 x 5-10 minFor difficult sequences; DBU can promote aspartimide formation.[1]
4-Methylpiperidine (4MP) in DMF20% (v/v)Similar to PiperidineAn alternative to piperidine.[6]
Piperazine (PZ) in DMF/Ethanol10% (w/v) in 9:1 DMF/EthanolSimilar to PiperidineUsed in lower concentration due to solubility.[6]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Incomplete Fmoc Deprotection start Incomplete Fmoc Deprotection Suspected check_protocol Review Synthesis Protocol (Times, Reagent Volumes) start->check_protocol analytical_confirmation Perform Analytical Confirmation (Kaiser Test / Test Cleavage & HPLC) check_protocol->analytical_confirmation incomplete_confirmed Incomplete Deprotection Confirmed? analytical_confirmation->incomplete_confirmed modify_protocol Modify Deprotection Protocol incomplete_confirmed->modify_protocol Yes no_issue No Issue Found Investigate Other Causes incomplete_confirmed->no_issue No option1 Increase Deprotection Time modify_protocol->option1 option2 Use Stronger Base Cocktail (e.g., DBU/Piperidine) modify_protocol->option2 option3 Increase Temperature modify_protocol->option3 re_evaluate Re-evaluate with Analytical Methods option1->re_evaluate option2->re_evaluate option3->re_evaluate end Proceed with Synthesis re_evaluate->end Causal_Factors Causal Factors and Solutions for Fmoc Deprotection Issues cause1 Cause: Peptide Aggregation Solution: Use chaotropic agents, 'difficult sequence' protocols, or elevate temperature. cause2 Cause: Steric Hindrance Solution: Extend deprotection time, use less bulky protecting groups if possible, or use stronger base cocktails. cause3 Cause: Poor Resin Swelling Solution: Ensure adequate swelling time in appropriate solvent before synthesis. cause4 Cause: Suboptimal Reagents Solution: Use fresh, high-purity piperidine and DMF. Verify concentrations. incomplete_deprotection Incomplete Fmoc Deprotection incomplete_deprotection->cause1 incomplete_deprotection->cause2 incomplete_deprotection->cause3 incomplete_deprotection->cause4

References

Technical Support Center: Fmoc-Glycine Coupling Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the coupling of Fmoc-Glycine to amine-functionalized molecules, specifically focusing on the H₂N-CH₂-O-CH₂-Cbz moiety. This guide provides detailed troubleshooting advice, frequently asked questions, comparative data, and experimental protocols to help researchers, scientists, and drug development professionals achieve high coupling efficiency.

Troubleshooting Guide

This section addresses common issues encountered during the coupling reaction.

Q1: My coupling yield is very low. What are the primary causes and how can I fix it?

A1: Low coupling yield is a frequent problem that can stem from several factors. A systematic approach is the best way to identify and solve the issue.[1][2]

  • Inefficient Activation: The conversion of the carboxylic acid of Fmoc-Gly-OH into a reactive species may be incomplete.

    • Solution: Switch to a more powerful coupling reagent.[2] Uronium/aminium salts like HATU or HCTU are generally more reactive than carbodiimides and can significantly improve yields, especially for challenging couplings.[3][4][5]

  • Poor Reagent Quality: Degradation of coupling reagents, Fmoc-Gly-OH, or the amine starting material due to moisture or improper storage can reduce reactivity.

    • Solution: Use fresh, high-quality reagents. Ensure solvents like DMF or NMP are anhydrous.

  • Sub-optimal Reaction Conditions: Incorrect stoichiometry, concentration, temperature, or reaction time can lead to poor outcomes.

    • Solution: Increase the concentration of reactants.[6] Ensure at least 1.5 to 3 equivalents of the coupling reagent are used.[7] Consider performing a "double coupling" by repeating the coupling step with fresh reagents before proceeding.[1][8]

  • Peptide Aggregation: Although less common with a single glycine addition, aggregation can hinder the reaction.[9][10]

    • Solution: Change to a more suitable solvent like NMP or add a chaotropic salt.[3][8][9] Microwave-assisted synthesis can also disrupt aggregation and accelerate the reaction.[10]

Q2: How can I know if my coupling reaction has gone to completion?

A2: Monitoring the reaction is critical for successful synthesis.[8]

  • For Solid-Phase Synthesis (SPPS): The Kaiser test is a highly sensitive qualitative method to detect free primary amines on the resin.[8] A positive test (intense blue beads) indicates incomplete coupling. If the beads remain yellow, the reaction is complete.[8]

  • For Solution-Phase Synthesis: Thin-Layer Chromatography (TLC) can be used to monitor the disappearance of the starting amine. For more precise analysis, HPLC or LC-MS can be used to quantify the remaining starting materials and the formation of the desired product.

  • NMR Spectroscopy: A "cleave and analyze" approach combined with NMR can provide quantitative data on reaction conversion.[11]

Q3: I'm observing unexpected side products in my mass spectrometry analysis. What could they be?

A3: Side reactions can compete with the desired amide bond formation, reducing purity and yield.

  • Guanidinylation of the Amine: If you are using an excess of a uronium/aminium reagent like HBTU or HATU, it can react with the starting amine to form a guanidinium byproduct, which terminates the chain.[12][13][14]

    • Solution: Avoid using a large excess of the uronium reagent. Phosphonium reagents like PyBOP do not cause this side reaction.[14]

  • N-Acylurea Formation: When using carbodiimides (like DIC or EDC), the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive.[15]

    • Solution: Use an additive like HOBt or OxymaPure. These additives trap the O-acylisourea to form a more stable and reactive ester, minimizing N-acylurea formation.[3][15]

Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is the best choice for this reaction?

A1: The "best" reagent depends on the specific requirements of your synthesis, such as scale, cost, and the need to avoid side reactions. For difficult couplings, HATU and COMU are often considered superior due to their high reactivity and ability to suppress side reactions.[4][16] HBTU and TBTU are also robust and effective options.[4] For a cost-effective approach, a carbodiimide like DIC combined with an additive like OxymaPure is a good choice.[17]

Q2: What is the optimal solvent and temperature?

A2: Polar aprotic solvents are standard for peptide coupling.

  • Solvents: Dimethylformamide (DMF) is the most common solvent. N-Methyl-2-pyrrolidone (NMP) is an excellent alternative and can be better at solubilizing reactants and disrupting aggregation.[7][8]

  • Temperature: Most coupling reactions are performed at room temperature.[7] For particularly difficult couplings, gentle heating (e.g., to 40-50°C) can increase the reaction rate, but this should be done cautiously as it can also increase the risk of side reactions.[1]

Q3: What is the role of the base (e.g., DIPEA, 2,4,6-Collidine) and how much should I use?

A3: A non-nucleophilic tertiary base is required to neutralize the protonated amine and facilitate the reaction.

  • Function: The base maintains a neutral pH, ensuring the amine of the H₂N-CH₂-O-CH₂-Cbz is deprotonated and thus nucleophilic.

  • Stoichiometry: When using aminium/uronium salts like HATU or HBTU, 2 equivalents of base are typically recommended. For phosphonium salts like PyBOP, 1-2 equivalents are sufficient. The newer reagent COMU performs well with only one equivalent of base.[16][18]

Data Presentation

Table 1: Comparison of Common Peptide Coupling Reagents
ReagentReagent TypeRelative EfficiencyCommon Side ReactionsTypical Equivalents (vs. Acid)
HATU Aminium SaltVery High[5]Guanidinylation (if in excess)[14]0.95 - 1.5[12]
HBTU Aminium SaltHigh[4]Guanidinylation (if in excess)[14]1.0 - 1.5
COMU Uronium SaltVery High[16][19]Minimal; water-soluble byproducts[19]1.0 - 1.2
PyBOP Phosphonium SaltHighNone (byproducts can be hard to remove)1.0 - 1.5
DIC/Oxyma Carbodiimide + AdditiveGood-HighN-acylurea (minimized by Oxyma)[15]1.1 / 1.1

Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields, especially if initial attempts with other reagents were unsuccessful.

  • Preparation: In a reaction vessel, dissolve Fmoc-Gly-OH (1.0 eq.) and HATU (0.95 eq.) in anhydrous DMF.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture. Allow the activation to proceed for 1-2 minutes at room temperature.[5]

  • Coupling: Add a solution of H₂N-CH₂-O-CH₂-Cbz (1.1 eq.) in DMF to the activated mixture.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[5]

  • Monitoring: Monitor the reaction's completion using an appropriate method (e.g., TLC or LC-MS).

  • Workup: Once complete, quench the reaction and proceed with standard aqueous workup and purification procedures.

Protocol 2: Carbodiimide Coupling using DIC/OxymaPure

This is a cost-effective and reliable method.

  • Preparation: In a reaction vessel, dissolve Fmoc-Gly-OH (1.0 eq.) and OxymaPure (1.0 eq.) in anhydrous DMF.

  • Coupling: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) to the solution.

  • Amine Addition: Immediately add the H₂N-CH₂-O-CH₂-Cbz (1.1 eq.) followed by DIPEA (2.0 eq.).

  • Reaction: Stir the mixture at room temperature for 1-3 hours.

  • Monitoring & Workup: Monitor the reaction as described in Protocol 1. The byproduct, diisopropylurea (DIU), is soluble in DMF but can be precipitated from DCM and removed by filtration if necessary.

Visualizations

Diagram 1: General Workflow for Fmoc-Glycine Coupling

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling Reaction cluster_analysis Analysis & Workup p1 Dissolve Fmoc-Gly-OH in Anhydrous DMF p2 Add Coupling Reagent (e.g., HATU) p1->p2 a1 Add Base (DIPEA) to activate p2->a1 c1 Add Amine Substrate (H2N-CH2-O-CH2-Cbz) a1->c1 c2 Stir at Room Temp (30-120 min) c1->c2 m1 Monitor Reaction (TLC / LC-MS) c2->m1 w1 Aqueous Workup m1->w1 p3 Purification (e.g., Chromatography) w1->p3 G start Low Yield Observed reagent_check Reagents Fresh & Solvents Anhydrous? start->reagent_check yes_reagent Yes reagent_check->yes_reagent Yes no_reagent No reagent_check->no_reagent No coupling_check Coupling Method? yes_reagent->coupling_check use_fresh Use Fresh Reagents & Anhydrous Solvents no_reagent->use_fresh use_fresh->start Re-run Reaction carbodiimide Carbodiimide (DIC/EDC) coupling_check->carbodiimide Carbodiimide onium Onium Salt (HATU/HBTU) coupling_check->onium Onium Salt switch_reagent Switch to HATU or COMU for Higher Reactivity carbodiimide->switch_reagent double_couple Perform a 'Double Coupling' onium->double_couple end_good Yield Improved switch_reagent->end_good double_couple->end_good

References

Technical Support Center: Aggregation Issues with Peptides Containing Fmoc-Gly-NH-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during the synthesis of peptides incorporating the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker, a component often used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it contribute to peptide aggregation?

A1: this compound is a specialized linker used in the synthesis of complex biomolecules like PROTACs and ADCs.[1] It connects different functional parts of the final construct. The aggregation potential of peptides containing this linker can be attributed to a few factors:

  • Hydrophobicity of the Cbz Group: The Carboxybenzyl (Cbz) protecting group is notably hydrophobic.[2][3] Hydrophobic moieties tend to self-associate to minimize contact with polar synthesis solvents, which can initiate and promote peptide aggregation.[4]

  • Overall Hydrophobicity: The entire linker structure has a significant non-polar character, which can contribute to the overall hydrophobicity of the growing peptide chain, making it less soluble in standard solid-phase peptide synthesis (SPPS) solvents.

  • Secondary Structure Formation: As the peptide chain elongates, the presence of hydrophobic residues can drive the formation of intermolecular hydrogen bonds, leading to stable secondary structures like β-sheets, a primary cause of aggregation.[5][6]

Q2: What are the common signs of peptide aggregation during solid-phase peptide synthesis (SPPS)?

A2: Several signs during SPPS can indicate that your peptide is aggregating on the resin:

  • Resin Shrinking: The resin beads may appear shrunken or collapsed, indicating poor solvation of the peptide-resin complex.[7]

  • Slow or Incomplete Reactions: Both the Fmoc deprotection and the subsequent amino acid coupling steps may become sluggish or fail to go to completion.[5]

  • Poor Swelling of Resin: The peptide-resin may not swell adequately in the synthesis solvent, which is a sign of aggregation.[5]

  • False Negatives in Monitoring Tests: Colorimetric tests like the Kaiser or TNBS test may give misleading negative results because the aggregated peptide chains can block access to the free amines.[8]

  • Broadening of UV Deprotection Peaks: In continuous-flow synthesis, a flattening and broadening of the piperidine-adduct peak during Fmoc removal is a strong indicator of aggregation.[7]

Q3: Can the choice of synthesis solvent help in mitigating aggregation?

A3: Yes, the solvent system can have a significant impact. While Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common, more disruptive solvents can be beneficial. Dimethyl sulfoxide (DMSO) is a powerful dissociating solvent that can help break up internal aggregates within the peptide-resin matrix.[5][8] Using mixtures of solvents, such as DCM/DMF/NMP (N-Methyl-2-pyrrolidone), can also improve solvation.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and resolve aggregation issues when working with peptides containing the this compound linker.

Problem: Incomplete Coupling or Deprotection

Initial Assessment:

  • Visual Inspection: Check for resin shrinking or clumping.

  • Monitoring: If using colorimetric tests, be aware of the potential for false negatives.

Troubleshooting Workflow

G start Incomplete Reaction (Coupling/Deprotection) solvent Modify Solvent System - Add DMSO - Use NMP start->solvent Initial Step temp Increase Reaction Temperature (Microwave Synthesis) solvent->temp If aggregation persists reagents Use Aggregation-Disrupting Reagents temp->reagents For difficult sequences chaotropes Chaotropic Salt Wash (e.g., LiCl, KSCN) reagents->chaotropes Alternative/Additive Strategy backbone Incorporate Backbone Protection - Pseudoproline Dipeptides - Dmb/Hmb Amino Acids reagents->backbone Proactive Strategy end Improved Synthesis Efficiency chaotropes->end backbone->end

Caption: Troubleshooting workflow for incomplete peptide synthesis reactions.

Quantitative Data Summary

The following table summarizes common strategies and their typical parameters for mitigating peptide aggregation.

StrategyReagent/ConditionTypical Concentration/SettingKey Considerations
Solvent Modification Dimethyl Sulfoxide (DMSO)10-25% (v/v) in DMF or NMPCan improve solvation and disrupt hydrogen bonds.[5]
N-Methyl-2-pyrrolidone (NMP)As a co-solvent or replacement for DMFHas stronger solvating properties than DMF.[5]
Chaotropic Salts Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄)0.8 M in DMFWash resin before coupling or add to the coupling mixture.[8]
Potassium Thiocyanate (KSCN)4 M in DMFA more potent chaotropic agent.[8]
Elevated Temperature Microwave Synthesis75-90°CCan significantly accelerate reactions and disrupt aggregates.
Backbone Protection Pseudoproline DipeptidesInserted at Ser or Thr residuesDisrupts β-sheet formation.[6][8]
Dmb/Hmb-protected Amino AcidsInserted every 6-7 residuesPrevents backbone hydrogen bonding.[5][6]
Stronger Deprotection Base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1-2% in piperidine/DMFUsed for very difficult Fmoc removals.[5]

Key Experimental Protocols

Protocol 1: Chaotropic Salt Wash

Objective: To disrupt intermolecular hydrogen bonds causing aggregation.

Methodology:

  • Preparation: Prepare a 0.8 M solution of LiCl in DMF.

  • Pre-Coupling Wash: Before the amino acid coupling step, drain the synthesis solvent from the resin.

  • Add the 0.8 M LiCl/DMF solution to the resin and agitate for 5-10 minutes.

  • Drain the chaotropic salt solution.

  • Thorough Washing: Wash the resin extensively with DMF (at least 5 times) to completely remove the chaotropic salt.

  • Proceed with the standard coupling protocol.

Protocol 2: Incorporation of a Dmb-Gly Residue

Objective: To proactively prevent aggregation by disrupting the peptide backbone's ability to form hydrogen bonds.

Methodology:

  • Sequence Analysis: Identify a suitable location in your peptide sequence to insert a 2,4-dimethoxybenzyl (Dmb) protected glycine. This is often done every 6-7 residues in aggregation-prone sequences.[5]

  • Coupling of Fmoc-(Dmb)Gly-OH:

    • Swell and deprotect the peptide-resin as per your standard protocol.

    • Couple Fmoc-(Dmb)Gly-OH using a standard coupling reagent like HATU/DIPEA.[6]

  • Subsequent Coupling:

    • After Fmoc removal from the Dmb-Gly residue, the resulting secondary amine can be more difficult to acylate.

    • Use a more potent coupling reagent such as PyBrop® or HATU for the next amino acid addition, and potentially extend the coupling time or perform a double coupling.[8]

  • Final Cleavage: The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage and deprotection of the peptide. It is recommended to include a scavenger like triisopropylsilane (TIS) in the cleavage cocktail.[6]

Workflow for Aggregation Mitigation

G cluster_synthesis Peptide Synthesis cluster_troubleshooting Troubleshooting start Start SPPS elongation Peptide Elongation start->elongation check Signs of Aggregation? elongation->check end Synthesis Complete elongation->end Final Residue Added check->elongation No solvent Change Solvent (e.g., add DMSO) check->solvent Yes temp Increase Temperature (Microwave) solvent->temp chaotropes Use Chaotropic Salts temp->chaotropes double_couple Double Couple/ Extend Reaction Time chaotropes->double_couple double_couple->elongation Re-attempt Step

Caption: Decision-making workflow for mitigating aggregation during SPPS.

References

Fmoc-Gly-NH-CH2-O-CH2-Cbz linker stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker in solution. This resource is intended to assist researchers in identifying and resolving potential issues during their experiments.

Introduction to the this compound Linker

The this compound linker is a specialized chemical moiety often employed in solid-phase peptide synthesis (SPPS) and for the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises three key components:

  • Fmoc-Glycine: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on a glycine residue allows for stepwise peptide elongation using standard Fmoc-based SPPS chemistry.

  • N-Alkoxymethyl Amide: The -NH-CH2-O- linkage provides a degree of flexibility and is a key determinant of the linker's stability profile.

  • Benzyl Ether-Cbz: The C-terminal carbobenzyloxy (Cbz) protected benzyl ether offers a stable anchor, which under specific, typically harsh conditions, can be cleaved.

Understanding the stability of this linker under various chemical conditions is critical for successful synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical bonds of concern for the stability of the this compound linker?

The two primary points of potential instability within the linker are the N-alkoxymethyl amide (-NH-CH2-O-) bond and the benzyl ether (-CH2-O-CH2-Cbz) bond. The N-alkoxymethyl amide is susceptible to acidic conditions, while the benzyl ether is generally robust but can be cleaved under strong acidic or reductive conditions.

Q2: Under what conditions is the this compound linker expected to be stable?

The linker is designed to be stable under the basic conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF) and during the coupling steps of Fmoc-SPPS. The benzyl ether component provides general stability across a wide pH range.[1]

Q3: What is the most likely cause of premature cleavage of this linker during Fmoc-SPPS?

Premature cleavage is most likely to occur at the N-alkoxymethyl amide bond, especially during the final trifluoroacetic acid (TFA)-mediated cleavage from the solid support and deprotection of side chains. While the benzyl ether is generally stable to TFA, the N-alkoxymethyl amide linkage can be susceptible to acid-catalyzed hydrolysis.

Q4: Can I use stronger bases like DBU for Fmoc deprotection with this linker?

While the linker is generally stable to piperidine, the use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) should be approached with caution. Prolonged exposure or elevated temperatures could potentially compromise the integrity of the linker. It is advisable to perform a small-scale test to evaluate linker stability under your specific DBU deprotection conditions.

Q5: How can I monitor the stability of the linker during my synthesis?

Linker stability can be monitored by analyzing the wash solutions after each deprotection and coupling step. By collecting these solutions and analyzing them by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), you can detect any prematurely cleaved peptide-linker fragments.[2]

Troubleshooting Guide

This guide addresses common issues related to the instability of the this compound linker.

Issue 1: Low Yield of Final Product After Cleavage
Possible Cause Troubleshooting Steps Recommended Action
Premature cleavage of the N-alkoxymethyl amide bond during repeated Fmoc deprotection cycles.1. Collect and concentrate the piperidine wash solutions after each deprotection step. 2. Analyze the concentrated solution by HPLC or LC-MS to detect the presence of the cleaved peptide.- Minimize the duration of piperidine exposure to the minimum time required for complete Fmoc removal. - Consider using a milder base or a lower concentration of piperidine if partial cleavage is detected.
Acid-lability of the N-alkoxymethyl amide during final TFA cleavage, leading to degradation.1. Perform a time-course study of the TFA cleavage (e.g., 1, 2, 4 hours). 2. Analyze the cleavage products at each time point by HPLC to identify the optimal cleavage time that maximizes yield and minimizes degradation.- Use a scavenger cocktail in the TFA cleavage solution (e.g., triisopropylsilane, water) to quench reactive cationic species. - Optimize the TFA cleavage time to balance deprotection and linker integrity.
Issue 2: Presence of Unexpected Side Products in the Final Product
Possible Cause Troubleshooting Steps Recommended Action
Formation of an N-acyliminium ion intermediate from the N-alkoxymethyl amide under acidic conditions, which can be trapped by nucleophiles.[]1. Analyze the crude product by LC-MS to identify the masses of the side products. 2. Compare the observed masses with potential adducts formed from the N-acyliminium ion and scavengers or other nucleophiles present in the cleavage mixture.- Minimize water content in the TFA cleavage cocktail to reduce hydrolysis of the N-acyliminium ion. - Select scavengers that are less likely to form stable adducts with the N-acyliminium ion.
Degradation of the Cbz-protected benzyl ether.1. Analyze the crude product for byproducts lacking the Cbz group or showing modifications to the benzyl ether moiety.- While generally stable, if cleavage of the benzyl ether is suspected, avoid harsh acidic conditions and prolonged reaction times. Consider alternative final cleavage strategies if the benzyl ether proves to be labile under your standard conditions.

Quantitative Stability Data

ConditionN-alkoxymethyl Amide StabilityBenzyl Ether StabilityExpected Overall Linker Stability
20% Piperidine in DMFGenerally StableStableHigh
95% TFA with ScavengersPotentially LabileGenerally StableModerate to High (Time-dependent)
Strong Reducing Agents (e.g., H₂/Pd)StableLabileLow
Strong Acids (e.g., HF)LabileLabileLow

Experimental Protocols

Protocol 1: Assay for Premature Linker Cleavage During Fmoc Deprotection

Objective: To quantitatively assess the stability of the linker to the basic conditions used for Fmoc removal.

Methodology:

  • Resin Preparation: A known quantity of resin-bound peptide with the this compound linker is used.

  • Fmoc Deprotection: The resin is treated with 20% piperidine in DMF for a standard deprotection time (e.g., 2 x 10 minutes).

  • Collect Wash Solutions: The piperidine/DMF wash solutions are collected.

  • Sample Preparation:

    • The collected solution is concentrated under vacuum.

    • The residue is redissolved in a known volume of a suitable solvent (e.g., 50% acetonitrile in water).

    • A known internal standard is added for quantification.

  • HPLC Analysis:

    • The sample is analyzed by reverse-phase HPLC.

    • A calibration curve is generated using a known concentration of the expected prematurely cleaved peptide-linker fragment.

    • The amount of cleaved product in the wash solution is quantified.

Protocol 2: Time-Course Analysis of TFA Cleavage

Objective: To determine the optimal TFA cleavage time for maximizing product yield while minimizing linker degradation.

Methodology:

  • Resin Aliquoting: The fully synthesized, resin-bound peptide is divided into several equal aliquots.

  • TFA Cleavage: Each aliquot is treated with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).

  • Time Points: The cleavage reaction for each aliquot is quenched at different time points (e.g., 0.5, 1, 2, 4, and 6 hours) by precipitating the peptide with cold diethyl ether.

  • Sample Preparation: The precipitated peptide from each time point is dissolved in a suitable solvent for HPLC analysis.

  • HPLC Analysis:

    • Each sample is analyzed by HPLC.

    • The peak area of the desired product and any major degradation products are monitored over time.

  • Data Analysis: A graph of product yield and purity versus cleavage time is plotted to determine the optimal cleavage duration.

Visualizations

Linker_Stability_Workflow cluster_synthesis Fmoc-SPPS cluster_cleavage Cleavage and Deprotection cluster_troubleshooting Troubleshooting Start Start Synthesis Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) Start->Fmoc_Deprotection Coupling Amino Acid Coupling Fmoc_Deprotection->Coupling Monitor_Deprotection Monitor Deprotection Washes (HPLC/LC-MS) Fmoc_Deprotection->Monitor_Deprotection Wash Wash Steps Coupling->Wash Repeat Repeat for each amino acid Wash->Repeat Repeat->Fmoc_Deprotection Next cycle Final_Cleavage Final Cleavage (e.g., 95% TFA) Repeat->Final_Cleavage Synthesis complete Precipitation Precipitation Final_Cleavage->Precipitation Monitor_Cleavage Time-Course of Cleavage (HPLC) Final_Cleavage->Monitor_Cleavage Purification Purification (HPLC) Precipitation->Purification Final_Product Final Product Purification->Final_Product

Caption: Experimental workflow for peptide synthesis and troubleshooting linker stability.

Degradation_Pathway Linker This compound Linker Acid_Treatment Acid Treatment (e.g., TFA) Linker->Acid_Treatment N_Acyliminium N-Acyliminium Ion Intermediate Acid_Treatment->N_Acyliminium Hydrolysis Hydrolysis (H2O) N_Acyliminium->Hydrolysis Nucleophile_Trapping Nucleophile Trapping (e.g., Scavengers) N_Acyliminium->Nucleophile_Trapping Degradation_Products Degradation Products Hydrolysis->Degradation_Products Adducts Side Product Adducts Nucleophile_Trapping->Adducts

Caption: Potential degradation pathway of the linker under acidic conditions.

References

troubleshooting low yield in Fmoc-Gly-NH-CH2-O-CH2-Cbz conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in the solution-phase conjugation of Fmoc-Gly-OH to an aminomethyl-oxymethyl-Cbz linker (H₂N-CH₂-O-CH₂-Cbz).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a very low yield of my desired product, Fmoc-Gly-NH-CH2-O-CH2-Cbz. What are the most common causes?

Low yields in this conjugation are typically due to one or more of the following factors:

  • Inefficient Carboxylic Acid Activation: The first step of the coupling reaction is the activation of the carboxylic acid of Fmoc-Gly-OH. If this is incomplete, the subsequent reaction with the amine will be poor.

  • Poor Nucleophilicity of the Amine: The primary amine on the H₂N-CH₂-O-CH₂-Cbz linker may have different reactivity compared to standard amino acids.

  • Side Reactions: Several side reactions can consume starting materials or lead to undesired byproducts.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, concentration, and reaction time play a crucial role.

  • Work-up and Purification Issues: The desired product might be lost during extraction or purification steps.

Q2: How can I improve the activation of Fmoc-Gly-OH?

The choice and handling of coupling reagents are critical for efficient activation. Carbodiimides are commonly used for this type of solution-phase coupling.

Troubleshooting Inefficient Activation:

  • Reagent Quality: Ensure your coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are fresh and have been stored under anhydrous conditions. Carbodiimides are moisture-sensitive.

  • Use of Additives: The addition of a nucleophilic catalyst like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is highly recommended. These additives react with the activated Fmoc-Gly-OH to form a more stable active ester, which then reacts with the amine. This strategy can suppress side reactions and improve coupling efficiency.[1][2][3]

  • Pre-activation: While in-situ activation is common, pre-activating the Fmoc-Gly-OH with the coupling reagent and additive for a short period (5-15 minutes) before adding the amine can sometimes improve yields, especially with less reactive amines.[4]

Q3: My main byproduct seems to be an N-acylurea. How can I prevent this?

N-acylurea is a common byproduct in carbodiimide-mediated couplings and is formed by the rearrangement of the highly reactive O-acylisourea intermediate.[1]

Solutions:

  • Add HOBt or OxymaPure: As mentioned above, these additives form an active ester intermediate, which is less prone to rearrangement than the O-acylisourea, thereby minimizing N-acylurea formation.[1]

  • Control Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can slow down the rate of the rearrangement side reaction.[1]

Q4: I suspect my amine component (H₂N-CH₂-O-CH₂-Cbz) is the issue. What should I consider?

The aminomethyl-oxymethyl linker, while a primary amine, may have unique steric or electronic properties affecting its reactivity.

Troubleshooting Amine Reactivity:

  • Ensure Purity: Verify the purity of your amine starting material. Impurities can interfere with the reaction.

  • Stoichiometry: While a 1:1 stoichiometry is theoretical, using a slight excess of the amine component (e.g., 1.1 equivalents) can sometimes drive the reaction to completion, assuming the Fmoc-Gly-OH is the more valuable reagent. Conversely, a slight excess of the activated acid can be used if the amine is more precious.

  • Alternative Coupling Reagents: If carbodiimide reagents are proving ineffective, consider more potent coupling reagents.

Coupling Reagent ClassExamplesCharacteristics
Carbodiimides EDC, DICCost-effective, but may require additives like HOBt to suppress side reactions and racemization.[2][3]
Phosphonium Salts PyBOP, PyAOPHigh coupling efficiency with low risk of racemization.[1]
Uronium/Aminium Salts HATU, HBTU, HCTU, COMUProvide excellent coupling efficiency and are often used for difficult couplings.[1][3]

Q5: Could aggregation be a problem even in solution-phase synthesis?

Yes, while more common in solid-phase peptide synthesis, aggregation can still occur in solution, especially with protected amino acids that have aromatic moieties like the Fmoc group. Glycine itself can sometimes contribute to aggregation in longer sequences.[5]

Solutions:

  • Solvent Choice: Ensure your solvent (e.g., DMF, DCM) is of high purity and can fully dissolve all reactants. If solubility is an issue, consider alternative solvents like N-Methyl-2-pyrrolidone (NMP).

  • Concentration: Running the reaction at a more dilute concentration can sometimes mitigate aggregation issues, although this may also slow down the desired reaction rate.

Q6: What are the optimal reaction conditions for this conjugation?

Finding the optimal conditions often requires some experimentation. Here are some general guidelines:

ParameterRecommendationRationale
Temperature Start at 0 °C, then allow to warm to room temperature.Lowering the initial temperature minimizes side reactions.[1] For difficult couplings, slightly elevated temperatures (e.g., up to 40-50 °C) can be explored cautiously, but this may increase the risk of side reactions.
Solvent Anhydrous DMF or DCM.These are common polar aprotic solvents for peptide coupling that provide good solubility for the reactants. Ensure they are free of amines.
Atmosphere Inert atmosphere (Nitrogen or Argon).While not always strictly necessary, it prevents side reactions with atmospheric moisture and CO₂.
Reaction Time 2 to 24 hours.The reaction progress should be monitored to determine the optimal time.

Q7: How can I monitor the progress of the reaction?

Monitoring the reaction is crucial to determine when it is complete and to avoid unnecessary side reactions from prolonged reaction times.

Monitoring Techniques:

  • Thin-Layer Chromatography (TLC): This is a simple and effective way to track the consumption of the limiting starting material (e.g., Fmoc-Gly-OH) and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, aliquots of the reaction mixture can be analyzed by HPLC to determine the percentage of starting materials remaining and product formed.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides confirmation of the product's mass as it is formed.

Experimental Protocols

The following is a general, representative protocol for the solution-phase coupling of Fmoc-Gly-OH using EDC and HOBt. This should be optimized for your specific requirements.

Representative EDC/HOBt Coupling Protocol:

  • Preparation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Gly-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

  • Activation:

    • Add EDC (1.1 equivalents) to the cooled solution.

    • Stir the mixture at 0 °C for 15 minutes.

  • Coupling:

    • In a separate flask, dissolve H₂N-CH₂-O-CH₂-Cbz (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated Fmoc-Gly-OH solution at 0 °C.

    • Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir for an additional 12-24 hours.

  • Work-up and Purification:

    • Monitor the reaction by TLC or HPLC until the limiting reagent is consumed.

    • Once complete, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid or 0.5 M HCl) to remove any unreacted amine and base, followed by a weak base (e.g., 5% NaHCO₃) to remove unreacted Fmoc-Gly-OH and HOBt, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can then be purified by flash column chromatography on silica gel.

Visualizations

Logical Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield Observed check_reagents Verify Reagent Quality (Fmoc-Gly-OH, Amine, Solvents, Coupling Reagents) start->check_reagents check_activation Optimize Activation Step - Add HOBt/Oxyma - Pre-activate check_reagents->check_activation Reagents OK check_conditions Adjust Reaction Conditions - Temperature (start at 0°C) - Concentration - Reaction Time check_activation->check_conditions Activation Optimized check_byproducts Analyze for Side Products (e.g., N-acylurea) check_conditions->check_byproducts Conditions Adjusted change_reagent Consider Alternative Coupling Reagent (HATU, PyBOP) check_byproducts->change_reagent Side Products Persist monitor_reaction Implement Reaction Monitoring (TLC, HPLC, LC-MS) check_byproducts->monitor_reaction No Major Side Products change_reagent->monitor_reaction optimize_workup Optimize Work-up & Purification monitor_reaction->optimize_workup success Improved Yield optimize_workup->success

Caption: A flowchart for troubleshooting low yield in peptide conjugation.

Carbodiimide Coupling Reaction Pathway

Coupling_Mechanism cluster_main Main Reaction Pathway cluster_side Side Reaction FmocGly Fmoc-Gly-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) FmocGly->O_Acylisourea + EDC EDC EDC Amine H₂N-R' HOBt HOBt (Additive) HOBt_Ester HOBt Active Ester (More Stable) O_Acylisourea->HOBt_Ester + HOBt N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Rearrangement Product Fmoc-Gly-NH-R' (Desired Product) HOBt_Ester->Product + H₂N-R'

Caption: The reaction mechanism of EDC/HOBt mediated peptide coupling.

References

identifying byproducts in Fmoc-Gly-NH-CH2-O-CH2-Cbz reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and analysis of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in identifying byproducts by LC-MS during their experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz and the subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Problem 1: Low Yield of the Desired Product

Q: My reaction has a low yield of the target molecule, Fmoc-Gly-NH-CH₂-O-CH₂-Cbz. What are the potential causes and how can I troubleshoot this?

A: Low yields can stem from several factors, primarily incomplete coupling reactions or degradation of the product. Here are the common causes and solutions:

  • Incomplete Coupling: The coupling of Fmoc-Gly-OH to the H₂N-CH₂-O-CH₂-Cbz linker may be inefficient.

    • Solution:

      • Optimize Coupling Reagents: Use more potent coupling reagents. While standard carbodiimides like DIC can be used, phosphonium or uronium salt-based reagents such as HBTU, HATU, or PyBOP are often more effective, especially for challenging couplings.[1][2]

      • Double Coupling: If a single coupling reaction is insufficient, perform a second coupling step with fresh reagents before proceeding.[1][2]

      • Increase Reagent Concentration: Higher concentrations of the amino acid and coupling reagents can drive the reaction to completion.[2]

      • Extend Reaction Time: For sterically hindered or less reactive amines, increasing the reaction time can improve yields.[2]

  • Aggregation: Peptides containing glycine can sometimes be prone to aggregation, which can hinder reaction kinetics.[3][4]

    • Solution:

      • Solvent Choice: While DMF is a common solvent, NMP can be a better choice for sequences prone to aggregation.[4]

      • Microwave Synthesis: Microwave-assisted synthesis can help to reduce aggregation and facilitate chain elongation.[3][4]

  • Linker Instability: The N-acyl aminal-like structure of the linker (-NH-CH₂-O-) may be susceptible to hydrolysis under acidic or basic conditions.

    • Solution:

      • pH Control: Ensure that the reaction conditions are not overly acidic or basic. During work-up, use mild aqueous washes.

      • Moisture Control: Perform the reaction under anhydrous conditions to minimize water-related side reactions.

Problem 2: Unexpected Peaks in the LC-MS Chromatogram

Q: I am observing several unexpected peaks in my LC-MS analysis. How can I identify these byproducts?

A: The presence of multiple peaks indicates the formation of impurities. The table below lists common byproducts, their potential causes, and their expected mass relative to the target product (Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, MW = 474.51 g/mol ).

Byproduct NamePotential CauseExpected Mass Change
Fmoc-Gly-Gly-NH-CH₂-O-CH₂-Cbz Incomplete Fmoc deprotection of a previously coupled glycine, followed by another glycine coupling.+57.05
Gly-NH-CH₂-O-CH₂-Cbz Premature Fmoc deprotection during the reaction or work-up.-222.23
Fmoc-Dipeptide Adduct Presence of Fmoc-Gly-Gly-OH impurity in the Fmoc-Gly-OH starting material.+57.05
N-Acylurea Adduct Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., DCC, DIC).[5][6]Varies with carbodiimide
Truncated Species (H₂N-CH₂-O-CH₂-Cbz) Incomplete coupling of Fmoc-Gly-OH.-281.28
Hydrolysis Product (Fmoc-Gly-OH) Hydrolysis of the amide bond or the linker itself.[7][8][9][10][11]-

Identification Strategy:

  • High-Resolution Mass Spectrometry (HRMS): Obtain accurate mass measurements to determine the elemental composition of the byproducts.

  • Tandem Mass Spectrometry (MS/MS): Fragment the ions of the unexpected peaks to elucidate their structures. Key fragments to look for include the Fmoc group (m/z 222.1), the dibenzofulvene adduct from Fmoc cleavage (m/z 179.1), and fragments corresponding to the linker and glycine moieties.

  • Retention Time: Compare the retention times of the impurities to known standards if available. More polar impurities (e.g., hydrolyzed products) will typically elute earlier in reversed-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this reaction?

A1: The most common sources of impurities include:

  • Incomplete Reactions: Both the coupling and deprotection steps can be incomplete, leading to truncated or deletion sequences.

  • Side Reactions of Reagents: Coupling reagents can lead to side products like N-acylurea.[5][6]

  • Starting Material Purity: Impurities in the Fmoc-Gly-OH, such as Fmoc-dipeptides, can be incorporated into the final product.

  • Product Instability: The product itself may degrade during the reaction, work-up, or storage.

Q2: How can I confirm the identity of my main product peak?

A2: To confirm the identity of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz, you should:

  • Verify the Molecular Weight: The primary ion in the mass spectrum should correspond to the expected molecular weight of the product (e.g., [M+H]⁺, [M+Na]⁺).

  • Perform MS/MS Fragmentation: The fragmentation pattern should be consistent with the structure. Expect to see characteristic fragments of the Fmoc group, glycine, and the Cbz-protected linker.

  • Use a Reference Standard: If available, compare the retention time and mass spectrum of your product with a known standard.

Q3: What LC-MS method is recommended for analyzing the reaction mixture?

A3: A reversed-phase LC-MS method is generally suitable. Here is a recommended starting protocol:

ParameterRecommendation
Column C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30-40 °C
MS Detector Electrospray Ionization (ESI) in positive ion mode.
MS Scan Mode Full scan mode to detect all ions, with targeted MS/MS on the expected product and byproduct masses.

This method should provide good separation of the main product from more polar and less polar impurities.

Experimental Protocols

General Synthesis Protocol for Fmoc-Gly-NH-CH₂-O-CH₂-Cbz
  • Dissolve the Linker: In a round-bottom flask, dissolve H₂N-CH₂-O-CH₂-Cbz (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Prepare the Amino Acid Solution: In a separate flask, dissolve Fmoc-Gly-OH (1.1 equivalents) and a coupling agent (e.g., HBTU, 1.1 equivalents) in DMF.

  • Activate the Amino Acid: Add a base such as N,N-Diisopropylethylamine (DIPEA) (2 equivalents) to the amino acid solution and stir for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the linker solution. Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the Reaction: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous acid (e.g., 5% citric acid), followed by a mild aqueous base (e.g., 5% sodium bicarbonate), and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

LC-MS Analysis Protocol
  • Sample Preparation: Dissolve a small amount of the crude or purified product in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 1 mg/mL.

  • Injection: Inject 1-5 µL of the sample onto the LC-MS system.

  • LC Separation: Use the recommended LC method described in the FAQ section.

  • MS Detection: Set the mass spectrometer to acquire data in positive ion mode over a mass range that includes the expected product and byproducts (e.g., m/z 150-1000).

  • Data Analysis: Analyze the resulting chromatogram and mass spectra to identify the main product and any impurities, as detailed in the troubleshooting section.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis LC-MS Analysis reagents Fmoc-Gly-OH + H₂N-CH₂-O-CH₂-Cbz + Coupling Reagents reaction Coupling Reaction (2-4h, RT) reagents->reaction 1 workup Aqueous Work-up reaction->workup 2 purification Column Chromatography workup->purification 3 sample_prep Sample Preparation (Dissolve in ACN/H₂O) purification->sample_prep Crude or Purified Product lc_separation Reversed-Phase LC sample_prep->lc_separation A ms_detection MS Detection (ESI+) lc_separation->ms_detection B data_analysis Data Analysis (Identify Byproducts) ms_detection->data_analysis C

Caption: Experimental workflow for synthesis and LC-MS analysis.

logical_relationship cluster_byproducts Potential Byproducts main_product Fmoc-Gly-NH-CH₂-O-CH₂-Cbz incomplete_coupling Incomplete Coupling (Truncated Species) main_product->incomplete_coupling Cause incomplete_deprotection Incomplete Deprotection (Glycine Addition) main_product->incomplete_deprotection Cause reagent_side_reaction Reagent Side Reaction (N-Acylurea) main_product->reagent_side_reaction Cause linker_instability Linker Instability (Hydrolysis) main_product->linker_instability Cause

Caption: Logical relationship between the desired product and common byproducts.

References

Technical Support Center: Peptide Coupling and Racemization Control

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information and troubleshooting advice for preventing racemization during peptide synthesis, with a specific focus on the coupling of N-Fmoc protected amino acids.

Frequently Asked Questions (FAQs)

Q1: Can racemization occur during the coupling of Fmoc-Gly-NH-CH2-O-CH2-Cbz?

A1: No. Glycine is the only amino acid that is not chiral, meaning it does not have a stereocenter (the alpha-carbon is not attached to four different groups). Because it lacks chirality, it cannot undergo racemization. However, the reaction conditions selected for this coupling are critical, as they set a precedent for subsequent couplings with chiral amino acids where racemization is a significant risk.

Q2: What is racemization in peptide synthesis and why is it a problem?

A2: Racemization is the conversion of a pure enantiomer (typically the L-amino acid in natural peptides) into a mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity at the alpha-carbon is a major side reaction during peptide bond formation.[2] The incorporation of an incorrect D-amino acid can drastically alter the peptide's three-dimensional structure, which in turn can reduce or eliminate its biological activity and therapeutic efficacy.[1]

Q3: What are the primary mechanisms that cause racemization during coupling?

A3: There are two main pathways through which racemization occurs:

  • Oxazolone (Azlactone) Formation: This is the most common mechanism. The activated carboxyl group of the N-protected amino acid can cyclize to form a 5(4H)-oxazolone intermediate. The proton on the alpha-carbon of this intermediate is acidic and can be easily removed by a base, leading to a loss of stereochemistry.[1]

  • Direct Enolization (Hα Abstraction): This pathway involves the direct removal of the alpha-proton by a base, forming an achiral enolate intermediate.[1][3] This mechanism is less common but can become significant when using strongly basic conditions.[1]

Q4: Which factors are most critical for controlling racemization?

A4: Several factors influence the rate of racemization and must be carefully controlled:

  • Coupling Reagents and Additives: The choice of coupling reagent is crucial. Onium salts (like HBTU, HATU, HCTU, COMU) and carbodiimides (like DIC, DCC) are common. Using carbodiimides requires an additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure®) to suppress racemization by forming a more stable active ester.[1][4]

  • Base Selection: The strength and steric hindrance of the base used play a significant role.[2] Stronger, less hindered bases like triethylamine (TEA) increase the risk of racemization, while weaker or more hindered bases like N-methylmorpholine (NMM), N,N-diisopropylethylamine (DIEA), or 2,4,6-collidine are preferred.[2][5]

  • Solvent Polarity: Polar solvents can increase the rate of racemization.[1] While DMF and NMP are common, less polar alternatives may be considered for problematic couplings.[1]

  • Reaction Temperature: Higher temperatures can accelerate racemization.[5] Performing couplings at lower temperatures (e.g., 0 °C) is often recommended.[5]

  • Activation Time: Prolonged pre-activation of the carboxylic acid before adding the amine component increases the opportunity for the formation of racemization-prone intermediates.[5]

Q5: Which amino acids are most susceptible to racemization?

A5: While any chiral amino acid can racemize, some are particularly prone to it. Histidine (His) and Cysteine (Cys) are highly susceptible.[1][6] Phenylglycine (Phg) is also known to be sensitive to base-catalyzed epimerization during the coupling step.[7]

Troubleshooting Guide: Racemization and Coupling Issues

Problem Potential Cause(s) Recommended Solutions
Diastereomeric impurities detected after coupling Racemization of the activated amino acid.1. Switch Coupling Additive: If using a carbodiimide with HOBt, switch to a more effective racemization suppressant like HOAt or OxymaPure.[1] 2. Change Base: Replace strong, non-hindered bases (e.g., TEA) with a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[2][5] 3. Lower Temperature: Perform the coupling reaction at 0 °C.[5] 4. Minimize Activation Time: Use in situ activation where the coupling reagent is added to the mixture of the amino acid and amine, rather than pre-activating the amino acid.[5]
Low coupling efficiency for sterically hindered residues - Steric hindrance from bulky side chains.- Peptide aggregation on the solid support.1. Use a Stronger Coupling Reagent: Switch to a more powerful reagent like HATU, HCTU, or COMU.[8][9] 2. Increase Temperature: Cautiously increase the reaction temperature, while monitoring for racemization.[6][8] 3. Disrupt Aggregation: Change the solvent to NMP or add DMSO. Sonication can also help break up aggregates.[6]
Guanidinylation side product observed Use of excess uronium/aminium coupling reagents (e.g., HBTU, HATU).This side reaction occurs when the coupling reagent reacts with the free N-terminus of the peptide, capping it.[6][10] To avoid this, pre-activate the amino acid with a stoichiometric or slight deficit of the coupling reagent before adding it to the resin.[6][9] Phosphonium-based reagents like PyBOP do not cause this side reaction.[10]

Quantitative Data Summary

The choice of coupling additive significantly impacts the degree of racemization, especially in segment coupling strategies.

Table 1: Effect of Additives on Racemization

Additive % D-Isomer Formation (Example) Efficacy in Suppressing Racemization
HOBt (1-hydroxybenzotriazole) Higher Moderate
HOAt (7-aza-1-hydroxybenzotriazole) Lower High
OxymaPure® (Ethyl (hydroxyimino)cyanoacetate) Lower High
6-Cl-HOBt Lower High

Data is illustrative and sourced from comparative studies in peptide synthesis literature. Actual percentages vary based on specific reaction conditions and amino acids.[1][9]

Experimental Protocols

Protocol 1: General Procedure for Low-Racemization Coupling

This protocol outlines a standard method for coupling an Fmoc-amino acid to a resin-bound amine using DIC/OxymaPure.

  • Resin Preparation: Swell the resin (containing the free amine -NH-CH2-O-CH2-Cbz) in high-purity DMF for 30-60 minutes.

  • Reagent Preparation (in a separate vessel):

    • Dissolve Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

  • Coupling Reaction:

    • Add the Fmoc-amino acid/OxymaPure solution to the swollen resin.

    • Add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction mixture.

    • Allow the reaction to proceed at room temperature for 1-2 hours. Agitate the mixture gently throughout.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines.[8] A negative result (yellow beads) indicates complete coupling.

  • Washing: Once the reaction is complete, drain the reaction solvent and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.

Protocol 2: Analysis of Racemization by Chiral HPLC

This method is used to quantify the percentage of D-isomer in a synthesized peptide.

  • Peptide Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups using a standard TFA cleavage cocktail.

  • Crude Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • HPLC Analysis:

    • Column: Use a chiral HPLC column (e.g., amylose- or cellulose-based).

    • Mobile Phase: An isocratic or gradient system of solvents like hexane/isopropanol or an aqueous buffer/acetonitrile mixture.

    • Detection: UV detection at an appropriate wavelength (e.g., 220 nm).

  • Data Analysis: The L- and D-diastereomers will have different retention times. Integrate the peak areas for each isomer to calculate the percentage of racemization.[1]

Decision Workflow for Minimizing Racemization

The following diagram illustrates a logical workflow for selecting the appropriate coupling conditions to minimize the risk of racemization for any chiral amino acid.

Racemization_Prevention_Workflow start Start: Select Chiral Fmoc-Amino Acid check_sensitivity Is the amino acid highly prone to racemization (e.g., His, Cys, Phg)? start->check_sensitivity low_risk_reagent Use standard onium salt (HBTU, HCTU) or Carbodiimide (DIC) + Additive check_sensitivity->low_risk_reagent No high_risk_reagent Use high-efficiency, low-racemization reagents: HATU, COMU, or Carbodiimide (DIC) check_sensitivity->high_risk_reagent Yes low_risk_additive Select Additive: OxymaPure or HOAt recommended low_risk_reagent->low_risk_additive low_risk_base Select Base: NMM or DIEA low_risk_additive->low_risk_base conditions Set Reaction Conditions low_risk_base->conditions high_risk_additive Select Additive: OxymaPure or HOAt are critical high_risk_reagent->high_risk_additive high_risk_base Select sterically hindered/weak base: 2,4,6-Collidine or NMM high_risk_additive->high_risk_base high_risk_base->conditions temp Temperature: 0°C to Room Temp conditions->temp activation Activation: Use in-situ activation (minimize pre-activation time) conditions->activation end_node Proceed with Coupling temp->end_node activation->end_node

Caption: Decision workflow for selecting coupling reagents and conditions.

References

Navigating Steric Hindrance in Reactions with Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fmoc-Gly-NH-CH2-O-CH2-Cbz. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges, particularly those arising from steric hindrance, during the use of this versatile linker in peptide synthesis and the development of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a specialized chemical linker.[1] The "Fmoc-Gly" portion is a glycine amino acid protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This is attached to a flexible linker chain which is terminated with a carboxybenzyl (Cbz) protecting group. It is commonly used as a building block in solid-phase peptide synthesis (SPPS) and in the construction of PROTACs and ADCs.[1][2][3]

Q2: What are the main sources of steric hindrance when working with this molecule?

A2: Steric hindrance can arise from several features of the molecule:

  • The Fmoc Group: This is a bulky protecting group that can hinder the approach of reagents to the glycine's amine.[4]

  • The Linker Structure: While glycine itself is not sterically hindered, the entire linker structure can adopt conformations that block reactive sites, especially as it is elongated or coupled to other bulky molecules.

  • Aggregation: Glycine-rich sequences, and molecules with large aromatic groups like Fmoc, can be prone to aggregation, which significantly hinders reactions by preventing reagents from accessing the reactive sites within the aggregated chains.[5][6]

Q3: I'm observing low coupling efficiency when trying to add an amino acid to the deprotected glycine of the linker. What could be the cause?

A3: Low coupling efficiency is a common problem. Besides potential aggregation, the issue could be due to inefficient activation of the incoming amino acid or steric hindrance from the linker and the growing peptide chain. Using more potent coupling reagents like HCTU or HATU can improve efficiency for sterically hindered couplings.[7] Additionally, increasing the reaction time or performing a "double coupling" (repeating the coupling step) can help drive the reaction to completion.[7]

Q4: My Fmoc deprotection seems incomplete. How can I confirm this and what can I do to improve it?

A4: Incomplete Fmoc deprotection will lead to truncated sequences.[7] You can monitor the completion of the deprotection step using a Kaiser (ninhydrin) test, which detects free primary amines on the resin.[7] A negative result (colorless beads) after deprotection indicates the Fmoc group was not fully removed. To improve deprotection, you can increase the deprotection time with 20% piperidine in DMF to 20-30 minutes and ensure your piperidine solution is fresh.[7] For particularly difficult cases, stronger bases like DBU can be used, often in combination with a small amount of piperidine.[8]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

ProblemPotential CauseTroubleshooting Steps
Low Yield of Final Product Incomplete Fmoc Deprotection: The bulky Fmoc group can be difficult to remove completely.[7][9]1. Increase deprotection time (e.g., to 20-30 minutes).[7]2. Use fresh 20% piperidine in DMF.[7]3. Consider using a stronger base system like DBU/piperidine for difficult deprotections.[8]4. Monitor deprotection completion with a Kaiser test.[7]
Inefficient Coupling: Steric hindrance from the linker and growing peptide chain can slow down coupling reactions.[5]1. Switch to a more potent coupling reagent (e.g., HATU, HCTU).[7][10]2. Perform a "double coupling" by repeating the coupling step.[7]3. Increase the concentration of the amino acid and coupling reagents.[7]
Peptide Aggregation: Hydrophobic interactions between molecules can lead to aggregation, blocking reactive sites.[5][6]1. Use high-swelling resins to improve solvent accessibility.[6]2. Incorporate chaotropic salts like LiCl to disrupt secondary structures.[6]
Presence of Deletion Sequences in Final Product Incomplete Coupling: Failure to couple the next amino acid after deprotection.1. Optimize coupling conditions as described above.2. After coupling, "cap" any unreacted amino groups with acetic anhydride to terminate the incomplete chain, which simplifies purification.[6]
Difficulty in Purifying the Final Product Formation of Byproducts: Side reactions can lead to a complex mixture of products.1. Ensure complete deprotection and coupling at each step to minimize deletion sequences.2. Use capping to terminate unreacted chains.[6]3. Optimize the cleavage cocktail and use appropriate scavengers to prevent side reactions during cleavage from the resin.[11]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Suspend the resin-bound peptide in a reaction vessel.

  • Add a solution of 20% (v/v) piperidine in N,N-dimethylformamide (DMF), using approximately 10 mL per gram of resin.[12]

  • Agitate the mixture at room temperature for an initial 2 minutes.[12]

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF.[12]

  • Agitate the mixture for an additional 5-10 minutes at room temperature.[12] For hindered sequences, this time can be extended to 20-30 minutes.[7]

  • Drain the deprotection solution and wash the resin thoroughly with DMF (at least 3-5 times) to remove residual piperidine.[7][12]

  • (Optional but recommended) Perform a Kaiser test on a small sample of beads to confirm the presence of free primary amines.[7]

Protocol 2: HCTU/DIPEA Coupling of the Next Amino Acid

  • In a separate vessel, dissolve the incoming Fmoc-protected amino acid (3 equivalents relative to the resin loading) and HCTU (3 equivalents) in DMF.[7]

  • Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution to pre-activate the amino acid. Mix for 1-2 minutes.[7]

  • Add the activated amino acid solution to the deprotected, resin-bound linker.

  • Agitate the mixture at room temperature for 30-60 minutes. For potentially hindered couplings, extend this time to 2 hours or perform a double coupling.[7]

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3 times) and then Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[7]

  • (Optional but recommended) Perform a Kaiser test to confirm the absence of free amines, indicating a complete coupling reaction.[7]

Visualizing the Workflow

experimental_workflow start Resin-bound Fmoc-Gly-Linker-Cbz deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 kaiser1 Kaiser Test (Check for free amine) wash1->kaiser1 coupling Amino Acid Coupling (Fmoc-AA-OH, HCTU, DIPEA) kaiser1->coupling Positive wash2 DMF/DCM Wash coupling->wash2 kaiser2 Kaiser Test (Check for completion) wash2->kaiser2 repeat Repeat Cycle for Next Amino Acid kaiser2->repeat Negative

Caption: Standard solid-phase peptide synthesis cycle.

troubleshooting_logic start Low Yield or Incomplete Reaction check_deprotection Check Fmoc Deprotection (Kaiser Test) start->check_deprotection check_coupling Check Coupling Step (Kaiser Test) start->check_coupling incomplete_deprotection Incomplete Deprotection check_deprotection->incomplete_deprotection Failed incomplete_coupling Incomplete Coupling check_coupling->incomplete_coupling Failed solution_deprotection Increase Deprotection Time Use Stronger Base (DBU) incomplete_deprotection->solution_deprotection solution_coupling Use Potent Coupling Agent (HATU) Double Couple incomplete_coupling->solution_coupling

Caption: Troubleshooting logic for low-yield reactions.

References

Technical Support Center: Enhancing the Solubility of Fmoc-Gly-NH-CH2-O-CH2-Cbz Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Fmoc-Gly-NH-CH2-O-CH2-Cbz conjugates. The information is presented in a question-and-answer format to directly address common issues.

Troubleshooting Guide

Problem: My this compound conjugate is poorly soluble in my desired solvent system.

Poor solubility of peptide conjugates can hinder downstream applications, including purification, biological assays, and formulation development. The following steps provide a systematic approach to troubleshoot and improve the solubility of your this compound conjugate.

Workflow for Troubleshooting Solubility Issues

G cluster_0 Initial Assessment cluster_1 Solubility Testing cluster_2 Optimization Strategies cluster_3 Final Protocol Assess Conjugate Properties Assess Conjugate Properties Initial Solvent Selection Initial Solvent Selection Assess Conjugate Properties->Initial Solvent Selection Small-Scale Test Small-Scale Test Initial Solvent Selection->Small-Scale Test Observe Outcome Observe Outcome Small-Scale Test->Observe Outcome Organic Co-solvents Organic Co-solvents Observe Outcome->Organic Co-solvents Insoluble Successful Dissolution Successful Dissolution Observe Outcome->Successful Dissolution Soluble pH Adjustment pH Adjustment Organic Co-solvents->pH Adjustment Physical Methods Physical Methods pH Adjustment->Physical Methods Physical Methods->Small-Scale Test

Caption: A workflow for systematically troubleshooting solubility issues.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of Fmoc-protected amino acids like Fmoc-Glycine?

A1: Fmoc-protected amino acids, including Fmoc-Glycine, generally exhibit low solubility in water.[1] However, they are typically soluble in various organic solvents. The bulky, hydrophobic fluorenyl group of the Fmoc protecting group significantly influences the solubility profile.[2]

Q2: In which organic solvents is Fmoc-Glycine and similar compounds typically soluble?

A2: Fmoc-Glycine is readily soluble in polar aprotic solvents. Commonly used solvents include:

  • Dimethylformamide (DMF)[1][3]

  • Dimethyl sulfoxide (DMSO)[1][3]

  • N-Methyl-2-pyrrolidone (NMP)[2]

  • Acetonitrile[3]

  • Methanol[1][3]

It has limited solubility in less polar solvents like dichloromethane (DCM) and is practically insoluble in water.[3][4]

Q3: My this compound conjugate won't dissolve in common organic solvents. What should I try next?

A3: If your conjugate is insoluble in single organic solvents, a systematic approach using co-solvents and other techniques is recommended. The presence of both the hydrophobic Fmoc and Cbz groups, along with the polar glycine and linker components, can lead to complex solubility behavior.

Experimental Protocol: Solvent Screening for Improved Solubility

  • Initial Screening: Test the solubility of a small amount of your conjugate in the individual solvents listed in the table below.

  • Binary Mixtures: If single solvents are ineffective, try binary mixtures. A common starting point is a mixture of a polar aprotic solvent with a less polar one (e.g., DMF/DCM) or with water.

  • Record Observations: Carefully note the approximate concentration at which your conjugate dissolves or remains insoluble.

Table 1: Solubility of Fmoc-Amino Acids in Common Organic Solvents

SolventGeneral Solubility of Fmoc-Amino AcidsNotes
Dimethylformamide (DMF)HighA common solvent for solid-phase peptide synthesis (SPPS).[2][5]
Dimethyl sulfoxide (DMSO)HighUseful for dissolving hydrophobic peptides; use with caution in cellular assays.[6][7]
N-Methyl-2-pyrrolidone (NMP)HighAn alternative to DMF in SPPS.[2][5]
Dichloromethane (DCM)LimitedGenerally not a good solvent for many Fmoc-amino acids.[4][5]
Acetonitrile (ACN)ModerateCan be used as a co-solvent.[6]
Methanol (MeOH)ModerateCan aid in dissolving some peptide conjugates.[1]
WaterVery LowFmoc-protected amino acids are generally insoluble in water.[1][3]

Q4: Can adjusting the pH of the solution improve the solubility of my conjugate?

A4: Yes, adjusting the pH can significantly impact the solubility of peptide-like molecules, especially if they contain ionizable groups.[6][8] Although your specific conjugate lacks strongly acidic or basic side chains, the terminal carboxyl group (if present and deprotected) or any residual acidic/basic impurities can be affected by pH.

  • Acidic Peptides: Dissolve in basic buffers.

  • Basic Peptides: Dissolve in acidic solutions.[6]

Experimental Protocol: pH Adjustment for Solubility Enhancement

  • Assess Net Charge: Determine the theoretical net charge of your conjugate. For this compound, the molecule is largely neutral.

  • Test Acidic Conditions: Prepare a dilute acidic solution (e.g., 10% acetic acid in water). Add a small amount of your conjugate and observe for dissolution.[6]

  • Test Basic Conditions: Prepare a dilute basic solution (e.g., 0.1% ammonium hydroxide in water). Test the solubility of your conjugate.

  • Caution: Be mindful that extreme pH conditions can lead to the degradation of your compound.

Q5: Are there any physical methods I can use to help dissolve my conjugate?

A5: Yes, several physical methods can aid in the dissolution process, particularly for kinetically limited solubility where the compound dissolves slowly.

  • Sonication: Using an ultrasonic bath can help break up aggregates and enhance dissolution.[6][9]

  • Vortexing: Vigorous mixing can aid in dissolving the compound.[10]

  • Gentle Heating: Warming the solution (e.g., to 30-40°C) can increase solubility. However, be cautious as excessive heat can cause degradation.[6][9]

Experimental Workflow for Physical Dissolution Aids

G Start Start Add Solvent Add Solvent Start->Add Solvent Vortex Vortex Add Solvent->Vortex Check Solubility Check Solubility Vortex->Check Solubility Sonicate Sonicate Check Solubility->Sonicate Insoluble End End Check Solubility->End Soluble Check Solubility_2 Check Solubility_2 Sonicate->Check Solubility_2 Gentle Heating Gentle Heating Check Solubility_3 Check Solubility_3 Gentle Heating->Check Solubility_3 Check Solubility_2->Gentle Heating Insoluble Check Solubility_2->End Soluble Check Solubility_3->End Soluble Check Solubility_3->End Insoluble (Re-evaluate solvent)

Caption: A logical workflow for applying physical methods to improve solubility.

Q6: What should I do if my conjugate forms a gel in solution?

A6: Gel formation can occur with peptides and their conjugates due to extensive intermolecular hydrogen bonding.[11] To address this, try dissolving the compound in a small amount of a strong organic solvent like DMSO or DMF before slowly adding your desired aqueous buffer.[10] Adjusting the pH away from the isoelectric point can also help disrupt these interactions.[10]

Q7: How can I improve the solubility of a highly hydrophobic conjugate for in vivo studies?

A7: For in vivo applications where organic solvents must be minimized, formulation strategies are often necessary. This can include the use of co-solvents like PEG300, Tween-80, or cyclodextrins.[12] It is crucial to perform formulation development studies to ensure the conjugate remains soluble and stable in the final vehicle.

This technical support guide provides a starting point for addressing solubility challenges with your this compound conjugate. Remember to always start with small-scale tests to conserve your valuable material.

References

Validation & Comparative

Navigating Stability: A Comparative Guide to Fmoc-Gly-NH-CH2-O-CH2-Cbz and Other Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a chemical linker is a critical decision that profoundly impacts the efficacy and safety of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The stability of this molecular bridge is paramount, ensuring that the therapeutic payload remains securely attached during circulation and is released only at the intended site of action. This guide provides a comparative analysis of the Fmoc-Gly-NH-CH2-O-CH2-Cbz linker, juxtaposed with commonly employed alternative linkers, supported by available experimental data and detailed methodologies.

The this compound linker belongs to the carbamate class of linkers, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a glycine spacer, and a carboxybenzyl (Cbz) group. Its structural components suggest a degree of stability, although specific quantitative data on its plasma stability and pH sensitivity are not extensively available in the public domain. The stability of this linker can be inferred from the known chemical properties of its constituent functional groups: the carbamate and ether linkages are generally stable under physiological conditions.

Comparative Stability of Common Linkers

To provide a framework for evaluating the this compound linker, this guide presents stability data for three widely used classes of linkers: Val-Cit-PABC, SMCC, and hydrazones. These alternatives offer a spectrum of cleavage mechanisms and stability profiles, providing a valuable context for linker selection.

Linker ClassStructure/Cleavage MechanismStability ProfileKey Considerations
This compound Carbamate and Ether LinkagesExpected to be relatively stable under physiological conditions. The Fmoc group is base-labile and typically removed during synthesis. The Cbz group is removable by hydrogenolysis. The core linker stability relies on the carbamate and ether bonds.Lack of public quantitative stability data necessitates experimental evaluation for specific applications.
Val-Cit-PABC Dipeptide (Valine-Citrulline) cleaved by Cathepsin BStable in human plasma but shows instability in mouse plasma due to carboxylesterase activity.[1][2]Species-specific plasma stability is a critical factor in preclinical model selection.
SMCC Thioether bond formed between a maleimide and a thiolGenerally stable in plasma.[3] Some studies report slow degradation in plasma over extended periods.[3]The stability of the maleimide group is pH-dependent, with hydrolysis occurring at pH > 7.5.[3]
Hydrazone Hydrazone bond, acid-labileStability is highly pH-dependent. More stable at physiological pH (~7.4) and readily cleaved at acidic pH (e.g., in endosomes/lysosomes). Half-life can range from hours at pH 5.0 to days at pH 7.4.[4][5]The specific chemical structure of the hydrazine and carbonyl components significantly influences stability.[4]

Experimental Protocol: In Vitro Plasma Stability Assay

A crucial experiment for determining the stability of a linker is the in vitro plasma stability assay. This assay simulates physiological conditions and provides a reliable measure of the linker's integrity over time.

Objective: To determine the rate of degradation of a linker-drug conjugate in plasma.

Materials:

  • Linker-drug conjugate stock solution (e.g., in DMSO)

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Pre-warm plasma and PBS to 37°C.

  • Incubation: Spike the linker-drug conjugate from the stock solution into the pre-warmed plasma to a final concentration of 1-10 µM. A control incubation in PBS can be performed in parallel.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a tube containing the cold quenching solution to stop the reaction and precipitate plasma proteins.

  • Sample Processing: Vortex the samples and centrifuge to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vial for LC-MS/MS analysis to quantify the remaining intact linker-drug conjugate.

  • Data Analysis: Plot the percentage of remaining intact conjugate against time and determine the half-life (t½) of the linker in plasma.

LinkerStabilityWorkflow Experimental Workflow for Linker Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis A Prepare linker-drug conjugate stock solution C Spike conjugate into plasma/buffer A->C B Pre-warm plasma and buffer to 37°C B->C D Incubate at 37°C C->D E Withdraw aliquots at time points D->E F Quench reaction with cold solvent E->F G Centrifuge and collect supernatant F->G H LC-MS/MS analysis G->H I Determine half-life (t½) H->I

Caption: Workflow of an in vitro plasma stability assay.

The Balancing Act of Linker Stability

The ideal linker exhibits a delicate balance: sufficient stability to prevent premature payload release in systemic circulation, thereby minimizing off-target toxicity, and susceptibility to cleavage at the target site to ensure efficient drug delivery. This "therapeutic window" of linker stability is a key determinant of a drug conjugate's success.

LinkerStabilityConcept Conceptual Diagram of Linker Stability in Drug Delivery Circulation Systemic Circulation (pH 7.4) Stable Linker is Stable Circulation->Stable Desired State Target Target Site (e.g., Tumor Microenvironment, Lysosome) Cleaved Linker is Cleaved Target->Cleaved Desired State Safety Minimized Off-Target Toxicity Stable->Safety Efficacy Therapeutic Efficacy Cleaved->Efficacy

Caption: The dual requirement of linker stability for therapeutic success.

Conclusion

The selection of a suitable linker is a multifaceted process that requires careful consideration of the drug, the targeting moiety, and the intended therapeutic application. While the this compound linker presents a structurally robust option based on its carbamate and ether functionalities, the absence of comprehensive public stability data underscores the necessity for empirical validation. By comparing its inferred properties with the well-characterized stability profiles of linkers such as Val-Cit-PABC, SMCC, and hydrazones, researchers can make more informed decisions in the design of next-generation targeted therapies. The provided experimental protocol for assessing plasma stability serves as a foundational method for generating the critical data needed to guide this selection process and ultimately enhance the therapeutic index of novel drug conjugates.

References

A Comparative Guide to Peptide-Based and PEG Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the linker connecting the target-binding and E3 ligase-recruiting moieties of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its efficacy. This guide provides an objective comparison between peptide-based linkers, exemplified by structures similar to Fmoc-Gly-NH-CH2-O-CH2-Cbz, and the widely utilized polyethylene glycol (PEG) linkers. This comparison is supported by a summary of experimental data, detailed experimental protocols, and visual representations of key processes to aid in the rational design of novel PROTACs.

Introduction to PROTAC Linkers

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), and influences the physicochemical properties of the entire molecule, such as solubility and cell permeability.[1][2]

This guide focuses on two distinct classes of linkers:

  • Peptide-Based Linkers (e.g., this compound and similar structures): These linkers incorporate amino acid residues, offering a more rigid and defined three-dimensional structure. While the specific molecule this compound is noted in the context of antibody-drug conjugates (ADCs), the principles of using peptide-based linkers are applicable to PROTACs, providing structural rigidity.[3][]

  • PEG Linkers: Composed of repeating ethylene glycol units, these linkers are flexible and hydrophilic, and are commonly used in initial PROTAC design due to their synthetic accessibility and ability to improve solubility.[2][][6]

Comparative Analysis of Linker Types

The choice between a rigid peptide-based linker and a flexible PEG linker can significantly impact the performance of a PROTAC. The following sections and tables summarize the key differences and performance metrics.

Physicochemical Properties

The inherent chemical makeup of the linker dictates many of the drug-like properties of the resulting PROTAC.

PropertyPeptide-Based Linkers (Inferred)PEG LinkersRationale & References
Solubility Variable, can be tuned by amino acid composition. Generally less hydrophilic than long PEG chains.Generally high, increases with the number of ethylene glycol units.PEG linkers are known to enhance the aqueous solubility of PROTACs.[2][][6] The solubility of peptide-based linkers depends on the specific amino acids used.
Cell Permeability Can be higher due to the ability to form intramolecular hydrogen bonds and shield polar surface area.Can be lower for longer, more polar PEG chains.Rigid linkers can facilitate the adoption of conformations that mask polar groups, thus improving cell permeability.[7][8][9]
Metabolic Stability Amide bonds may be susceptible to enzymatic cleavage.Ether linkages are generally stable, but the chain can be subject to oxidative metabolism.The stability of linkers in a cellular environment is a critical factor for their in vivo efficacy.[]
Synthetic Accessibility More complex, often requiring multi-step solid-phase or solution-phase peptide synthesis.High, with a wide variety of lengths and functional groups commercially available.The ease of synthesis is a practical consideration in the rapid generation of PROTAC libraries for screening.[10]
Performance in PROTACs

The linker's structure directly influences its ability to facilitate a productive ternary complex, which is essential for target degradation.

Performance MetricPeptide-Based/Rigid LinkersFlexible PEG LinkersRationale & References
Ternary Complex Stability Can be enhanced if the linker pre-organizes the ligands into a favorable conformation for binding.High flexibility can allow for adaptation to the protein surfaces but may incur an entropic penalty upon binding.A well-designed rigid linker can reduce the entropic cost of ternary complex formation.[2]
Degradation Efficacy (DC50/Dmax) Potentially higher if the rigid conformation is optimal for ubiquitination.Often potent, but optimization of linker length is critical and empirically determined.The optimal linker length and rigidity are highly dependent on the specific target and E3 ligase pair.[11]
Selectivity The constrained conformation may enhance selectivity for the target protein over homologous proteins.Flexibility may sometimes permit the formation of off-target ternary complexes.A more defined linker structure can disfavor binding to unintended proteins.[2]

Experimental Protocols

To systematically evaluate and compare the efficiency of different PROTAC linkers, a series of biophysical and cellular assays are essential.

Western Blot for Protein Degradation

This assay is the gold standard for quantifying the degradation of the target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, or 24 hours).[12]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Clarify the lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

3. SDS-PAGE and Immunoblotting:

  • Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[13]

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

4. Detection and Analysis:

  • Detect the chemiluminescent signal using an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

  • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[13]

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC is a powerful biophysical technique to measure the thermodynamics of binding and determine the cooperativity of ternary complex formation.

1. Sample Preparation:

  • Express and purify the target protein and the E3 ligase (or its substrate-binding domain, e.g., VHL or CRBN).

  • Dialyze all proteins and dissolve the PROTAC in the same matched buffer to minimize heats of dilution.[14]

2. Determining Binary Binding Affinities (KD1 and KD2):

  • PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and measure the heat changes to determine the binding affinity.

  • PROTAC to Target Protein (KD2): Similarly, titrate the PROTAC solution into the target protein solution to determine its binding affinity.[14]

3. Determining Ternary Complex Affinity and Cooperativity:

  • To measure the binding of the PROTAC to the E3 ligase in the presence of the target protein, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the target protein solution in the ITC cell.

  • Alternatively, pre-form a binary complex of the E3 ligase and target protein and titrate the PROTAC into this solution.[14]

  • Analyze the binding isotherm to determine the apparent dissociation constant for the ternary complex (KD,ternary).

  • Calculate the cooperativity factor (α) as the ratio of the binary to the ternary binding affinities (e.g., α = KD1 / KD,ternary). An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the third component.[14][15]

Visualizing PROTAC Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

PROTAC_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation PROTAC Evaluation Linker_Design Linker Design (Peptide vs. PEG) Synthesis PROTAC Synthesis Linker_Design->Synthesis Purification Purification & QC Synthesis->Purification ITC Ternary Complex Formation (ITC) Purification->ITC Degradation_Assay Protein Degradation (Western Blot) Purification->Degradation_Assay Cell_Perm Cell Permeability Assay Purification->Cell_Perm Data_Analysis Data Analysis (DC50, Dmax, α) ITC->Data_Analysis Degradation_Assay->Data_Analysis Cell_Perm->Data_Analysis Linker_Choice Start PROTAC Design Goal Flexibility Need High Flexibility & Solubility Start->Flexibility Rigidity Need Conformational Constraint & Permeability Start->Rigidity PEG_Linker Choose PEG Linker Flexibility->PEG_Linker Peptide_Linker Choose Peptide/Rigid Linker Rigidity->Peptide_Linker

References

A Comparative Guide to Peptide Linkers in Antibody-Drug Conjugates: GGFG vs. Val-Cit and Val-Ala

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker connecting the monoclonal antibody to the cytotoxic payload. An ideal linker must remain stable in systemic circulation to minimize off-target toxicity, yet efficiently release the payload within the target tumor cells. This guide provides an objective comparison of the Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker, a key component of which is synthesized using precursors like Fmoc-Gly-NH-CH2-O-CH2-Cbz, against the widely used dipeptide linkers, Valine-Citrulline (Val-Cit) and Valine-Alanine (Val-Ala). This comparison is supported by available experimental data on their stability, cleavage mechanisms, and impact on ADC efficacy.

Executive Summary

The GGFG linker, utilized in the highly successful ADC Trastuzumab deruxtecan (Enhertu), is emerging as a robust alternative to the more established Val-Cit and Val-Ala linkers. Its primary advantages lie in its exceptional plasma stability, which reduces the premature release of the cytotoxic payload, and its efficient cleavage by lysosomal proteases, particularly cathepsin L, within the tumor cell. While Val-Cit has a long history of clinical use, it can be susceptible to premature cleavage by enzymes like carboxylesterase 1C (in rodents) and human neutrophil elastase, potentially leading to off-target toxicities.[1][2] Val-Ala was developed as a more hydrophilic and stable alternative to Val-Cit, showing promise in reducing aggregation, especially in high Drug-to-Antibody Ratio (DAR) conjugates.[3]

The choice of linker is a critical design element in ADC development, influencing the therapeutic index. The following sections provide a detailed comparison of these three peptide linkers, supported by quantitative data from various studies, detailed experimental protocols for key assays, and visualizations to illustrate relevant biological and experimental processes.

Data Presentation: Quantitative Comparison of Linker Performance

The following tables summarize quantitative data from various studies to facilitate a comparison between GGFG, Val-Cit, and Val-Ala linkers. It is important to note that the data is compiled from different studies that may have used different antibodies, payloads, and experimental conditions.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Peptide Linkers

LinkerPayloadTarget Cell LineIC50 (pM)Reference
Val-CitMMAEHER2+ (unspecified)14.3[3]
Val-AlaMMAEHER2+92[3]
GGFGDeruxtecanHER2+ (low expression)Effective[4]

Table 2: In Vivo Tumor Growth Inhibition (TGI) of ADCs

LinkerPayloadXenograft ModelDosingTGI (%)Reference
Val-CitPBDHuman non-Hodgkin lymphomaMultiple dosesSimilar to disulfide-ADC[3]
Val-AlaMMAENot SpecifiedNot SpecifiedHigher antitumor activity than other configurations[3]
GGFGDeruxtecanColon Cancer PDXNot SpecifiedEffective[4]

Note: Quantitative TGI percentages for a direct comparison are not consistently reported across studies. The table indicates the observed efficacy.

Table 3: Plasma Stability of Peptide Linkers

LinkerSpeciesStability MetricValueReference
Val-CitHumanEnzymatic Half-life2.8 - 4.6 hours[1][5]
Val-Ala-General StabilityMore stable than Val-Cit[3]
GGFGPlasmaGeneral StabilityHigh stability[6][7]

Mechanism of Action: Linker Cleavage

The targeted release of the cytotoxic payload is primarily achieved through the enzymatic cleavage of the peptide linker within the lysosome of the cancer cell.

Signaling Pathway of ADC Internalization and Payload Release

ADC_Internalization_Pathway ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endocytosis Receptor-Mediated Endocytosis Antigen->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Maturation Payload Released Cytotoxic Payload Lysosome->Payload Linker Cleavage by Cathepsins Cathepsins Lysosomal Proteases (e.g., Cathepsin B, L) Apoptosis Cell Death (Apoptosis) Payload->Apoptosis Induces

Caption: ADC internalization and payload release pathway.

The GGFG tetrapeptide is efficiently cleaved by lysosomal proteases, with a particular sensitivity to cathepsin L.[8] This leads to the release of the active payload within the tumor cell. The Val-Cit and Val-Ala dipeptides are also cleaved by cathepsins, primarily cathepsin B.[3] However, the broader sensitivity of Val-Cit to other proteases can be a disadvantage.[3]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC efficacy. Below are generalized protocols for key experiments.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).

1. Cell Culture and Seeding:

  • Culture the target cancer cell line (e.g., HER2-positive SK-BR-3) in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Harvest cells and seed them in a 96-well plate at a predetermined density (e.g., 5,000 cells/well).

  • Incubate overnight to allow for cell attachment.

2. ADC Treatment:

  • Prepare serial dilutions of the ADCs (with GGFG, Val-Cit, and Val-Ala linkers) and control antibodies in culture media.

  • Remove the old media from the cell plate and add the ADC dilutions.

  • Incubate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-96 hours).

3. Cell Viability Measurement (MTT Assay):

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for In Vitro Cytotoxicity Assay

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis CellCulture Culture Target Cell Line Seeding Seed Cells in 96-well Plate CellCulture->Seeding Treatment Add ADCs to Cells Seeding->Treatment ADCDilution Prepare ADC Serial Dilutions ADCDilution->Treatment Incubation Incubate for 72-96h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Solubilization Solubilize Formazan MTT->Solubilization Absorbance Read Absorbance Solubilization->Absorbance IC50 Calculate IC50 Absorbance->IC50 in_vivo_logic cluster_model Model Preparation cluster_study Study Execution cluster_outcome Outcome Assessment Mice Immunodeficient Mice Implantation Tumor Cell Implantation Mice->Implantation TumorGrowth Tumor Growth to Palpable Size Implantation->TumorGrowth Randomization Randomization into Treatment Groups TumorGrowth->Randomization Dosing ADC Administration Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis TGI Calculation Endpoint->Analysis

References

biological activity of PROTACs synthesized with Fmoc-Gly-NH-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to evaluating the and its alternatives for researchers, scientists, and drug development professionals.

Introduction to PROTACs and the Pivotal Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that co-opt the body's own cellular machinery to selectively degrade disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the cornerstone of PROTAC-mediated protein degradation.[1][2] This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.[2]

The linker is not merely a passive spacer but an active contributor to the PROTAC's biological activity.[2] Its length, composition, and attachment points can significantly influence the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][4] While common linker types include polyethylene glycol (PEG) chains and alkyl chains, the exploration of novel linker chemistries is a burgeoning area of research.[5][6]

The chemical moiety "Fmoc-Gly-NH-CH2-O-CH2-Cbz" and similar peptide-based structures are recognized as linkers in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) with examples like Deruxtecan.[7][8][9][10] However, their application and the specific biological activity data for PROTACs synthesized with this exact linker are not extensively documented in publicly available literature. This guide, therefore, provides a comprehensive framework for the biological evaluation of a hypothetical PROTAC, herein named P-FL , which utilizes the this compound linker. We will compare its projected performance metrics against PROTACs synthesized with more conventional linkers.

Hypothetical PROTACs for Comparison

To illustrate the evaluation process, we will consider three hypothetical PROTACs designed to degrade the well-characterized bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, by recruiting the von Hippel-Lindau (VHL) E3 ligase.

  • P-FL: A PROTAC utilizing the novel this compound linker.

  • P-PEG: A PROTAC with a commonly used flexible polyethylene glycol (PEG) linker.

  • P-Pip: A PROTAC employing a more rigid piperazine-based linker, known to sometimes improve cell permeability.[11]

Comparative Data Summary

The following table is a template illustrating how quantitative data for the biological activity of these hypothetical PROTACs would be summarized for easy comparison.

ParameterP-FL (this compound)P-PEG (PEG Linker)P-Pip (Piperazine Linker)
Binding Affinity
BRD4 Binding (Kd, nM)e.g., 25e.g., 20e.g., 22
VHL Binding (Kd, nM)e.g., 150e.g., 140e.g., 160
Ternary Complex Formation
TR-FRET Signal (RFU)e.g., 1800e.g., 2200e.g., 1500
Cooperativity (α)e.g., 5e.g., 10e.g., 3
In-Cell Degradation
DC50 (nM)e.g., 50e.g., 15e.g., 75
Dmax (%)e.g., 90e.g., 95e.g., 85
Cellular Activity
Anti-proliferative IC50 (nM)e.g., 100e.g., 30e.g., 150

Experimental Protocols

Detailed methodologies for the key experiments required to generate the data in the summary table are provided below.

Binding Affinity Assays
  • Objective: To determine the binding affinity of the PROTACs to the target protein (BRD4) and the E3 ligase (VHL) independently.

  • Method: Fluorescence Polarization (FP) Assay.[12]

  • Protocol:

    • A fluorescently labeled ligand for BRD4 (e.g., a known inhibitor) and VHL (e.g., a FAM-labeled HIF-1α peptide) are used as probes.[12]

    • The probe is incubated with purified BRD4 or VHL protein in an appropriate buffer.

    • Increasing concentrations of the PROTAC are added to displace the fluorescent probe.

    • The change in fluorescence polarization is measured using a plate reader.

    • The binding affinity (Kd) is calculated by fitting the data to a competitive binding model.

Ternary Complex Formation Assay
  • Objective: To assess the ability of the PROTAC to induce the formation of a ternary complex between BRD4 and VHL.

  • Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay.[13][14]

  • Protocol:

    • Purified, tagged BRD4 (e.g., GST-tagged) and VHL (e.g., His-tagged) proteins are used.

    • A TR-FRET donor fluorophore-conjugated antibody (e.g., anti-GST-Europium) and an acceptor fluorophore-conjugated antibody (e.g., anti-His-APC) are added.

    • The PROTAC is titrated into the mixture.

    • If a ternary complex forms, the donor and acceptor fluorophores are brought into proximity, resulting in a FRET signal.

    • The TR-FRET signal is measured over a range of PROTAC concentrations.

In-Cell Target Protein Degradation Assay
  • Objective: To quantify the degradation of the target protein in a cellular context.

  • Method: Western Blotting.

  • Protocol:

    • Culture a relevant cell line (e.g., a human cancer cell line expressing BRD4) to approximately 80% confluency.

    • Treat the cells with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).

    • Lyse the cells and quantify the total protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the level of BRD4 degradation relative to the loading control.

    • Calculate the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation level).

Ubiquitination Assay
  • Objective: To confirm that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

  • Method: Immunoprecipitation and Western Blotting.

  • Protocol:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Lyse the cells and immunoprecipitate the target protein (BRD4) using a specific antibody.

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a Western blot using an antibody that recognizes ubiquitin. An increase in the ubiquitin signal in the presence of the PROTAC indicates target ubiquitination.

Cell Viability Assay
  • Objective: To measure the effect of target protein degradation on cell proliferation.

  • Method: CellTiter-Glo® Luminescent Cell Viability Assay.[13]

  • Protocol:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 72 hours).

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure the luminescence using a plate reader.

    • Calculate the IC50 value, the concentration of PROTAC that inhibits cell growth by 50%.

Visualizations

Below are diagrams illustrating key concepts in PROTAC biology and evaluation, created using the DOT language for Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (P-FL) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (VHL) E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded_Fragments Degraded Fragments Proteasome->Degraded_Fragments Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow start Start: Synthesize PROTACs (P-FL, P-PEG, P-Pip) biochem_assays Biochemical Assays - Binding Affinity (FP) - Ternary Complex Formation (TR-FRET) start->biochem_assays cellular_assays Cellular Assays - In-Cell Degradation (Western Blot) - Ubiquitination Assay biochem_assays->cellular_assays functional_assays Functional Assays - Cell Viability (CellTiter-Glo) cellular_assays->functional_assays data_analysis Data Analysis - Calculate DC50, Dmax, IC50 - Compare Linkers functional_assays->data_analysis conclusion Conclusion: Select Optimal Linker data_analysis->conclusion

Caption: Experimental workflow for evaluating PROTACs.

BRD4_Signaling_Pathway BRD4 BRD4 Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Acetyl_Histones Acetylated Histones Acetyl_Histones->BRD4 binds to Oncogenes Oncogenes (e.g., c-Myc) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation drives PROTAC PROTAC (e.g., P-FL) PROTAC->BRD4 induces degradation of

Caption: Simplified BRD4 signaling pathway and PROTAC intervention.

References

comparative study of Fmoc-Gly-NH-CH2-O-CH2-Cbz and cleavable linkers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Cleavable Linker Technologies for Advanced Research

In the fields of solid-phase peptide synthesis (SPPS) and antibody-drug conjugate (ADC) development, the choice of a linker is critical to the success of the application. The linker must remain stable during synthesis or systemic circulation and then cleave efficiently under specific conditions to release the desired molecule. This guide provides a comparative analysis of various cleavable linkers, with a focus on the enzyme-cleavable GGFG-based linker system, for which Fmoc-Gly-NH-CH2-O-CH2-Cbz serves as a synthetic precursor, against other common cleavable linker classes.

The molecule this compound is a protected building block used in the synthesis of more complex structures, particularly the enzyme-cleavable linkers found in ADCs like Trastuzumab Deruxtecan (T-DXd)[1][2][3]. The final, active linker in such a conjugate consists of a tetrapeptide sequence (e.g., Gly-Gly-Phe-Gly) and a self-immolative spacer derived from the -NH-CH2-O-CH2- moiety. The primary cleavage mechanism is the enzymatic hydrolysis of the peptide sequence by lysosomal proteases like cathepsin B, which are abundant within cancer cells[4][5]. Following this cleavage, the self-immolative spacer spontaneously decomposes to release the cytotoxic payload.

Comparative Analysis of Cleavable Linkers

Cleavable linkers are broadly categorized by their cleavage mechanism. The choice of linker dictates the stability, efficacy, and toxicity profile of the final conjugate[6][7]. The main types include enzyme-cleavable, pH-sensitive (acid-labile), and glutathione-sensitive (disulfide) linkers.

Quantitative Performance Data

The following tables summarize key performance data for different classes of cleavable linkers.

Table 1: Stability of ADC Linkers in Plasma

Linker TypeSpecific ExampleStability Metric (Half-life / % Intact)SpeciesReference
Enzyme-Cleavable (Peptide) Val-Cit-PABCt½ ≈ 80 hoursMouse Plasma[7]
Val-Cit-PABCt½ ≈ 230 daysHuman Plasma[7]
GGFG-based (in T-DXd)DAR decreased by ~50% in 7 daysRat[8]
Exo-Linker (EVC-Exatecan)Superior DAR retention vs. T-DXd over 7 daysRat[8]
pH-Sensitive (Hydrazone) Phenylketone-derivedt½ ≈ 2 daysHuman/Mouse Plasma[7]
pH-Sensitive (Carbonate) PABC-spaced Carbonatet½ ≈ 36 hoursSerum[7]
pH-Sensitive (Silyl Ether) mil40-6 ADC~67% intact after 7 daysHuman Plasma[9]

Table 2: Cleavage Rates of Linkers Under Specific Conditions

Linker TypeSpecific ExampleCleavage ConditionCleavage Rate (Half-life / % Release)Reference
pH-Sensitive (Trityl) Di-methoxy tritylpH 5.0, 37°C100% release within 12 h[10]
Di-methoxy tritylpH 7.4, 37°C<30% release within 24 h[10]
pH-Sensitive (Silyl Ether) mil40-6 ADCpH 4.5, 37°C~100% release in 7 days[9]
mil40-6 ADCpH 7.4, 37°C~33% release in 7 days[9]
SPPS Linker (Acid-Labile) HMPB Resin Linker0.5% TFA in CH₂Cl₂Complete cleavage in 5 min[11]
Wang Resin Linker95% TFA CocktailComplete cleavage in 1-2 hours[12]

Mechanism of Action & Experimental Workflows

Visualizing the mechanism of action and the workflows for evaluating these linkers is crucial for understanding their application.

ADC_Mechanism cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome (pH 5.0-6.5) Antigen->Endosome 2. Internalization Lysosome Lysosome (pH 4.5-5.0) Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage (Enzymatic/Acidic) DNA DNA Damage & Apoptosis Payload->DNA 5. Cell Killing

Caption: General mechanism of action for an ADC with a cleavable linker.

Cleavage_Assay_Workflow cluster_assay In Vitro Linker Cleavage Assay start ADC or Linker-Substrate incubation Incubate with Cleavage Agent (e.g., Cathepsin B, Low pH Buffer) start->incubation sampling Collect Aliquots at Time Points incubation->sampling quenching Quench Reaction sampling->quenching analysis Analyze via HPLC or LC-MS quenching->analysis quantification Quantify Released Payload vs. Time analysis->quantification

Caption: Experimental workflow for quantifying linker cleavage rates in vitro.

Experimental Protocols

Detailed methodologies are essential for the accurate comparison of linker performance.

Protocol 1: Cleavage of Peptide from Solid-Phase Resin (Acid-Labile Linkers)

This protocol is a general procedure for cleaving peptides from acid-sensitive resins like Wang or HMPB, a common step in SPPS.

1. Resin Preparation:

  • Wash the peptide-bound resin (approx. 0.1 mmol) with Dichloromethane (DCM) (3 x 5 mL).

  • Dry the resin under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.

2. Cleavage Cocktail Preparation:

  • Prepare a fresh cleavage cocktail. A common general-purpose cocktail for peptides without sensitive residues is Reagent B : 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS)[13].

  • For peptides containing Cysteine, Methionine, or Tryptophan, use Reagent K : 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)[14].

  • Use approximately 10 mL of cocktail per 1 gram of resin.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dried resin in a sealable reaction vessel.

  • Incubate at room temperature with occasional swirling for 1.5 to 2 hours[12]. The reaction time may vary depending on the specific protecting groups used[13].

4. Peptide Precipitation and Isolation:

  • Filter the resin using a sintered glass funnel and collect the filtrate.

  • Wash the resin with fresh TFA (2 x 1 mL) and combine the filtrates.

  • Add the combined filtrate dropwise to a centrifuge tube containing cold (–20°C) diethyl ether (approx. 10 times the volume of the filtrate) to precipitate the peptide[11][12].

  • Centrifuge the suspension (e.g., 3000 rpm for 5 min), decant the ether, and wash the peptide pellet with cold ether twice more.

  • Dry the crude peptide pellet under a stream of nitrogen.

5. Analysis:

  • Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile mixture) and analyze by RP-HPLC and Mass Spectrometry to confirm identity and purity.

Protocol 2: In Vitro Cathepsin B-Mediated Cleavage Assay (Enzyme-Cleavable Linkers)

This protocol describes an HPLC-based method to quantify the release of a payload from an ADC containing an enzyme-cleavable peptide linker (e.g., Val-Cit or GGFG)[15].

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for Cathepsin B activity (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.5).

  • Enzyme Activation: Activate recombinant human Cathepsin B according to the manufacturer's instructions, typically by incubation in the assay buffer.

  • ADC Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

2. Reaction Setup:

  • In a microcentrifuge tube, dilute the ADC to a final concentration of ~1-5 µM in the pre-warmed (37°C) assay buffer.

  • Initiate the reaction by adding activated Cathepsin B to a final concentration of ~20-100 nM[15].

  • As a negative control, prepare an identical sample without adding Cathepsin B.

  • Incubate all samples at 37°C.

3. Sampling and Quenching:

  • At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding 3-4 volumes of ice-cold acetonitrile containing 0.1% formic acid. This will precipitate the antibody and enzyme[15].

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples at high speed (e.g., 14,000 rpm for 10 min) to pellet the precipitated proteins.

  • Collect the supernatant, which contains the released payload.

  • Inject the supernatant onto a reverse-phase HPLC (RP-HPLC) system equipped with a C18 column.

  • Elute the payload using a gradient of water and acetonitrile (both containing 0.1% formic acid).

5. Quantification:

  • Integrate the peak area corresponding to the released payload.

  • Calculate the concentration of the released payload by comparing the peak area to a standard curve generated with the free payload.

  • Plot the concentration of released payload versus time to determine the cleavage rate.

References

A Comparative Guide to Analytical HPLC and Alternative Methods for Conjugate Purity Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of conjugate purity is a critical aspect of drug development, ensuring the safety, efficacy, and batch-to-batch consistency of these complex biomolecules. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for these analyses. This guide provides an objective comparison of analytical HPLC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy for your conjugate.

Comparison of Analytical Methods for Conjugate Purity

The selection of an analytical method for conjugate purity is dictated by the specific quality attributes to be measured, the nature of the conjugate, and the stage of development. While Reversed-Phase HPLC (RP-HPLC) is a powerful and versatile tool, other techniques offer unique advantages for specific applications.

FeatureAnalytical RP-HPLCHydrophobic Interaction Chromatography (HIC)Size-Exclusion Chromatography (SEC)Liquid Chromatography-Mass Spectrometry (LC-MS)Capillary Electrophoresis (CE)
Principle Separation based on hydrophobicity under denaturing conditions.Separation based on hydrophobicity under non-denaturing conditions.Separation based on hydrodynamic radius (size).Separation based on physicochemical properties coupled with mass-to-charge ratio detection.Separation based on charge-to-size ratio in an electric field.
Primary Application Drug-to-Antibody Ratio (DAR) of reduced conjugates, free drug analysis.DAR distribution of intact conjugates.[1][2][3]Analysis of aggregates and fragments.[4][5][6]Definitive identification of species, accurate mass determination, DAR of intact and reduced conjugates.[1][7][8]Charge variant analysis, purity assessment.[9][10][11]
Sample Throughput Moderate to HighModerateHighLow to ModerateHigh
Resolution High for reduced chains.High for DAR species.ModerateVery HighVery High
Key Advantages Robust, reproducible, good for quantifying free drug.Preserves native structure, excellent for DAR distribution.[12]Simple, robust, ideal for size variants.Provides molecular weight information, high specificity.[7][13][14]High efficiency, low sample consumption, orthogonal to chromatography.[9]
Limitations Denaturing conditions can alter the conjugate. Resolution of intact, heterogeneous conjugates can be poor.[15]May have non-specific interactions, mobile phase can be harsh.Limited resolution for species of similar size.Complex instrumentation, potential for ion suppression, not ideal for high-throughput screening.Can be sensitive to buffer composition, may have lower loading capacity.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for key chromatographic techniques used in conjugate purity analysis.

Analytical Reversed-Phase HPLC (RP-HPLC) for DAR Analysis of Reduced Conjugates

This method is suitable for determining the average Drug-to-Antibody Ratio (DAR) by separating the light and heavy chains of the antibody after reduction.

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: A C4 or C8 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: A linear gradient from 20% to 60% B over 15 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 60-80°C.

  • Detection: UV at 280 nm.

  • Sample Preparation: Reduce the conjugate (e.g., with DTT at 37°C for 30 minutes) to separate the light and heavy chains.

Hydrophobic Interaction Chromatography (HIC) for Intact Conjugate DAR Distribution

HIC separates conjugate species with different numbers of drugs attached under non-denaturing conditions.[2][3]

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: A HIC column (e.g., TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm).[2][15]

  • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.[3]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0 with 20% Isopropanol.[3]

  • Gradient: A linear gradient from 0% to 100% B over 20 minutes.

  • Flow Rate: 0.8 mL/min.[15]

  • Column Temperature: 25-30°C.[15]

  • Detection: UV at 280 nm.

Size-Exclusion Chromatography (SEC) for Aggregate and Fragment Analysis

SEC is the standard method for quantifying high molecular weight species (aggregates) and low molecular weight species (fragments).[4][5][16]

  • Instrumentation: A standard HPLC or UHPLC system with a UV detector.

  • Column: An SEC column (e.g., AdvanceBio SEC 300Å, 4.6 x 150 mm, 2.7 µm).[15]

  • Mobile Phase: 100 mM Sodium Phosphate, 250 mM NaCl, pH 6.8.[15]

  • Flow Rate: 0.25 mL/min.[15]

  • Column Temperature: 30°C.[15]

  • Detection: UV at 280 nm.

Visualizing the Workflow and Decision-Making Process

To further clarify the experimental process and guide the selection of an appropriate analytical method, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Conjugate Sample Reduction Reduction (for RP-HPLC) Sample->Reduction Dilution Dilution Sample->Dilution HPLC HPLC System Reduction->HPLC Dilution->HPLC Column Analytical Column (RP, HIC, or SEC) HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity/DAR Calculation Integration->Calculation Report Report Calculation->Report

Analytical HPLC Workflow for Conjugate Purity.

Method_Selection decision decision method method start Start: Define Analytical Need q1 Primary goal? start->q1 q_agg Aggregation/Fragmentation? q1->q_agg Size Variants q_dar DAR distribution on intact conjugate? q1->q_dar DAR q_charge Charge Heterogeneity? q1->q_charge Charge Variants q2 Need molecular weight? method_lcms Use LC-MS q2->method_lcms Yes method_hic2 Use HIC q2->method_hic2 No q3 Intact or reduced analysis? q3->q2 Intact method_rphplc Use RP-HPLC q3->method_rphplc Reduced method_sec Use SEC q_agg->method_sec Yes q_dar->q3 No, average DAR method_hic Use HIC q_dar->method_hic Yes method_ce Use CE q_charge->method_ce Yes

Decision Guide for Conjugate Purity Method Selection.

References

Navigating the Stability Landscape: A Comparative Guide to the In Vitro Degradation of Fmoc-Gly-NH-CH₂-O-CH₂-Cbz Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of Proteolysis Targeting Chimeras (PROTACs) is paramount to their successful clinical translation. A critical determinant of a PROTAC's efficacy and safety profile is the stability of its linker, the molecular bridge connecting the target protein binder and the E3 ligase ligand. This guide provides a comparative analysis of the in vitro degradation of PROTACs featuring the Fmoc-Gly-NH-CH₂-O-CH₂-Cbz linker, offering insights into its potential stability against a backdrop of more common linker chemistries.

While direct experimental data on the in vitro degradation of PROTACs containing the specific Fmoc-Gly-NH-CH₂-O-CH₂-Cbz linker is not extensively available in peer-reviewed literature, an analysis of its constituent chemical motifs—a peptide bond (Gly-NH), an ether linkage (CH₂-O-CH₂), and a carbamate group (O-Cbz)—allows for an informed comparison with commonly employed linker types.

The PROTAC Mechanism: A Symphony of Induced Proximity

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). They act as a bridge, bringing a target protein of interest into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin tags to the target protein, marking it for degradation by the proteasome. The linker's role in this ternary complex is crucial; its length, flexibility, and chemical nature dictate the geometry and stability of the complex, ultimately influencing the efficiency of protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex Binds Proteasome Proteasome TargetProtein->Proteasome Marked for Degradation E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Recruits TernaryComplex->TargetProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades

Figure 1: General mechanism of PROTAC action.

The Structure in Focus: Fmoc-Gly-NH-CH₂-O-CH₂-Cbz

The linker possesses a unique combination of functionalities that can influence its stability.

Microsomal_Stability_Workflow cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Incubation Mixture (PROTAC, Liver Microsomes, Buffer) B 2. Pre-warm to 37°C A->B C 3. Initiate Reaction (Add NADPH) B->C D 4. Aliquot at Time Points (e.g., 0, 5, 15, 30, 60 min) C->D E 5. Quench Reaction (e.g., Acetonitrile) D->E F 6. Centrifuge to Pellet Protein E->F G 7. Analyze Supernatant (LC-MS/MS) F->G H 8. Quantify Remaining PROTAC G->H I 9. Calculate Half-life (t½) H->I

The Impact of Peptide-Based Linkers on Protein Conjugates: A Structural Analysis Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural characterization of proteins conjugated with peptide-based linkers, focusing on methodologies and comparative data for researchers, scientists, and drug development professionals.

The conjugation of small molecules to proteins is a cornerstone of modern therapeutic development, particularly in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker connecting the protein to the payload is a critical component, profoundly influencing the conjugate's stability, efficacy, and pharmacokinetic profile. This guide provides a comparative analysis of the structural characterization of proteins conjugated with a specific focus on peptide-based linkers, exemplified by the tetrapeptide Gly-Gly-Phe-Gly (GGFG) linker found in Trastuzumab deruxtecan (T-DXd), a clinically approved ADC. While direct structural data for proteins conjugated with Fmoc-Gly-NH-CH2-O-CH2-Cbz is not publicly available, the analytical principles and methodologies applied to T-DXd serve as a comprehensive model for understanding the structural implications of similar peptide linkers.

Comparative Analysis of Linker Technologies

The choice of linker technology is pivotal in the design of protein conjugates. Linkers are broadly classified as cleavable or non-cleavable, with peptide-based linkers being a prominent example of the former.

Linker TypeCleavage MechanismAdvantagesDisadvantagesRepresentative Conjugate
Peptide (e.g., GGFG) Enzymatic (e.g., by Cathepsins in lysosomes)High plasma stability, specific release in target cells.[1]Potential for premature cleavage by serum proteases.[2]Trastuzumab deruxtecan
Hydrazone pH-sensitive (cleavage in acidic endosomes/lysosomes)Efficient release in the acidic tumor microenvironment.[3]Lower plasma stability compared to peptide linkers.[2]Gemtuzumab ozogamicin
Disulfide Redox-sensitive (cleavage by intracellular glutathione)Exploits the high intracellular glutathione concentration for release.[3]Potential for premature cleavage in the bloodstream.Maytansinoid-based ADCs
Non-cleavable (e.g., SMCC) Proteolytic degradation of the antibodyHigh plasma stability, reduced off-target toxicity.[]Payload is released with an amino acid remnant, which may affect activity.Trastuzumab emtansine

Structural Characterization of Peptide-Linked Conjugates: The Case of Trastuzumab deruxtecan

Trastuzumab deruxtecan (T-DXd) is an ADC composed of the anti-HER2 antibody Trastuzumab, a topoisomerase I inhibitor payload (deruxtecan), and a cleavable GGFG tetrapeptide linker.[5][6] Its structural integrity and composition are meticulously analyzed using a multi-level mass spectrometry approach.

Quantitative Data Summary

The following table summarizes the key quantitative data obtained from the characterization of T-DXd.

Analytical LevelMethodKey FindingsReference
Intact Mass Analysis Native Size Exclusion Chromatography-Mass Spectrometry (SEC-MS)Average Drug-to-Antibody Ratio (DAR) of ~7.94-8.[7][8][7][8]
Subunit Analysis Reduced Chains Analysis (Denaturing Conditions)Confirms conjugation on both light and heavy chains.[7]
Peptide Mapping Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Identifies specific conjugation sites (e.g., LC C214, HC C223, C229, C232).[7][7]

Experimental Protocols

Detailed methodologies are crucial for the reproducible structural analysis of protein conjugates. Below are summarized protocols for the key experiments performed in the characterization of T-DXd.

Native Intact Mass Analysis for DAR Measurement

Objective: To determine the average drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species under non-denaturing conditions.

Protocol:

  • Sample Preparation: Trastuzumab deruxtecan is analyzed with minimal sample preparation to preserve its native structure.

  • Chromatography: The sample is injected onto a size-exclusion chromatography (SEC) column coupled to a mass spectrometer. The mobile phase is a non-denaturing buffer (e.g., ammonium acetate).

  • Mass Spectrometry: The eluting protein is ionized using a native electrospray ionization (ESI) source. Data is acquired on a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis: The resulting mass spectrum is deconvoluted to determine the masses of the different drug-conjugated antibody species. The average DAR is calculated based on the relative abundance of each species.[7][8]

Reduced Chains Analysis

Objective: To confirm the conjugation on the light and heavy chains of the antibody.

Protocol:

  • Sample Preparation: T-DXd is diluted in a denaturing buffer (e.g., 7M guanidine hydrochloride).

  • Reduction: The interchain disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT).

  • LC-MS Analysis: The reduced light and heavy chains are separated by reverse-phase liquid chromatography (RPLC) and analyzed by mass spectrometry.

  • Data Analysis: The mass of the unconjugated and conjugated light and heavy chains are determined to confirm payload distribution.[7]

Peptide Mapping for Conjugation Site Identification

Objective: To identify the specific amino acid residues where the drug-linker is attached.

Protocol:

  • Denaturation, Reduction, and Alkylation: The ADC is denatured, its disulfide bonds are reduced (DTT), and the free cysteines are alkylated (e.g., with iodoacetamide).

  • Enzymatic Digestion: The protein is digested into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: The peptide mixture is separated by RPLC and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS spectra are searched against the antibody sequence to identify peptides. Modifications corresponding to the mass of the drug-linker are pinpointed to specific amino acids.[7]

Visualizing Workflows and Pathways

Experimental Workflow for ADC Characterization

ADC_Characterization_Workflow cluster_0 Multi-Level Structural Analysis cluster_1 Key Outputs Intact_MS Intact Mass Analysis (Native SEC-MS) DAR Average DAR & Distribution Intact_MS->DAR Subunit_MS Subunit Analysis (Reduced Chains MS) Payload_Dist Payload Distribution (Light vs. Heavy Chain) Subunit_MS->Payload_Dist Peptide_Map Peptide Mapping (LC-MS/MS) Conj_Site Specific Conjugation Sites Peptide_Map->Conj_Site ADC_Sample ADC Sample (e.g., Trastuzumab deruxtecan) ADC_Sample->Intact_MS ADC_Sample->Subunit_MS ADC_Sample->Peptide_Map

Caption: Workflow for the multi-level structural characterization of an ADC.

HER2 Signaling Pathway Targeted by Trastuzumab

Trastuzumab, the antibody component of T-DXd, targets the HER2 (Human Epidermal Growth Factor Receptor 2) receptor. Inhibition of this pathway is central to its therapeutic effect.

HER2_Signaling cluster_downstream Downstream Effects HER2 HER2 Receptor Dimerization Receptor Dimerization HER2->Dimerization Ligand Binding Trastuzumab Trastuzumab (Antibody component of T-DXd) Trastuzumab->HER2 PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT RAS_MAPK RAS/MAPK Pathway Dimerization->RAS_MAPK Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of the HER2 signaling pathway by Trastuzumab.[9]

References

Safety Operating Guide

Proper Disposal of Fmoc-Gly-NH-CH2-O-CH2-Cbz: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents like Fmoc-Gly-NH-CH2-O-CH2-Cbz are paramount for ensuring laboratory safety and environmental compliance. This document provides essential, step-by-step guidance for the safe disposal of this PROTAC (Proteolysis Targeting Chimera) linker, a key component in the synthesis of antibody-drug conjugates (ADCs).

Summary of Chemical and Physical Properties

For quick reference, the known properties of this compound are summarized in the table below. This information is critical for proper handling and storage prior to disposal.

PropertyValueReference
Chemical Name This compoundMedChemExpress, BOC Sciences
Molecular Formula C27H26N2O6MedChemExpress
Molecular Weight 474.51 g/mol MedChemExpress
Appearance White to off-white solidMedChemExpress
Storage Store at 4°C, sealed from moisture. For long-term storage, -20°C is recommended.MedChemExpress, Yanfen Biotech[1]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling the solid compound or solutions.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect unused or expired this compound solid in its original container or a clearly labeled, sealed, and chemically compatible container.

    • Do not mix with other solid chemical waste unless compatibility has been verified.

  • Contaminated Labware:

    • Disposable items such as weighing paper, pipette tips, and gloves that have come into contact with the compound are considered contaminated solid waste.

    • These items should be collected in a designated, sealed plastic bag or container clearly marked as "Hazardous Chemical Waste."

  • Liquid Waste:

    • If the compound is dissolved in a solvent, collect the solution in a sealable, chemical-resistant container (e.g., a glass or polyethylene bottle).

    • The container must be labeled with "Hazardous Waste" and a full list of its chemical constituents, including all solvents.

    • Do not mix different solvent waste streams unless they are compatible.

3. Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". If in solution, list all components.

  • Store the sealed waste containers in a designated and well-ventilated satellite accumulation area, away from incompatible materials.

4. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Crucially, do not dispose of this compound down the sink or in the regular trash. This practice is unsafe, environmentally harmful, and likely violates local and federal regulations.

Disposal Workflow

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

DisposalWorkflow Disposal Workflow for this compound cluster_assessment Initial Assessment cluster_ppe Safety Precautions cluster_collection Waste Collection cluster_final Final Steps Start Identify this compound Waste WearPPE Wear Appropriate PPE Start->WearPPE AssessState Determine Physical State (Solid or Liquid) CollectSolid Collect Solid Waste in Labeled Container AssessState->CollectSolid Solid CollectLiquid Collect Liquid Waste in Labeled Container AssessState->CollectLiquid Liquid WearPPE->AssessState CollectContaminated Collect Contaminated Labware CollectSolid->CollectContaminated CollectLiquid->CollectContaminated StoreWaste Store in Designated Satellite Area CollectContaminated->StoreWaste ContactEHS Contact EHS for Pickup and Disposal StoreWaste->ContactEHS End Disposal Complete ContactEHS->End

Caption: Disposal Decision Workflow for this compound.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.

References

Essential Safety and Operational Guide for Handling Fmoc-Gly-NH-CH2-O-CH2-Cbz

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Gly-NH-CH2-O-CH2-Cbz. The following procedures are designed to ensure the safe handling, use, and disposal of this compound, minimizing risks and ensuring a secure laboratory environment.

Chemical Profile:

PropertyValueSource
Chemical Name 7,10-Dioxa-2,5-diazaundecanoic acid, 4,9-dioxo-11-phenyl-, 9H-fluoren-9-ylmethyl ester[1]
Molecular Formula C27H26N2O6[1]
Molecular Weight 474.51[1]
Appearance White to off-white solid[1]
Storage 4°C, sealed storage, away from moisture. In solvent: -80°C for 6 months; -20°C for 1 month.[1][2]
Personal Protective Equipment (PPE)

A thorough hazard assessment should be conducted for the specific operations to determine the necessary PPE.[3] The minimum required PPE for handling this compound includes:

PPE CategoryItemSpecifications and Rationale
Hand Protection Disposable nitrile glovesProvides protection against incidental chemical contact.[4] For prolonged contact or when handling larger quantities, consider double gloving or using thicker, chemical-resistant gloves.
Eye and Face Protection Safety glasses with side shieldsMinimum requirement for protection against flying particles.[4]
Chemical splash gogglesShould be worn when there is a risk of splashes, such as when dissolving the solid or transferring solutions.[5]
Face shieldTo be worn over safety glasses or goggles during procedures with a high risk of splashing.[4][5]
Body Protection Laboratory coatProtects skin and clothing from spills and splashes.[5][6]
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area.A respirator may be necessary if handling large quantities, generating dust, or working in a poorly ventilated space.[5]
Foot Protection Closed-toe shoesPrevents injuries from spills and dropped objects.[5]
Operational Plan: Step-by-Step Handling Procedures

2.1. Preparation and Weighing:

  • Ventilation: Conduct all manipulations of the solid compound within a certified chemical fume hood to prevent inhalation of any dust.[4]

  • Pre-use Inspection: Before handling, visually inspect the container for any damage or leaks.

  • Weighing: Carefully weigh the desired amount of the solid compound on weighing paper or in a suitable container within the fume hood.

  • Static Control: Use anti-static equipment if necessary to prevent scattering of the fine powder.

2.2. Dissolution:

  • Solvent Selection: Choose an appropriate solvent as per the experimental protocol. Dimethylformamide (DMF) is a common solvent for Fmoc-protected amino acids.[7]

  • Procedure: Slowly add the solvent to the solid to avoid splashing. Gently swirl or stir the mixture until the solid is completely dissolved.

2.3. Use in Synthesis (e.g., Peptide Synthesis):

  • Reaction Setup: All reactions should be carried out in a well-ventilated fume hood.

  • Fmoc Group Removal: The Fmoc protecting group is typically removed using a solution of piperidine in DMF.[8][9] This process generates hazardous waste that must be handled appropriately.

  • Cleavage from Resin: If used in solid-phase peptide synthesis, the final cleavage from the resin is often performed with trifluoroacetic acid (TFA), which is highly corrosive and requires careful handling in a fume hood.[6][10]

Disposal Plan

All waste generated from handling this compound must be treated as hazardous chemical waste.[11]

3.1. Waste Segregation and Collection:

  • Solid Waste: Unused or expired solid compound, as well as contaminated items like gloves, weighing paper, and pipette tips, should be collected in a clearly labeled, sealable, and chemically compatible container marked "Hazardous Waste".[11][12]

  • Liquid Waste:

    • Non-Halogenated Solvents: Solutions containing DMF should be collected in a designated "Non-Halogenated Waste" container.[6]

    • Basic Waste: Waste containing piperidine from the Fmoc deprotection step should be collected in a dedicated container labeled "Piperidine Waste" or "Basic Waste".[6]

    • Acidic Waste: TFA waste from the cleavage step must be collected in a designated, acid-resistant container labeled "Acidic Waste" or "TFA Waste".[6]

3.2. Labeling and Storage:

  • All waste containers must be clearly and accurately labeled with "Hazardous Waste" and the full chemical names of all constituents.[6]

  • Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals, until they are collected by the institution's hazardous waste management service.[11]

  • Never dispose of chemical waste down the sink or in the regular trash.[6]

Workflow for Safe Handling of this compound

cluster_liquid_waste prep Preparation & Weighing dissolve Dissolution prep->dissolve In fume hood solid_waste Solid Waste Collection (Unused chemical, contaminated consumables) prep->solid_waste Contaminated items reaction Use in Reaction (e.g., Peptide Synthesis) dissolve->reaction Transfer to reaction vessel liquid_waste Liquid Waste Segregation reaction->liquid_waste Reaction mixture & washes disposal Hazardous Waste Disposal (via Institutional Program) solid_waste->disposal basic_waste Basic Waste (e.g., Piperidine/DMF) liquid_waste->basic_waste acidic_waste Acidic Waste (e.g., TFA) liquid_waste->acidic_waste non_halogenated_waste Non-Halogenated Solvent Waste (e.g., DMF) liquid_waste->non_halogenated_waste basic_waste->disposal acidic_waste->disposal non_halogenated_waste->disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.